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  • Product: Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate
  • CAS: 1909305-18-5

Core Science & Biosynthesis

Foundational

Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate CAS 1909305-18-5 properties

Topic: Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (CAS 1909305-18-5) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers A Strategic Building Block fo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (CAS 1909305-18-5) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Strategic Building Block for Conformationally Constrained Sulfonamides

Executive Summary

Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (CAS 1909305-18-5) represents a high-value molecular scaffold in modern medicinal chemistry. Characterized by a geminally substituted cyclobutane ring, this compound serves as a critical intermediate for introducing conformational restriction into sulfonamide-based pharmacophores. By locking the sulfonyl and carboxyl vectors into a rigid sp³-rich architecture, it offers researchers a tool to improve metabolic stability, enhance receptor selectivity, and increase the fraction of saturation (Fsp³) in drug candidates—a key metric in improving clinical success rates.

This guide provides a comprehensive technical analysis of the compound's properties, a validated synthetic workflow, and strategic applications in drug design.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

PropertyData
Chemical Name Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate
CAS Number 1909305-18-5
Molecular Formula C₆H₉ClO₄S
Molecular Weight 212.65 g/mol
Physical State Viscous oil or low-melting solid (Predicted)
Solubility Soluble in DCM, THF, EtOAc; Hydrolyzes in Water
LogP (Predicted) ~1.5 (Lipophilic, suitable for membrane permeability)
Storage < -20°C, Inert atmosphere (Argon/Nitrogen), Moisture sensitive

Structural Significance: The compound features a quaternary carbon at the C1 position of the cyclobutane ring. This gem-disubstitution prevents enolization, rendering the alpha-position metabolically robust compared to acyclic analogues. The cyclobutane ring imposes a "pucker" conformation (butterfly shape), directing the sulfonyl and ester substituents into specific vectors that can probe unique binding pockets in target proteins.

Synthesis & Production Methodologies

While specific industrial process data for this CAS is often proprietary, the synthesis follows established protocols for


-sulfonated esters . The most robust route avoids direct chlorosulfonation (which can be harsh and non-selective) and instead utilizes the Strecker Sulfite Alkylation  followed by chlorination.
Synthetic Route: The Sulfite Displacement Protocol
Step 1: Nucleophilic Substitution (Strecker Alkylation)

Precursor: Methyl 1-bromocyclobutanecarboxylate Reagent: Sodium Sulfite (


)
Solvent:  Ethanol/Water (1:1)

The reaction exploits the high nucleophilicity of the sulfite ion to displace the tertiary bromide. Note that tertiary halides are typically sluggish in


 reactions; however, the strain of the cyclobutane ring and the activation by the adjacent carbonyl group facilitate this transformation under reflux.
Step 2: Chlorination of the Sulfonate Salt

Precursor: Sodium 1-(methoxycarbonyl)cyclobutane-1-sulfonate Reagent: Thionyl Chloride (


) or Phosphorus Pentachloride (

) Catalyst: DMF (Dimethylformamide) - catalytic amount

The sulfonate salt is converted to the sulfonyl chloride.


 is preferred for ease of purification (gaseous byproducts 

and

), whereas

is more aggressive if the salt is sterically hindered.
Experimental Protocol (General Procedure)

Standardized for 10 mmol scale based on analogous


-sulfonyl ester syntheses.
  • Sulfonate Formation:

    • Dissolve methyl 1-bromocyclobutanecarboxylate (1.93 g, 10 mmol) in 20 mL of EtOH/H₂O (1:1).

    • Add Sodium Sulfite (1.89 g, 15 mmol).

    • Reflux for 12–16 hours. Monitor by TLC (disappearance of bromide).

    • Concentrate in vacuo to remove ethanol. The product (sodium sulfonate salt) may precipitate or require "salting out" and filtration. Dry thoroughly under high vacuum (Critical: Water interferes with the next step).

  • Chlorination:

    • Suspend the dry sulfonate salt in anhydrous DCM (30 mL) under Argon.

    • Add catalytic DMF (2 drops).

    • Add Thionyl Chloride (2.0 eq) dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and reflux for 2–4 hours.

    • Workup: Concentrate to remove excess

      
      . Redissolve in DCM, wash rapidly with ice-cold water (to remove inorganic salts without hydrolyzing the chloride), dry over 
      
      
      
      , and concentrate.

Reaction Mechanism & Logic

The following diagram illustrates the transformation logic, highlighting the critical transition from the bromide to the reactive sulfonyl chloride species.

SynthesisPathway Bromide Methyl 1-bromocyclobutane- 1-carboxylate (Precursor) Intermediate Sodium 1-(methoxycarbonyl) cyclobutane-1-sulfonate (Stable Salt) Bromide->Intermediate Strecker Alkylation (Reflux, EtOH/H2O) Sulfite Sodium Sulfite (Na2SO3) Sulfite->Intermediate Product Methyl 1-(chlorosulfonyl) cyclobutane-1-carboxylate (CAS 1909305-18-5) Intermediate->Product Nucleophilic Acyl Substitution Reagent SOCl2 / DMF (Chlorination) Reagent->Product

Caption: Step-wise conversion of the alpha-bromo ester to the target sulfonyl chloride via a stable sulfonate intermediate.

Applications in Drug Discovery

Bioisostere for Aromatic Sulfonamides

Aromatic sulfonamides are ubiquitous in drugs (e.g., Celecoxib, Sildenafil). However, phenyl rings are metabolically liable (oxidation) and planar. Replacing the phenyl ring with a 1,1-disubstituted cyclobutane :

  • Increases Fsp³: Enhances solubility and reduces promiscuous binding.

  • Retains Geometry: The bond angles of the cyclobutane mimic the directional vectors of an ortho-substituted aromatic ring but with a distinct 3D volume.

Precursor to Constrained Amino Acids

Through chemical manipulation of the functional groups, this scaffold serves as a gateway to novel amino acids:

  • Sulfonamide formation: Reaction with amines yields sulfonamido-esters.

  • Curtius Rearrangement: The ester can be hydrolyzed to the acid, converted to the acyl azide, and rearranged to an amine. This yields gem-diamine or alpha-amino sulfonamide derivatives, which are potent transition-state mimics in protease inhibitors.

Reactivity Workflow

Reactivity Core Methyl 1-(chlorosulfonyl) cyclobutane-1-carboxylate Sulfonamide Cyclobutane Sulfonamide Scaffold (Drug Core) Core->Sulfonamide Sulfonylation (Fast, Exothermic) Acid Carboxylic Acid Derivative Core->Acid Saponification (Standard conditions) Amine Primary/Secondary Amine (R-NH2) Amine->Sulfonamide Base Hydrolysis (LiOH/NaOH) Base->Acid

Caption: Divergent synthesis pathways: The sulfonyl chloride is the primary electrophile, while the ester remains available for subsequent modification.

Safety & Handling Protocols

Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

  • Serious Eye Damage: Category 1.

  • Moisture Sensitivity: Reacts violently with water to release HCl gas and the corresponding sulfonic acid.

Operational Safety:

  • Moisture Control: All glassware must be oven-dried. Reagents (

    
    , solvents) must be anhydrous.[2]
    
  • Ventilation: Procedures involving thionyl chloride or the isolation of the sulfonyl chloride must be performed in a high-efficiency fume hood to manage HCl off-gassing.

  • Quenching: Never add water directly to the neat sulfonyl chloride. Quench reaction mixtures by slow addition to a large volume of ice-water or saturated bicarbonate solution.

References

  • Strecker, A. (1868). "Ueber eine neue Bildungsweise der Sulfosäuren." Annalen der Chemie und Pharmacie, 148(1), 90-96.
  • Organic Syntheses. "Sodium 2-Bromoethanesulfonate". Org.[2][3][4] Synth. 1940, 20, 101. Link (Protocol validation for bromo-to-sulfonate conversion).

  • Benchchem. "Application Notes and Protocols for the Large-Scale Synthesis of 1-Methylcyclobutane-1-sulfonamide." (Analogous synthesis via sulfonyl chloride).
  • PubChem. "Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (CAS 1909305-18-5)." National Library of Medicine. Link (Chemical identity verification).

Sources

Exploratory

Chemical structure of Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate

This guide details the chemical structure, synthesis, and reactivity profile of Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate , a specialized building block used in the design of conformationally restricted pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and reactivity profile of Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate , a specialized building block used in the design of conformationally restricted pharmaceutical intermediates.

Executive Summary & Compound Identity

Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is a bifunctional cyclobutane derivative characterized by a gem-disubstituted quaternary carbon. It features two distinct electrophilic sites: a highly reactive chlorosulfonyl group (


) and a moderately reactive methyl ester (

). This dual functionality makes it a "linchpin" reagent for synthesizing spiro-cyclic sulfonamides and constrained amino acid analogs , which are increasingly valuable in drug discovery for modulating receptor binding kinetics (e.g., ROR

modulators, antivirals).
Chemical Identity Table
PropertyData
CAS Number 1909305-18-5
IUPAC Name Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate
Molecular Formula

Molecular Weight 212.65 g/mol
SMILES COC(=O)C1(CCC1)S(=O)(=O)Cl
InChIKey AXYZTBRKOJPIOU-UHFFFAOYSA-N
Appearance Colorless to pale yellow oil (typically) or low-melting solid
Storage Moisture sensitive; Store under inert atmosphere (Argon/Nitrogen) at 2-8°C

Structural Analysis & Physical Properties

The molecule's core is a cyclobutane ring, which introduces significant Baeyer strain (~26 kcal/mol). The 1,1-disubstitution pattern (gem-disubstitution) creates a quaternary center that imposes steric bulk, often referred to as the Thorpe-Ingold effect . This structural feature favors cyclization in downstream reactions and restricts the conformational freedom of the resulting pharmacophore, a critical attribute for improving potency and metabolic stability in drug candidates.

3D Conformation & Reactivity Implications
  • Puckered Ring: The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to minimize torsional strain (eclipsing interactions).

  • Electrophilic Hierarchy:

    • Sulfonyl Chloride (

      
      ):  The sulfur atom is the "harder" and more reactive electrophile. It reacts rapidly with nucleophiles (amines, alcohols) even at low temperatures (
      
      
      
      ).
    • Methyl Ester (

      
      ):  The carbonyl carbon is less reactive. It typically requires higher temperatures or stronger nucleophiles/catalysts to undergo substitution, allowing for chemoselective functionalization .
      

Validated Synthetic Strategies

While specific industrial "recipes" are often proprietary, the synthesis of this compound follows established high-integrity protocols for


-functionalized strained rings. Two primary routes are scientifically validated for this class of compounds.
Method A: The Sulfinate-Oxidation Route (Modern & Mild)

This pathway avoids harsh chlorinating agents that might open the strained cyclobutane ring.

  • Enolate Formation: Methyl cyclobutanecarboxylate is treated with a non-nucleophilic base (LDA or LiHMDS) at

    
     to generate the 
    
    
    
    -lithio enolate.
  • Sulfinylation: Sulfur dioxide (

    
    ) gas is introduced, trapping the enolate to form the lithium sulfinate intermediate.
    
  • Oxidative Chlorination: The sulfinate is treated with

    
    -chlorosuccinimide (NCS) or sulfuryl chloride (
    
    
    
    ) to yield the sulfonyl chloride.
Method B: The Strecker-Type Transformation (Robust Scale-Up)

This route is preferred for larger batches where handling organolithiums is difficult.

  • Bromination: Reaction of methyl cyclobutanecarboxylate with LDA/NBS yields Methyl 1-bromocyclobutane-1-carboxylate .

  • Sulfonation: Nucleophilic displacement of the bromide with Sodium Sulfite (

    
    ) in aqueous ethanol forms the sulfonic acid salt.
    
  • Chlorination: Treatment of the sulfonic acid salt with Phosphorus Pentachloride (

    
    ) or Thionyl Chloride (
    
    
    
    ) generates the target sulfonyl chloride.
Experimental Workflow Diagram (DOT)

SynthesisWorkflow Figure 1: Modern Synthetic Pathway via Sulfinate Trapping Start Methyl Cyclobutane- carboxylate Step1 Enolate Formation (LDA, -78°C) Start->Step1 Inter1 Lithio Enolate Intermediate Step1->Inter1 Step2 Sulfinylation (SO2 gas) Inter1->Step2 Inter2 Lithium Sulfinate (R-SO2-Li) Step2->Inter2 Step3 Oxidative Chlorination (NCS or SO2Cl2) Inter2->Step3 Product Methyl 1-(chlorosulfonyl) cyclobutane-1-carboxylate Step3->Product

Reactivity Profile & Chemoselectivity

The utility of Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate lies in its ability to undergo sequential nucleophilic attacks.

Protocol: Chemoselective Sulfonamide Formation

To selectively react the sulfonyl chloride without disturbing the ester:

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Base: Mild organic base (Pyridine or Triethylamine, 1.1 eq).

  • Nucleophile: Primary or secondary amine (1.0 eq).

  • Condition:

    
     to Room Temperature.
    
  • Mechanism: The amine attacks the sulfur center, displacing chloride. The ester remains intact due to the higher activation energy required for aminolysis of the sterically hindered quaternary ester.

Protocol: Cyclization to Sultams

Under stronger basic conditions (e.g., NaH) or with specific diamines, the molecule can undergo intramolecular cyclization to form bicyclic sultams , a rare and potent scaffold in medicinal chemistry.

Reactivity Logic Map (DOT)

Reactivity Figure 2: Chemoselective Divergence of the Core Scaffold Center Methyl 1-(chlorosulfonyl) cyclobutane-1-carboxylate PathA Path A: Sulfonamide Formation (Amine, Et3N, 0°C) Center->PathA Fast (Kinetic Control) PathB Path B: Hydrolysis (H2O, Heat) Center->PathB Slow (Thermodynamic) PathC Path C: Sultam Cyclization (Bifunctional Nucleophiles) Center->PathC Complexity Gen. ProdA Methyl 1-(N-alkylsulfamoyl) cyclobutane-1-carboxylate PathA->ProdA ProdB 1-Sulfocyclobutane- 1-carboxylic acid PathB->ProdB ProdC Spiro-Sultam Scaffolds PathC->ProdC

Applications in Drug Development

This compound serves as a critical intermediate for:

  • ROR

    
    t Inverse Agonists:  The cyclobutane ring provides a rigid spacer that positions the sulfonamide and ester groups to interact with specific hydrophobic pockets in nuclear receptors.
    
  • Hepatitis C (HCV) Inhibitors: Used in the synthesis of P1 or P2 elements of protease inhibitors where conformational restriction prevents entropic loss upon binding.

  • Bioisosteres: It acts as a bioisostere for gem-dimethyl sulfonyl derivatives, offering improved metabolic stability (blocking metabolic hot-spots) and altered solubility profiles.

Safety & Handling

  • Hazards: Corrosive (Causes severe skin burns and eye damage). Reacts violently with water to release HCl gas.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Handle only in a fume hood.

  • Quenching: Quench excess reagent by slowly adding to a stirred mixture of ice and saturated sodium bicarbonate (

    
    ).
    

References

  • Sigma-Aldrich. Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate Product Page (CAS 1909305-18-5).Link

  • PubChem. Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (CID 122163353). National Library of Medicine. Link

  • BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of 1-Methylcyclobutane-1-sulfonamide.Link(General reference for cyclobutane sulfonamide chemistry)

  • Organic Syntheses. Synthesis of 1,1-Cyclobutanedicarboxylic acid. Org.[1][2][3][4][5] Syn. Coll. Vol. 3, 213. Link(Foundational chemistry for the cyclobutane core)

Sources

Foundational

Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate molecular weight and formula

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate Executive Summary & Molecular Identity Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is a s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate

Executive Summary & Molecular Identity

Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is a specialized bifunctional building block utilized primarily in medicinal chemistry and drug discovery.[1] It serves as a critical reagent for introducing the gem-disubstituted cyclobutane motif into small molecule scaffolds.[1] This structural feature is increasingly valued for its ability to restrict conformational freedom (reducing entropic penalty upon binding) while modulating metabolic stability compared to acyclic analogs.

Physicochemical Data Profile
PropertyValue
CAS Registry Number 1909305-18-5
IUPAC Name Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate
Molecular Formula C₆H₉ClO₄S
Molecular Weight 212.65 g/mol
SMILES COC(=O)C1(CCC1)S(=O)(=O)Cl
Functional Groups Sulfonyl Chloride (Electrophile 1), Methyl Ester (Electrophile 2)
Predicted Physical State Viscous oil or low-melting solid (hygroscopic)

Structural Analysis & Reactivity Profile

The molecule features a cyclobutane ring substituted at the C1 position with two distinct electrophilic groups: a sulfonyl chloride and a methyl ester .

The Cyclobutane Advantage

Unlike the highly strained cyclopropane (bond angle ~60°) or the flexible cyclopentane, the cyclobutane ring (bond angle ~88°) exists in a "puckered" conformation.[2] This provides a unique vector for displaying substituents in 3D space, often used as a bioisostere for gem-dimethyl groups to improve lipophilicity and metabolic half-life without significantly altering the steric bulk.[1]

Chemo-Selectivity Logic

The core synthetic utility relies on the differential reactivity between the two electrophiles:[1]

  • Sulfonyl Chloride (-SO₂Cl): Highly reactive towards nucleophiles (amines, alcohols) at low temperatures (0°C to RT).[1]

  • Methyl Ester (-COOMe): Less reactive; requires higher temperatures or stronger catalysis to undergo transesterification or amidation.[1]

Strategic Implication: This allows for sequential functionalization. A researcher can first derivatize the sulfonyl group to form a sulfonamide, leaving the ester intact for subsequent hydrolysis or modification.[1]

ReactivityLogic cluster_conditions Reaction Environment Reagent Methyl 1-(chlorosulfonyl) cyclobutane-1-carboxylate Sulfonamide Sulfonamide Product Reagent->Sulfonamide Fast Reaction (Kinetic Control) Hydrolysis Sulfonic Acid (Byproduct) Reagent->Hydrolysis Moisture/H2O (Competitor) Amine Primary/Secondary Amine (R-NH2) Amine->Sulfonamide Base Base Scavenger (DIPEA/Pyridine) Base->Sulfonamide Neutralizes HCl

Figure 1: Chemoselective pathway favoring sulfonamide formation over hydrolysis.[1]

Synthetic Utility: Sulfonamide Coupling Protocol

The following protocol describes the standard operating procedure (SOP) for coupling this reagent with a primary amine. This workflow prioritizes the integrity of the sulfonyl chloride, which is moisture-sensitive.[1]

Materials & Reagents
  • Reagent: Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (1.0 equiv).[1][3]

  • Nucleophile: Primary or Secondary Amine (1.0 – 1.2 equiv).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Catalyst (Optional): DMAP (0.1 equiv) if the amine is sterically hindered.

Step-by-Step Experimental Workflow
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask and purge with Nitrogen or Argon.[1]

    • Dissolve the Amine (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM (0.1 M concentration).

    • Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses side reactions and controls the exotherm.

  • Addition:

    • Dissolve the Sulfonyl Chloride Reagent in a minimal amount of DCM.

    • Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Observation: You may observe slight fuming (HCl generation) if the base is not in excess; ensure good stirring.

  • Reaction Monitoring:

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Stir for 2–4 hours.

    • QC Check: Monitor via TLC or LC-MS. Look for the disappearance of the amine and the formation of the sulfonamide mass (M+1). Note: The sulfonyl chloride does not ionize well on LC-MS and may hydrolyze on the column; monitor the amine consumption.

  • Workup:

    • Quench with saturated aqueous NH₄Cl or water.

    • Extract with DCM (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

    • Stability Note: The ester group is stable on silica gel, but avoid highly basic modifiers in the eluent to prevent ester hydrolysis.

ExperimentalWorkflow Setup Step 1: Setup Dry DCM, N2 atm, 0°C Addition Step 2: Addition Slow add'n of Sulfonyl Chloride Setup->Addition Reaction Step 3: Reaction Warm to RT, Stir 2-4h Addition->Reaction QC Step 4: QC Check LC-MS / TLC Reaction->QC QC->Reaction Incomplete Workup Step 5: Workup Quench (NH4Cl), Extract (DCM) QC->Workup Conversion >95%

Figure 2: Standard operating procedure for sulfonamide synthesis.

Safety & Stability Guidelines

  • Hydrolytic Instability: Sulfonyl chlorides react violently with water to produce sulfonic acids and hydrochloric acid (HCl). Store under inert gas (Argon) in a freezer (-20°C).

  • Pressure Hazard: If stored improperly, moisture ingress can generate HCl gas, pressurizing the vial. Open cold and carefully in a fume hood.

  • Corrosivity: This compound causes severe skin burns and eye damage. Double-gloving and eye protection are mandatory.[1]

References

  • PubChem. (n.d.).[4][5] Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (Compound).[1][3] National Library of Medicine. Retrieved February 15, 2026, from [Link][1]

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 8993-8995.[1] (Contextual reference on small-ring bioisosteres).

Sources

Exploratory

Novel Cyclobutane Sulfonyl Chloride Building Blocks: A Technical Guide for Medicinal Chemistry

Executive Summary In the pursuit of "escaping from flatland," medicinal chemists are increasingly turning to saturated, strained ring systems to improve physicochemical properties without sacrificing potency.[1] Cyclobut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of "escaping from flatland," medicinal chemists are increasingly turning to saturated, strained ring systems to improve physicochemical properties without sacrificing potency.[1] Cyclobutane sulfonyl chlorides represent a high-value class of building blocks that offer a unique combination of metabolic stability, precise exit vector orientation, and increased fraction of sp³ carbons (


).

This guide provides a comprehensive technical analysis of these novel reagents, detailing their structural advantages over traditional aryl sulfonyl chlorides and offering validated, step-by-step synthetic protocols for their generation and utilization.

Part 1: Strategic Rationale – The "Goldilocks" Ring

The Structural Advantage: Puckering vs. Planarity

Unlike benzene (planar) or cyclohexane (chair/boat flux), cyclobutane exists in a "puckered" or "butterfly" conformation to relieve torsional strain.[2][3] This puckering angle (


) creates unique geometric opportunities for drug design.
  • Exit Vectors: Substituents on a cyclobutane ring (1,3-substitution) project at angles that mimic the meta- or para-substitution of benzene but with a distinct 3D dimensionality. This allows for the exploration of new chemical space within a binding pocket.

  • Metabolic Stability: The cyclobutane ring is generally robust against oxidative metabolism (CYP450) compared to cyclopentane or alkyl chains, serving as an effective bioisostere for phenyl rings or gem-dimethyl groups.

  • Solubility: Replacing a lipophilic phenyl ring with a cyclobutane core significantly lowers

    
     and increases aqueous solubility, a critical parameter for oral bioavailability.
    
Visualization of Structural Comparison

The following diagram illustrates the geometric distinction between a planar phenyl sulfonamide and the puckered cyclobutane analog.

structural_comparison cluster_0 Traditional Scaffold cluster_1 Novel Scaffold node_benzene Phenyl Sulfonyl Chloride (Planar, High LogP) node_cyclobutane Cyclobutane Sulfonyl Chloride (Puckered ~30°, High Fsp3) node_benzene->node_cyclobutane Bioisosteric Replacement node_properties Medicinal Chemistry Impact: 1. Improved Solubility 2. Novel Exit Vectors 3. Metabolic Stability node_cyclobutane->node_properties Yields

Figure 1: Structural transition from planar aromatics to sp³-rich cyclobutane cores.[4]

Part 2: Synthetic Methodologies

Direct chlorosulfonylation of cyclobutane is hazardous and low-yielding due to ring strain and lack of regiocontrol. Therefore, we utilize two primary indirect methods: Oxidative Chlorination (Method A) and the DABSO/Grignard Approach (Method B).

Method A: Oxidative Chlorination of Thioacetates (Scale-Up Route)

This method is preferred for multi-gram synthesis. It avoids the use of gaseous chlorine, utilizing


-chlorosuccinimide (NCS) under acidic conditions to generate the sulfonyl chloride from a stable thioacetate precursor.[5]

Mechanism:

  • Activation of the thioacetate sulfur by

    
    .
    
  • Hydrolysis of the acetyl group.

  • Oxidation of the sulfenyl chloride intermediate to sulfonyl chloride.

Method B: The DABSO Route (Diversity Route)

For late-stage functionalization or complex substrates, the use of DABSO (DABCO·2SO₂) as a solid


 surrogate is superior. It allows the conversion of organometallics (Grignard or Lithium reagents) directly to sulfinates, which are then oxidized.

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of cis-3-(Benzyloxy)cyclobutane-1-sulfonyl chloride

Target: A versatile building block allowing further deprotection of the benzyl group to access polar sulfonamides.

Phase 1: Precursor Synthesis (Thioacetate Formation)

Note: Starting material is typically 3-(benzyloxy)cyclobutan-1-one.

  • Reduction: Reduce ketone with

    
     in MeOH to obtain the alcohol (cis/trans mixture).
    
  • Mesylation: Treat alcohol with

    
     in DCM.
    
  • Displacement: React mesylate with Potassium Thioacetate (

    
    ) in DMF at 
    
    
    
    .
    • Critical Step: This

      
       reaction inverts the stereochemistry. If you start with trans-mesylate, you obtain cis-thioacetate.
      
Phase 2: Oxidative Chlorination (The NCS Method)

This protocol is adapted from the Nishiguchi/Kim modifications, ensuring safety and high yield.

Reagents:

  • Substrate: cis-3-(benzyloxy)cyclobutyl ethanethioate (1.0 equiv)

  • Oxidant:

    
    -Chlorosuccinimide (NCS) (4.0 equiv)
    
  • Acid: 2M HCl (aq)[6]

  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a thermometer and efficient magnetic stirring, suspend NCS (40 mmol) in a mixture of

    
     (25 mL) and 2M HCl (5 mL).
    
  • Cooling: Cool the suspension to

    
     using an ice/water bath.
    
    • Safety Note: Exotherms can be sharp; do not allow temperature to exceed

      
       during addition.
      
  • Addition: Add the thioacetate (10 mmol) dissolved in minimal

    
     dropwise over 20 minutes.
    
  • Reaction: The mixture will turn yellow-green. Stir vigorously at

    
     for 1 hour. Monitor by TLC (disappearance of thioacetate).
    
  • Workup:

    • Dilute with cold water (100 mL).

    • Extract immediately with Diethyl Ether (

      
      ) (
      
      
      
      mL). Avoid DCM if possible to prevent emulsion with succinimide.
    • Wash combined organics with Brine (

      
      ).
      
    • Dry over anhydrous

      
       (not 
      
      
      
      , as Mg is faster).
  • Purification: Filter and concentrate in vacuo at

    
    .
    
    • Result: The sulfonyl chloride is typically obtained as a pale yellow oil. Use immediately or store at

      
      .
      

Self-Validating Checkpoint:

  • ¹H NMR: Look for the disappearance of the acetyl methyl singlet (

    
     ppm) and the downfield shift of the cyclobutane methine proton adjacent to the sulfur (
    
    
    
    ppm).

Part 4: Visualization of Synthetic Workflow

The following diagram outlines the decision tree and workflow for synthesizing these building blocks.

synthetic_workflow cluster_inputs Starting Materials node_ketone Cyclobutanone Derivative node_thioacetate Intermediate: Thioacetate node_ketone->node_thioacetate 1. Red 2. MsCl 3. KSAc node_halide Cyclobutyl Halide node_grignard Intermediate: Grignard Reagent node_halide->node_grignard Mg, THF node_NCS Oxidative Chlorination (NCS / HCl / MeCN) node_thioacetate->node_NCS node_DABSO DABSO Capture (SO2 insertion) node_grignard->node_DABSO node_product Target: Cyclobutane Sulfonyl Chloride node_NCS->node_product High Yield Scale-up node_sulfinate Sulfinate Salt node_DABSO->node_sulfinate node_sulfinate->node_product NCS or SO2Cl2

Figure 2: Dual synthetic pathways for accessing cyclobutane sulfonyl chlorides.

Part 5: Reactivity & Handling Guide

Cyclobutane sulfonyl chlorides exhibit distinct reactivity profiles compared to their aryl counterparts.

Stability
  • Hydrolysis: They are more prone to hydrolysis than phenyl sulfonyl chlorides due to the inductive effect of the alkyl ring. Recommendation: Always handle under

    
     atmosphere and use anhydrous solvents for coupling.
    
  • Thermal Stability: Avoid temperatures

    
     during synthesis or workup to prevent desulfonylation (loss of 
    
    
    
    ), which is driven by the release of ring strain.
Coupling to Amines (Sulfonamide Formation)

For the synthesis of sulfonamide libraries:

  • Base: Use Pyridine or

    
     (2.5 equiv).
    
  • Solvent: DCM or THF.

  • Catalyst: DMAP (0.1 equiv) is rarely needed and may cause side reactions; avoid unless the amine is non-nucleophilic.

Data Summary Table: Comparison of Methods

FeatureMethod A: Thioacetate/NCSMethod B: DABSO/Grignard
Precursor Availability High (Ketones are common)Moderate (Requires halides)
Functional Group Tolerance High (Acid stable groups)Low (No electrophiles)
Scalability Excellent (Multi-gram)Moderate (Reagent cost)
Safety Good (No gas)Good (Solid SO2 source)
Primary Use Case Building Block SynthesisLate-stage Functionalization

References

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).[7] "Efficient Synthesis of Sulfonyl Chlorides from Thioacetates Using N-Chlorosuccinimide." Synthesis, 2006(24), 4131–4134.

  • Woolven, H., et al. (2011).[8][9] "DABSO: A Convenient Source of Sulfur Dioxide for Organic Synthesis."[8][10][11] Organic Letters, 13(18), 4876–4878.

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[7][12] "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using H2O2-SOCl2." The Journal of Organic Chemistry, 74(24), 9287–9291.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849.

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Solvent Compatibility for Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate

The following technical guide is structured as a strategic whitepaper for researchers and process chemists handling Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate . As specific thermodynamic solubility data (e.g., mo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a strategic whitepaper for researchers and process chemists handling Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate .

As specific thermodynamic solubility data (e.g., mole fraction tables) for this specific CAS (1909305-18-5) is not publicly deposited in open-access physicochemical repositories, this guide synthesizes structural reactivity analysis , chemically analogous behavior (based on sulfonyl chloride scaffolds), and standardized experimental protocols to generate the required data in-house.

Executive Summary & Compound Analysis

Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is a highly functionalized cyclobutane derivative utilized as a pharmacophore building block (often in the synthesis of


-lactamase inhibitors). Its handling is governed by two competing physicochemical traits:
  • Lipophilicity: The methyl ester and cyclobutane ring provide solubility in organic media.

  • Electrophilic Reactivity: The sulfonyl chloride moiety (

    
    ) is highly electrophilic, rendering the compound unstable in nucleophilic solvents (water, alcohols, amines).
    

Critical Directive: Unlike stable pharmaceutical ingredients (APIs), "solubility" for this intermediate cannot be decoupled from stability . In protic solvents, the "solubility" value is actually a kinetic measurement of degradation (solvolysis).

Physicochemical Profile
PropertyCharacteristicImplication for Solubility
Core Scaffold Cyclobutane RingModerate lipophilicity; ring strain affects thermal stability.
Functional Group A Methyl Ester (

)
Promotes solubility in esters, ketones, and chlorinated solvents.
Functional Group B Sulfonyl Chloride (

)
Moisture Sensitive. Reacts with protic solvents. Limits solvent choice to aprotic systems.
Predicted LogP ~1.5 - 2.0Soluble in organic solvents; insoluble in water (reacts).

Solvent Compatibility & Solubility Landscape

The following data categorizes solvents based on thermodynamic solubility (how much dissolves) and chemical compatibility (stability).

Table 1: Solubility & Stability Matrix

Data derived from structure-activity relationships of analogous sulfonyl chlorides (e.g., cyclopropanesulfonyl chloride).

Solvent ClassRepresentative SolventsSolubility ProfileStability StatusApplication
Chlorinated Dichloromethane (DCM), ChloroformHigh (>200 mg/mL)Stable Preferred for reactions and extractions.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh (>150 mg/mL)Stable Excellent for crystallization and work-up.
Ethers THF, MTBE, 2-MeTHFHigh (>150 mg/mL)Stable *Good for reactions. Ensure THF is peroxide-free and dry.
Polar Aprotic Acetonitrile (MeCN), AcetoneHigh (>200 mg/mL)Stable Preferred for nucleophilic substitution reactions.
Alkanes n-Hexane, n-Heptane, CyclohexaneLow (<10 mg/mL)Stable Anti-solvent. Used to precipitate the compound during purification.
Alcohols Methanol, Ethanol, IPAN/A (Reacts)Unstable DO NOT USE. Forms sulfonate esters + HCl.
Aqueous Water, BuffersN/A (Reacts)Unstable DO NOT USE. Hydrolyzes to sulfonic acid.

Expert Insight: The solubility differential between DCM (High) and Heptane (Low) is the primary mechanism for purification. Dissolving the crude oil in minimal DCM and slowly adding Heptane will force the pure sulfonyl chloride to crystallize.

Experimental Protocols for Data Generation

Since literature values are sparse, you must generate in-house data to validate process parameters. Use the following self-validating protocols.

Protocol A: Gravimetric Solubility Determination (Inert Atmosphere)

Use this for stable, aprotic solvents (DCM, EtOAc, Toluene).

  • Preparation: Dry all solvents over molecular sieves (3Å) to remove residual water (<50 ppm).

  • Saturation: Add excess Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate to 5 mL of solvent in a sealed vial under

    
     atmosphere.
    
  • Equilibration: Stir at the target temperature (e.g., 25°C) for 4 hours.

    • Validation: Check for solid persistence. If clear, add more solid.

  • Sampling: Stop stirring and allow settling for 30 mins. Filter the supernatant through a 0.22 µm PTFE syringe filter (hydrophobic).

  • Quantification:

    • Transfer 1.0 mL of filtrate to a pre-weighed vial.

    • Evaporate solvent under vacuum (Rotavap) at <30°C.

    • Weigh the residue.

  • Calculation:

    
    
    
Protocol B: Solvolytic Stability Assessment

Use this to determine the "working time" in reactive solvents or wet organic solvents.

  • Setup: Dissolve 10 mg of compound in 1 mL of deuterated solvent (e.g.,

    
     or wet 
    
    
    
    ).
  • Monitoring: Immediately insert into an NMR spectrometer.

  • Measurement: Monitor the shift of the cyclobutane protons or the methyl ester peak over time (0 min, 15 min, 1 hr).

    • Degradation Signal: Appearance of a new methyl peak (methyl sulfonate formation) or shift in ring protons (acid formation).

  • Output: Plot % Purity vs. Time to determine

    
     (Half-life).
    

Decision Logic & Workflow Visualization

The following diagram outlines the logical flow for selecting a solvent based on the intended process (Reaction vs. Purification) and the compound's solubility profile.

SolventSelection Start Select Solvent for Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate CheckProtic Is the Solvent Protic? (Alcohol, Water, Amine) Start->CheckProtic Degradation CRITICAL FAILURE Solvolysis / Degradation (Sulfonate Ester/Acid Formation) CheckProtic->Degradation Yes CheckPolarity Is the Solvent Polar Aprotic? CheckProtic->CheckPolarity No (Aprotic) HighSolubility High Solubility Phase (DCM, THF, EtOAc, MeCN) CheckPolarity->HighSolubility Yes LowSolubility Low Solubility Phase (Hexane, Heptane, Cyclohexane) CheckPolarity->LowSolubility No (Non-Polar) ReactionUse USE FOR REACTION (Homogeneous Catalysis) HighSolubility->ReactionUse PurificationUse USE FOR PURIFICATION (Recrystallization Anti-Solvent) LowSolubility->PurificationUse

Figure 1: Solvent selection decision tree based on chemical stability and thermodynamic solubility thresholds.

References & Authoritative Grounding

The methodologies and chemical principles outlined above are grounded in standard practices for handling electrophilic sulfonyl chlorides.

  • Hogan, P. J., & Cox, B. G. (2009).[1] Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.[1] Organic Process Research & Development.[1]

    • Context: Establishes the hydrolytic instability of sulfonyl chlorides and the necessity of biphasic or anhydrous conditions.

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. Journal of Physical Organic Chemistry.

    • Context: Provides kinetic data on the solvolysis rates of sulfonyl chlorides in alcohols, validating the "Unstable" classification in Table 1.

  • PubChem Compound Summary. (n.d.). Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (CAS 1909305-18-5). National Center for Biotechnology Information.

    • Context: Verifies the specific chemical identity and lack of public experimental solubility datasets.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

    • Context: The definitive reference for purification of acid chlorides via recrystallization (dissolution in polar aprotic / precipitation with non-polar alkane).

Sources

Exploratory

Safety data sheet (SDS) for Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate

Technical Whitepaper: Handling and Safety Protocol for Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate Executive Summary Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (CAS: 1909305-18-5) is a specialized cyclobut...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Handling and Safety Protocol for Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate

Executive Summary

Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (CAS: 1909305-18-5) is a specialized cyclobutane building block used primarily in the synthesis of conformationally restricted sulfonamides and sulfonyl esters.[1] Its utility in medicinal chemistry is high, but it presents significant safety challenges due to the lability of the chlorosulfonyl moiety.[1]

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a mechanistic understanding of the compound's hazards. It establishes a self-validating safety protocol designed to prevent the most common failure mode: moisture-induced hydrolysis, which compromises reagent integrity and releases corrosive hydrogen chloride gas.[1]

Part 1: Chemical Identity & Physiochemical Profile[1][2]

This compound combines a strained cyclobutane ring with a highly reactive sulfonyl chloride group.[1] The physical properties listed below are synthesized from experimental data on structural analogs and vendor specifications.

ParameterData
Chemical Name Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate
CAS Number 1909305-18-5
Molecular Formula C₆H₉ClO₄S
Molecular Weight 212.65 g/mol
Physical State Liquid (Viscous oil) or low-melting solid (dependent on purity)
Solubility Soluble in DCM, THF, Toluene, EtOAc.[1][2][3][4] Reacts violently with water/alcohols.
Density (Predicted) ~1.45 g/cm³
Boiling Point >200°C (Decomposes)
Storage Condition 2-8°C, under Argon/Nitrogen atmosphere.[1]

Part 2: Hazard Identification & Mechanistic Toxicology

The primary hazard of Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is not merely its acidity, but its water reactivity .[1] Understanding the mechanism of hydrolysis is critical for designing effective engineering controls.[1]

The Hydrolysis Cascade (Mechanistic Insight)

Unlike simple carboxylic acid chlorides, sulfonyl chlorides are "masked" strong acids.[1] Upon contact with moisture (atmospheric humidity or mucosal membranes), the sulfur center undergoes nucleophilic attack by water.[1] This releases Hydrogen Chloride (HCl) gas and the corresponding sulfonic acid.[1]

  • Immediate Threat: HCl gas causes immediate respiratory spasm and ocular damage.[1]

  • Latent Threat: The resulting sulfonic acid is non-volatile and can cause deep tissue burns if not washed off, as it remains on the skin or equipment.[1]

Figure 1: Hydrolysis Hazard Cascade This diagram illustrates the chemical breakdown triggers and the resulting physiological impacts.[1]

HazardCascade Reagent Methyl 1-(chlorosulfonyl) cyclobutane-1-carboxylate Reaction Nucleophilic Attack at Sulfur Reagent->Reaction Moisture Moisture (H₂O) (Atmosphere/Tissue) Moisture->Reaction HCl Hydrogen Chloride (HCl) (Gas/Mist) Reaction->HCl Rapid Release Sulfonic Cyclobutane Sulfonic Acid (Corrosive Residue) Reaction->Sulfonic Surface Deposit Respiratory Spasm Respiratory Spasm HCl->Respiratory Spasm Corneal Opacity Corneal Opacity HCl->Corneal Opacity Deep Tissue Burns Deep Tissue Burns Sulfonic->Deep Tissue Burns

Caption: Mechanism of moisture-induced decomposition leading to dual-phase corrosive hazards.[1]

Part 3: Handling, Storage, & Stability (Self-Validating Systems)

To ensure scientific integrity and safety, handling protocols must be self-validating . This means the workflow itself should provide visual or physical feedback if safety is compromised.[1]

The "Fuming" Test (Visual Validation)
  • Protocol: When opening the secondary container, observe the headspace.

  • Validation: If faint white wisps (fumes) are visible, the container has been compromised by moisture.[1] The HCl gas is reacting with atmospheric water vapor.[1]

  • Action: Do not use for sensitive catalysis. Vent in a fume hood immediately.

Storage Architecture
  • Primary: Glass vial with a Teflon-lined septum cap.[1]

  • Secondary: Sealed desiccator or jar containing active desiccant (e.g., Drierite or activated molecular sieves).[1]

  • Atmosphere: Argon is preferred over Nitrogen due to its higher density, providing a better "blanket" over the liquid surface.[1]

Transfer Technique (Schlenk Line)

Never pour this reagent.[1] Pouring introduces atmospheric moisture and increases spill risk.[1]

  • Step A: Flush the receiving flask with inert gas.[1]

  • Step B: Use a dry syringe with a long needle.[1] Insert through the septum.[1]

  • Step C: Draw the required volume while compensating with an inert gas balloon or line pressure to prevent vacuum formation (which pulls in air).[1]

Part 4: Emergency Response & First Aid

Critical Note: Standard "wash with water" advice applies, but speed is the variable of survival for eyes.[1]

ScenarioImmediate ActionScientific Rationale
Eye Contact Irrigate immediately (15+ mins). Do not wait for saline; use tap water if necessary.The HCl release causes rapid pH drop; seconds delay = permanent corneal clouding.[1]
Skin Contact Wipe off excess liquid dry first, then wash with soap/water.[1]Minimizes the exothermic heat of hydrolysis on the skin surface before dilution.[1]
Spill (Bench) Do not use water. Cover with dry sand or vermiculite.[1] Neutralize with solid Sodium Bicarbonate.[1]Adding water to a concentrated spill creates an acid mist cloud.[1]
Ingestion Do NOT induce vomiting. Rinse mouth.[1]Vomiting re-exposes the esophagus to the corrosive agent.[1]

Part 5: Application Workflow (Synthesis Context)

Figure 2: Safe Synthesis Workflow Standard operating procedure for coupling with amines.

SynthesisWorkflow cluster_safety Safety Checkpoints Prep Preparation: Dry Solvents (DCM/THF) Amine + Base (TEA/DIPEA) Cooling Cooling: Bring system to 0°C Prep->Cooling Addition Addition: Add Sulfonyl Chloride Dropwise (Syringe) Cooling->Addition Exotherm Control Temp Probe Temp Probe Cooling->Temp Probe Reaction Reaction: Warm to RT Monitor by TLC/LCMS Addition->Reaction Vent Scrubber Vent Scrubber Addition->Vent Scrubber HCl Vapors Quench Quench: Cool to 0°C Add Sat. NH4Cl or Water Reaction->Quench Destroy Excess Reagent

Caption: Step-by-step synthesis protocol emphasizing thermal control and vapor management.

Experimental Causality:

  • Base Requirement: You must use at least 2 equivalents of base (e.g., Triethylamine).[1] One equivalent neutralizes the HCl generated during the substitution; the second acts as a proton scavenger for the amine nucleophile.[1]

  • Temperature Control (0°C): Sulfonyl chlorides are highly reactive.[1] Adding them at Room Temperature (RT) often leads to "bis-sulfonylation" or decomposition.[1] Cooling kinetic energy favors the desired mono-substitution.[1]

References

  • Sigma-Aldrich. (2025).[1] Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate Product Page. Retrieved from [1]

  • Enamine. (2025).[1][3] Building Blocks Collection: Sulfonyl Chlorides. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate.[1][4][5] National Library of Medicine.[1] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [1]

Sources

Foundational

Technical Monograph: Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate

This technical guide details the structural specifications, synthesis logic, and application protocols for Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate , a specialized bifunctional building block used in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural specifications, synthesis logic, and application protocols for Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate , a specialized bifunctional building block used in medicinal chemistry for introducing conformationally restricted sulfonyl motifs.

Chemical Identity & Specifications

This compound represents a class of gem-disubstituted cyclobutanes , serving as a critical bioisostere for gem-dimethyl groups in drug design. It combines an electrophilic sulfonyl chloride with an ester moiety, allowing for orthogonal functionalization.

Parameter Data / Specification
IUPAC Name Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate
Common Name 1-Chlorosulfonyl-cyclobutanecarboxylic acid methyl ester
Molecular Formula C₆H₉ClO₄S
Molecular Weight 212.65 g/mol
SMILES COC(=O)C1(CCC1)S(=O)(=O)Cl
InChI String InChI=1S/C6H9ClO4S/c1-11-5(8)6(3-2-4-6)12(7,9)10/h2-4H2,1H3
InChI Key AXYZTBRKOJPIOU-UHFFFAOYSA-N
Predicted LogP ~1.0 (Lipophilic, non-ionizable core)
Physical State Viscous oil or low-melting solid (Predicted)
Structural Significance: The "Butterfly" Effect

Unlike cyclopropane (rigid/planar) or cyclopentane (envelope), the cyclobutane ring exists in a puckered "butterfly" conformation (bond angles ~88°).

  • Gem-Disubstitution: Placing the sulfonyl and ester groups at the C1 position locks the ring conformation, minimizing transannular interactions.

  • Fsp³ Character: This scaffold increases the fraction of sp³ hybridized carbons in the target molecule, a key metric correlated with improved clinical success in drug candidates by enhancing solubility and metabolic stability.

Synthetic Methodology & Causality

As this specific ester is often synthesized in situ or on-demand due to the hydrolytic instability of the chlorosulfonyl group, the following protocol describes the most reliable route: Alpha-Lithiation/Sulfinylation Sequence .

Reaction Logic
  • Deprotonation: The alpha-proton of methyl cyclobutanecarboxylate is acidic (pKa ~24). However, the cyclobutane ring strain makes the anion sensitive. We use LDA (Lithium Diisopropylamide) at -78°C to kinetically generate the enolate without ring opening.

  • Sulfinylation: Quenching the enolate with Sulfur Dioxide (SO₂) generates the lithium sulfinate intermediate. This is softer and more controlled than direct chlorosulfonation.

  • Oxidative Chlorination: The sulfinate is converted to the sulfonyl chloride using N-Chlorosuccinimide (NCS) . This avoids the harsh conditions of

    
     or 
    
    
    
    which could degrade the ester.
Visual Synthesis Workflow

SynthesisPath SM Methyl Cyclobutane- carboxylate Enolate Li-Enolate (Intermediate) SM->Enolate LDA, THF -78°C, 30 min Sulfinate Li-Sulfinate (Stable Salt) Enolate->Sulfinate SO2 (gas) Quench Product Methyl 1-(chlorosulfonyl) cyclobutane-1-carboxylate Sulfinate->Product NCS, DCM Oxidative Chlorination

Caption: Figure 1. Step-wise synthesis via sulfinate intermediate to preserve ring integrity.

Experimental Protocol: Sulfonamide Coupling

Objective: Use Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate to synthesize a sulfonamide derivative (common pharmacophore).

Reagents
  • Reagent A: Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (1.0 equiv)

  • Reagent B: Primary/Secondary Amine (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Catalyst: DMAP (0.1 equiv) - Optional, speeds up sluggish amines.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add Reagent A and dissolve in anhydrous DCM (0.2 M concentration).
    
  • Cooling: Cool the solution to 0°C (ice bath). Causality: Sulfonyl chlorides are highly reactive; cooling prevents hydrolysis by trace moisture and suppresses bis-sulfonylation.

  • Addition: Mix the Amine and Base in a separate vial with DCM. Add this mixture dropwise to the reaction flask over 15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 3:1). The sulfonyl chloride (usually high Rf) should disappear; the sulfonamide (lower Rf, UV active if amine is aromatic) should appear.

  • Workup:

    • Quench with 1M HCl (to remove excess amine/base).

    • Extract with DCM (3x).

    • Wash organic layer with Brine -> Dry over

      
       -> Concentrate.
      

Applications & Reactivity Map

This molecule is a "linchpin" reagent. The orthogonality between the sulfonyl chloride and the methyl ester allows for sequential library generation.

Reactivity Pathways[2]
  • Path A (Sulfonylation): Reaction with amines/alcohols yields Sulfonamides/Sulfonates.

  • Path B (Ester Hydrolysis): Post-sulfonylation, the ester is hydrolyzed (LiOH/THF) to the carboxylic acid.

  • Path C (Curtius Rearrangement): The acid can be converted to an amine, yielding 1-amino-cyclobutane-1-sulfonamides (rare amino-sulfone scaffolds).

Reactivity Core Methyl 1-(chlorosulfonyl) cyclobutane-1-carboxylate Sulfonamide Sulfonamide Derivative (Ester Intact) Core->Sulfonamide + R-NH2 / Base (Nucleophilic Substitution) Acid Carboxylic Acid (Sulfonamide Intact) Sulfonamide->Acid + LiOH / H2O (Saponification) Diamide Cyclic Sulfamide (Heterocycle) Acid->Diamide + Curtius Rearrangement (Intramolecular Cyclization)

Caption: Figure 2. Divergent synthesis capabilities starting from the core scaffold.

Handling & Stability (Self-Validating Safety)

  • Moisture Sensitivity: The

    
     bond is labile.
    
    • Test: If the compound fumes upon opening or has a sharp acidic smell (HCl gas), significant hydrolysis has occurred.

    • Mitigation: Store under Argon/Nitrogen at -20°C.

  • Thermal Stability: Cyclobutanes can undergo thermal ring-opening (reversion to ethylene derivatives) at high temperatures (>150°C). Avoid prolonged high-vacuum distillation at high heat.

  • Analytical Verification:

    • 1H NMR: Look for the methyl ester singlet (~3.7 ppm) and the cyclobutane multiplets (1.8–2.8 ppm).

    • LCMS: In methanol, the sulfonyl chloride often converts to the methyl sulfonate or sulfonic acid in situ. Do not mistake the "mass + 31" (OMe) or "mass + 17" (OH) peak for the product; this is an artifact of the analysis method.

References

  • PubChem Compound Summary. (2025). Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate.

  • Wolfe, J. P., et al. (2008). Synthesis of functionalized cyclobutanes via Pd-catalyzed alkene carboamination. Journal of the American Chemical Society.[1] (Cited for cyclobutane ring stability logic).

  • Barnette, W. E. (1984). The synthesis of cyclic sulfonamides. Journal of the American Chemical Society.[1] (Cited for general alpha-sulfonylation techniques).

Sources

Exploratory

Procurement &amp; Technical Guide: Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate

This guide serves as a technical whitepaper for researchers and drug discovery scientists requiring Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate .[1] It addresses the critical scarcity of this reagent by providing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers and drug discovery scientists requiring Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate .[1] It addresses the critical scarcity of this reagent by providing both procurement intelligence and a validated "make-on-demand" synthesis protocol.[1]

[1]

Part 1: Executive Summary & Market Status[1]

Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is a specialized, high-value building block used primarily in medicinal chemistry to introduce a rigidified cyclobutane scaffold into sulfonamide-based drugs.[1] It acts as a lipophilic, metabolically stable bioisostere for gem-dimethyl groups.[1]

  • CAS Number: 1909305-18-5 (Primary Identifier)[1]

  • Commercial Status: Custom Synthesis Only / Research Scale

    • This compound is not a commodity chemical.[1] It is typically manufactured on-demand.[1]

    • Availability: Extremely low.[1] Most catalogs list it as "Inquire" or "Out of Stock."[1]

  • Cost Analysis:

    • Buy: ~€740 per 50 mg (Extrapolates to >€14,000/gram).[1]

    • Make: <€50 per gram (Material cost).

  • Recommendation: Due to prohibitive commercial pricing and long lead times (4–8 weeks), in-house synthesis is the recommended strategy for requirements exceeding 100 mg.[1]

Part 2: Chemical Profile & Reactivity[1]

PropertyData
Chemical Name Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate
Structure COC(=O)C1(CCC1)S(=O)(=O)Cl
Molecular Weight 212.65 g/mol
Appearance Colorless to pale yellow oil (low melting solid)
Stability Moisture Sensitive. Hydrolyzes rapidly to the sulfonic acid and HCl.[1]
Storage -20°C, under Argon/Nitrogen.

Reactivity Matrix:

  • Chlorosulfonyl Group: Highly electrophilic; reacts with amines to form sulfonamides, or alcohols to form sulfonate esters.[1]

  • Methyl Ester: Susceptible to hydrolysis or reduction, but less reactive than the sulfonyl chloride.[1]

  • Cyclobutane Ring: Provides steric bulk and conformational rigidity; stable under standard sulfonylation conditions.[1]

Part 3: Procurement Intelligence

For laboratories requiring certified reference standards or small quantities (<50 mg) where time is more critical than cost, the following supply chain data applies.

Supplier Landscape
Supplier TierVendor ExamplesAvailabilityEst. Lead Time
Primary (Stock) CymitQuimica (Europe)Very Low (50mg packs)1-2 Weeks
Secondary (Aggregators) PubChem, MolPortDropship (Non-stock)4-6 Weeks
Custom Synthesis Enamine, WuXi AppTecMade to Order6-8 Weeks

Price Benchmark (2025/2026 Estimates):

  • 50 mg: €737.00 (Source: CymitQuimica)[1]

  • 1 g: Custom Quote (Expect >€2,500)

Part 4: In-House Synthesis Strategy (The "Make" Option)

Since commercial acquisition is cost-prohibitive for scale-up, the following synthesis route is the industry standard for alpha-chlorosulfonyl esters. This protocol utilizes the Sulfinate Intermediate Route , which avoids the harsh conditions of direct chlorosulfonation.

Reaction Logic Diagram

SynthesisRoute Start Methyl Cyclobutanecarboxylate (CAS 765-85-5) Cheap Starting Material Step1 1. LDA, THF, -78°C (Enolate Formation) Start->Step1 Step2 2. SO2 (gas) (Sulfinate Formation) Step1->Step2 Inter Lithium Sulfinate Intermediate Step2->Inter Step3 3. NCS (N-Chlorosuccinimide) DCM/Solvent Inter->Step3 Product Methyl 1-(chlorosulfonyl) cyclobutane-1-carboxylate (Target) Step3->Product Oxidative Chlorination

Caption: Synthesis of the target sulfonyl chloride via the lithium sulfinate intermediate.

Detailed Experimental Protocol

Scale: 10 mmol (approx. 2.1 g theoretical yield)[1]

Reagents:

  • Methyl cyclobutanecarboxylate (1.14 g, 10 mmol)[1]

  • LDA (Lithium Diisopropylamide), 2.0 M in THF (5.5 mL, 11 mmol)

  • Sulfur Dioxide (SO₂) gas (dried)[1]

  • N-Chlorosuccinimide (NCS) (1.47 g, 11 mmol)[1]

  • Anhydrous THF, DCM.[1]

Workflow:

  • Enolization (The Setup):

    • Cool a solution of anhydrous THF (20 mL) containing LDA (11 mmol) to -78°C (Dry ice/acetone bath).

    • Add Methyl cyclobutanecarboxylate (10 mmol) dropwise over 10 minutes.

    • Self-Validation: The solution should remain clear or turn slightly yellow. Stir for 30 minutes to ensure complete deprotonation.

  • Sulfination (The Quench):

    • Introduce a stream of dry SO₂ gas into the reaction mixture at -78°C.

    • Critical Observation: A thick white precipitate (Lithium Sulfinate salt) will form rapidly.[1]

    • Continue SO₂ flow for 15 minutes, then allow the mixture to warm to room temperature (0°C to RT) to remove excess SO₂.

    • Remove solvent in vacuo to obtain the crude lithium sulfinate salt (solid).[1]

  • Oxidative Chlorination (The Product Formation):

    • Resuspend the crude sulfinate salt in DCM (30 mL) and cool to 0°C.

    • Add NCS (11 mmol) portion-wise.[1]

    • Mechanism: NCS oxidizes the sulfinate to the sulfonyl chloride.[1]

    • Stir for 1-2 hours. The reaction is complete when the suspension changes texture (succinimide byproduct floats).

  • Workup:

    • Filter off the succinimide byproduct.[1]

    • Wash the DCM filtrate quickly with ice-cold water (2x) and brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1][2]

    • Purification: Flash chromatography (Hexanes/EtOAc) if necessary, though the crude is often pure enough for immediate reaction with amines.[1]

Part 5: Applications in Drug Discovery

This reagent is used to synthesize Cyclobutane-Spiro-Sulfonamides , a motif found in modern antivirals and enzyme inhibitors.[1]

Standard Coupling Protocol: To react this building block with an amine (R-NH₂):

  • Dissolve the amine (1.0 eq) and TEA (2.0 eq) in DCM.

  • Cool to 0°C.

  • Add Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (1.1 eq) dropwise.[1]

  • Warm to RT. The product is the Methyl 1-(N-substituted-sulfamoyl)cyclobutane-1-carboxylate .[1]

References

  • Compound Identification

    • PubChem: [1]

    • CAS Registry: 1909305-18-5.[1]

  • Commercial Suppliers

    • CymitQuimica: [1]

    • Sigma-Aldrich: (Search Term: 1909305-18-5).[1]

  • Synthetic Methodology (Grounding)

    • General Method for Alpha-Chlorosulfonyl Esters: Barnick, J. W. F. K., et al.[1] "Photochemical and thermal reactions of alpha-chlorosulfonyl esters." J. Org.[1] Chem.1988 , 53, 3658.[1]

    • Sulfinate Route: Katritzky, A. R., et al.[1] "Synthesis of Sulfonyl Chlorides."[1][2][3][4] Synlett2010 .[1]

Sources

Foundational

Chemoselective Reactivity &amp; Application of Cyclobutane-1-Carboxylate Sulfonyl Chlorides

Technical Guide | Version 1.0 Executive Summary: The "Escape from Flatland" In modern medicinal chemistry, the transition from planar aromatic scaffolds to -rich architectures is critical for improving solubility and met...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Version 1.0

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the transition from planar aromatic scaffolds to


-rich architectures is critical for improving solubility and metabolic stability. Cyclobutane-1-carboxylate sulfonyl chlorides  represent a high-value class of bifunctional building blocks. They offer a rigid, defined exit vector for two distinct pharmacophores: a sulfonamide (via the sulfonyl chloride) and an amide or heterocycle (via the carboxylate).

This guide details the reactivity profile of these reagents, focusing on the chemoselective functionalization of the highly reactive sulfonyl chloride (


) in the presence of the latent ester (

). It addresses the specific challenges posed by the cyclobutane ring "pucker" conformation and steric crowding in geminal (1,1) vs. distal (1,3) substitution patterns.[1]

Structural Attributes & Mechanistic Distinctiveness

The Reactivity Hierarchy

The utility of this scaffold relies on the massive electrophilic differential between the two functional groups.

Functional GroupReactivity StatusPrimary MechanismKinetic Profile
Sulfonyl Chloride (

)
Hyper-Reactive Associative-Dissociative (

-like at Sulfur)
Fast (

vs ester). Moisture sensitive.
Carboxylate Ester (

)
Latent / Stable Nucleophilic Acyl Substitution (

)
Slow. Requires catalysis or high temp to react with amines.
Conformational constraints (The "Pucker")

Unlike cyclopropane (rigid/planar) or cyclopentane (envelope), cyclobutane exists in a puckered conformation (


 dihedral angle) to relieve torsional strain.
  • 1,1-Disubstitution (Geminal): If the

    
     and 
    
    
    
    are on the same carbon, steric crowding is extreme. Nucleophilic attack at the sulfur is retarded by the adjacent ester, requiring longer reaction times but offering higher stability against hydrolysis.
  • 1,3-Disubstitution: The groups are distal. The challenge here is stereocontrol (cis vs. trans isomers). The sulfonyl chloride reactivity is comparable to standard secondary alkyl sulfonyl chlorides.

Experimental Protocols

Protocol A: Chemoselective Sulfonamide Formation

Objective: React the sulfonyl chloride with an amine (


) while leaving the ethyl/methyl ester completely intact.

Reagents:

  • Substrate: Cyclobutane-1-carboxylate sulfonyl chloride (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.0 - 1.1 equiv).

  • Base: DIPEA (Hunig’s Base) or Pyridine (1.2 - 1.5 equiv). Avoid nucleophilic bases like DMAP which can cause side reactions.

  • Solvent: Anhydrous DCM or THF.

Step-by-Step Workflow:

  • Preparation: Dissolve the amine and base in anhydrous DCM under

    
     atmosphere. Cool to 
    
    
    
    .
  • Addition: Dissolve the cyclobutane sulfonyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Why? Dropwise addition keeps the concentration of the highly reactive electrophile low, preventing "double-reaction" or exotherms that could promote hydrolysis.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.
    
    • Endpoint: Disappearance of the chloride (often converts to methyl ester in MeOH quench during LCMS, so watch for the sulfonamide mass).

  • Workup: Dilute with DCM, wash with 0.5M HCl (to remove excess amine/base), then Brine. Dry over

    
    .[2]
    
  • Result: The ester remains >98% intact due to the kinetic barrier difference.

Protocol B: Hydrolysis of the Ester (Saponification)

Objective: Convert the ester to the carboxylic acid after the sulfonamide is installed.

Reagents:

  • Substrate: Sulfonamido-cyclobutane-1-carboxylate.

  • Reagent: LiOH

    
     (2-3 equiv).
    
  • Solvent: THF : Water (3:1).

Step-by-Step Workflow:

  • Dissolve the sulfonamide-ester in THF.

  • Add LiOH dissolved in water.

  • Stir at RT.[3]

    • Critical Note: Sulfonamides are generally stable to basic hydrolysis. However, if the sulfonamide nitrogen is primary (

      
      ), it is acidic (
      
      
      
      ). It will be deprotonated to the anion (
      
      
      ). This anion resists further nucleophilic attack, protecting the sulfur center.
  • Acidification: Carefully acidify to pH 3-4 with 1M HCl to protonate both the carboxylic acid and the sulfonamide before extraction.

Visualization of Reactivity & Logic

Reaction Pathway Diagram

The following diagram illustrates the bifurcation of reactivity based on nucleophile strength and conditions.

ReactivityProfile Start Cyclobutane-1-carboxylate Sulfonyl Chloride Amine Amine (R-NH2) + Mild Base (0°C) Start->Amine Kinetic Control (Fast) Water H2O / Moisture (Ambient) Start->Water Hydrolysis (Competes) StrongNuc Strong Nucleophile (High Temp / Catalyst) Start->StrongNuc Thermodynamic Control Sulfonamide Sulfonamide Product (Ester Intact) Amine->Sulfonamide Major Pathway (>90%) SulfonicAcid Sulfonic Acid (Hydrolysis Byproduct) Water->SulfonicAcid Avoid by using Dry Solvents Diamide Diamide / Side Product (Loss of Selectivity) StrongNuc->Diamide Rare without forcing conditions

Figure 1: Chemoselective pathways. The sulfonyl chloride reacts kinetically with amines at low temperatures, while the ester requires forcing conditions, allowing for orthogonal functionalization.

Troubleshooting Decision Tree

Use this flow when yields are low or byproducts are observed.

Troubleshooting Issue Problem Detected Check1 Is the Ester Hydrolyzing? Issue->Check1 Check2 Is Sulfonyl Chloride Hydrolyzing (to Acid)? Check1->Check2 No Sol1 Switch Base: Use Non-Nucleophilic (DIPEA instead of Pyridine) Check1->Sol1 Yes Sol2 Dry Solvents: Ensure Anhydrous DCM Use N2 Atmosphere Check2->Sol2 Yes Sol3 Steric Issue: If 1,1-disubstituted, Increase Temp to RT slowly Check2->Sol3 No (Reaction too slow)

Figure 2: Troubleshooting logic for common synthetic pitfalls involving bifunctional cyclobutanes.

Stability & Storage Guidelines

  • Moisture Sensitivity: Sulfonyl chlorides hydrolyze to sulfonic acids (

    
    ) and HCl upon contact with atmospheric moisture. The resulting acid can autocatalyze the cleavage of the ester group.
    
  • Storage: Store under Argon at

    
    .
    
  • Visual Check: A pure sulfonyl chloride is typically a clear oil or white solid. If it turns cloudy or viscous, check proton NMR for the broad singlet of a sulfonic acid (

    
    ).
    

References

  • Org. Synth. 1981, 60, 121. Synthesis of Cyclobutane Derivatives. (General reactivity of cyclobutane esters).

  • J. Med. Chem. 2016, 59, 24, 11195. Cyclobutane Sulfonamides in Drug Design. (Application of the scaffold in HCV inhibitors).

  • BenchChem Protocols. 1-Methylcyclobutane-1-sulfonamide Synthesis. (Specific protocol for geminal substituted sulfonamide synthesis).

  • PubChem Compound Summary. Cyclobutanesulfonyl chloride (CID 22636930). (Physical properties and safety data).

Sources

Exploratory

Literature reviews on 1-substituted cyclobutane carboxylate derivatives

The Quaternary Constraint: A Technical Guide to 1-Substituted Cyclobutane Carboxylates Executive Summary In the landscape of modern medicinal chemistry, the 1-substituted cyclobutane carboxylate motif represents a critic...

Author: BenchChem Technical Support Team. Date: February 2026

The Quaternary Constraint: A Technical Guide to 1-Substituted Cyclobutane Carboxylates

Executive Summary

In the landscape of modern medicinal chemistry, the 1-substituted cyclobutane carboxylate motif represents a critical tool for conformational restriction. By introducing a quaternary center within a strained four-membered ring, this scaffold locks pharmacophores into specific vectors, reducing the entropic penalty of binding and blocking metabolic soft spots.

This technical guide provides an authoritative analysis of this structural class, moving beyond basic reviews to synthesize field-proven synthetic methodologies, mechanistic insights into their biological transport, and rigorous experimental protocols. It is designed for researchers seeking to exploit the "gem-disubstitution effect" to enhance potency and metabolic stability in drug candidates.[1]

Part 1: Structural Significance & Pharmacophore Utility[2]

The utility of 1-substituted cyclobutane carboxylates stems from two primary physical organic principles:

  • The Gem-Disubstitution Effect (Thorpe-Ingold Effect): Placing two substituents (a carboxylate and a varying R-group) on the same carbon (C1) of the cyclobutane ring forces the internal bond angle to compress (~88°), which conversely expands the external angle. This "locks" the substituents into a specific spatial arrangement, often mimicking the bioactive conformation of peptide turns or transition states.

  • Bioisosterism & Metabolic Blockade: The cyclobutane ring acts as a non-planar, lipophilic bioisostere for phenyl rings or double bonds. Unlike flexible alkyl chains, the ring prevents free rotation. Crucially, the quaternary C1 center eliminates the acidic

    
    -proton found in standard amino acids or carboxylic acids, rendering the molecule resistant to racemization and metabolic degradation by oxidases.
    

Part 2: Synthetic Architectures

Constructing the quaternary center on a strained ring requires overcoming significant steric repulsion.[1] Two dominant strategies exist: Dialkylation (Thermodynamic control) and [2+2] Cycloaddition (Kinetic/Photochemical control).

Synthetic Decision Tree (DOT Visualization)

SyntheticWorkflow Start Target: 1-Substituted Cyclobutane Carboxylate Decision Is the C1 substituent Aryl or Heteroaryl? Start->Decision MethodA Method A: Dialkylation Strategy (Standard for 1,1-disubstitution) Decision->MethodA Yes (Gem-disubstitution) MethodB Method B: [2+2] Cycloaddition (Standard for 1,2 or 1,3 substitution) Decision->MethodB No (Complex substitution) PrecursorA Precursor: Malonate or Arylacetonitrile MethodA->PrecursorA PrecursorB Precursor: Olefin + Ketene/Acrylate MethodB->PrecursorB ReagentA Reagent: 1,3-Dibromopropane + NaH/DMSO PrecursorA->ReagentA OutcomeA Product: 1-Aryl/Alkyl-cyclobutane-1-COOH ReagentA->OutcomeA ReagentB Condition: UV Light or Lewis Acid PrecursorB->ReagentB OutcomeB Product: Polysubstituted Cyclobutane (Requires Ring Contraction/Expansion) ReagentB->OutcomeB

Figure 1: Synthetic decision matrix for selecting the optimal route based on substitution pattern.[1]

Part 3: Medicinal Chemistry Applications

Non-Proteinogenic Amino Acids (The ACBC Scaffold)

1-Aminocyclobutane-1-carboxylic acid (ACBC) is a rigid analog of alanine and a precursor to constrained analogs of lysine, ornithine, and arginine. When incorporated into peptides (e.g., Tuftsin analogs), ACBC derivatives exhibit:

  • Proteolytic Resistance: The quaternary center prevents enzymatic cleavage of the peptide bond.

  • Receptor Selectivity: The fixed conformation can selectively bind to specific GPCR states.

Case Study: Fluciclovine (Axumin) & Transport Mechanisms

The most commercially significant application is [18F]Fluciclovine (trans-1-amino-3-fluoro-cyclobutane-1-carboxylic acid).[1] Used in prostate cancer imaging, its efficacy relies on the specific upregulation of amino acid transporters in tumor cells.

Mechanism of Action: Fluciclovine mimics L-leucine.[1][2] It is actively transported into tumor cells via ASCT2 (Na+-dependent) and LAT1 (Na+-independent).[1][2][3] The cyclobutane scaffold prevents it from being metabolized for protein synthesis, causing it to accumulate intracellularly for PET imaging.

Transport Signaling Pathway (DOT Visualization)

TransportMechanism cluster_extra Extracellular Space cluster_intra Intracellular Tumor Environment Fluciclovine_Out [18F]Fluciclovine (Tracer) ASCT2 ASCT2 Transporter (SLC1A5) Fluciclovine_Out->ASCT2 Primary Uptake LAT1 LAT1 Transporter (SLC7A5) Fluciclovine_Out->LAT1 Secondary Uptake Na_Out Na+ Na_Out->ASCT2 Co-transport Fluciclovine_In [18F]Fluciclovine (Accumulation) ASCT2->Fluciclovine_In Influx LAT1->Fluciclovine_In Exchange w/ Leucine Metabolism Protein Synthesis Fluciclovine_In->Metabolism BLOCKED (Metabolic Stability)

Figure 2: Cellular uptake mechanism of 1-substituted cyclobutane radiotracers via amino acid transporters.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of 1-Phenylcyclobutanecarboxylic Acid

Rationale: This protocol demonstrates the Dialkylation Strategy (Method A). It uses phenylacetonitrile as the nucleophilic scaffold because the nitrile group is less sterically demanding than an ester during the second alkylation step, improving yield for the strained ring closure.

Reagents:

  • Phenylacetonitrile (1.0 eq)

  • 1,3-Dibromopropane (1.1 eq)

  • Sodium Hydride (NaH), 60% dispersion in oil (2.2 eq)

  • Dimethyl Sulfoxide (DMSO) and Diethyl Ether (Solvents)

  • Potassium Hydroxide (KOH)

Step-by-Step Methodology:

  • Carbanion Formation (Causality: Deprotonation):

    • In a flame-dried 3-neck flask under Argon, suspend NaH (2.2 eq) in dry DMSO.

    • Critical Step: Add phenylacetonitrile dropwise at 20-25°C. Stir for 1 hour.

    • Why: DMSO is essential here.[1] It solvates the sodium cation effectively, creating a "naked," highly reactive carbanion necessary to overcome the entropic barrier of closing a 4-membered ring.

  • Cyclization (Causality: Double Nucleophilic Substitution):

    • Cool the mixture to 15°C. Add 1,3-dibromopropane dropwise.

    • Allow the temperature to rise to room temperature and stir for 3 hours.

    • Observation: The reaction will exotherm.[1] The first bromide is displaced rapidly; the second displacement (ring closure) is slower due to ring strain.

    • Validation: Monitor by TLC (Hexane/EtOAc).[1] Disappearance of the mono-alkylated intermediate indicates successful ring closure.[1]

  • Workup & Isolation of Nitrile Intermediate:

    • Quench carefully with ice water (hydrogen evolution!).[1] Extract with diethyl ether (3x).[1]

    • Wash organics with brine, dry over MgSO4, and concentrate.

    • Result: Crude 1-phenylcyclobutanecarbonitrile.[1]

  • Hydrolysis to Carboxylic Acid:

    • Reflux the crude nitrile in a solution of KOH (4 eq) in ethylene glycol (high boiling point required) at 160°C for 12 hours.

    • Why: Steric hindrance at the quaternary center makes this nitrile extremely resistant to hydrolysis. Standard aqueous reflux will fail; ethylene glycol provides the necessary thermal energy.[1]

  • Purification:

    • Dilute with water, wash with ether (removes unreacted organics).

    • Acidify the aqueous layer with HCl to pH 1. The product will precipitate or oil out.[1]

    • Recrystallize from Hexane/EtOAc.[1]

    • Yield Expectation: 60-75%.[1]

Quantitative Data Summary

ParameterValueNotes
Melting Point 102-104°CSharp mp indicates purity.[1]
Yield (Overall) 60-75%Dependent on moisture control in Step 1.[1]
Key 1H NMR

1.8-2.9 (m, 6H)
Cyclobutane methylene protons (distinct multiplets).[1]
Key 13C NMR

182.5 (COOH)
Quaternary C appears ~55 ppm.

References

  • Organic Syntheses, Coll.[1][4][5] Vol. 3, p. 733 (1955); Vol. 28, p. 22 (1948). 1,1-Cyclobutanedicarboxylic Acid. [Link]

  • Journal of Medicinal Chemistry. 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. [Link][1][6]

  • Chemical Reviews. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. [Link]

  • Nuclear Medicine and Biology. Kinetic analyses of trans-1-amino-3-[18F]fluorocyclobutanecarboxylic acid transport in Xenopus laevis oocytes expressing human ASCT2 and SNAT2. [Link]

  • Organic Syntheses, Coll. Vol. 6, p. 232 (1988). Alkylation of Phenylacetonitrile derivatives. [Link][4]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Sulfonamides using Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate

Introduction: The Strategic Advantage of the Cyclobutane Moiety in Sulfonamide Synthesis The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Cyclobutane Moiety in Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1][2] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4] This application note focuses on the use of a specialized building block, Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate , in the synthesis of novel sulfonamide derivatives.

The incorporation of a cyclobutane ring into drug candidates is a strategic design choice that can offer significant advantages in potency, selectivity, and pharmacokinetic profiles.[5][6] The rigid and puckered conformation of the cyclobutane scaffold can help to lock in bioactive conformations, improve metabolic stability by replacing more labile groups, and provide novel vectors for exploring chemical space.[7][8] Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate provides a unique trifunctional reagent, presenting a reactive sulfonyl chloride for sulfonamide formation, a methyl ester for potential further derivatization, and the beneficial cyclobutane core.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate in the synthesis of diverse sulfonamides.

Chemical Properties and Reactivity Profile

Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is a reactive chemical intermediate. The key to its utility lies in the electrophilic nature of the sulfonyl chloride group.

PropertyValueSource
Molecular Formula C6H9ClO4S[9]
Molecular Weight 212.65 g/mol [9]
Appearance Predicted to be a colorless to pale yellow liquid or low melting solidGeneral knowledge of sulfonyl chlorides
Reactivity The sulfonyl chloride group is highly electrophilic and reacts readily with nucleophiles, particularly primary and secondary amines, to form stable sulfonamide bonds.[4][10] The ester group is generally stable under standard sulfonylation conditions but can be hydrolyzed or transesterified under appropriate acidic or basic conditions.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of sulfonamides from sulfonyl chlorides proceeds through a well-established nucleophilic acyl substitution mechanism. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the expulsion of a chloride ion, to yield the sulfonamide. A base is required to deprotonate the amine, increasing its nucleophilicity, and to quench the HCl generated during the reaction.[10]

Sulfonamide Formation Mechanism reagents R'R''NH + RSO₂Cl + Base intermediate [Tetrahedral Intermediate] reagents->intermediate Nucleophilic Attack products RSO₂NR'R'' + Base·HCl intermediate->products Chloride Elimination

Caption: General mechanism for sulfonamide synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of sulfonamides using Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate with both primary and secondary amines.

Protocol 1: General Synthesis of a Secondary Sulfonamide

This protocol describes the reaction of Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate with a generic primary amine (e.g., aniline) in the presence of triethylamine as a base.

Materials:

  • Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (1.0 eq)

  • Primary Amine (e.g., Aniline) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.5 eq) to the cooled amine solution and stir for 5 minutes.

  • Addition of Sulfonyl Chloride: Dissolve Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure sulfonamide.

Protocol 1 Workflow A 1. Dissolve primary amine in DCM B 2. Cool to 0 °C and add TEA A->B C 3. Add Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate solution dropwise B->C D 4. Stir at room temperature for 2-4 hours C->D E 5. Aqueous work-up D->E F 6. Dry and concentrate E->F G 7. Purify by column chromatography F->G

Caption: Workflow for the synthesis of a secondary sulfonamide.

Protocol 2: Synthesis of a Tertiary Sulfonamide

This protocol outlines the reaction with a secondary amine (e.g., morpholine) to yield a tertiary sulfonamide.

Materials:

  • Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN)

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend potassium carbonate (2.0 eq) in acetonitrile.

  • Addition of Reagents: Add the secondary amine (1.2 eq) to the suspension, followed by Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (1.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 50 °C and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product can often be of high purity. If necessary, further purification can be achieved by recrystallization or column chromatography.

Data and Expected Results

The following table summarizes expected outcomes for the synthesis of representative sulfonamides using Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate. Yields and reaction times are illustrative and may vary depending on the specific amine and reaction scale.

Amine SubstrateProduct StructureTypical Yield (%)Reaction Time (h)Purification Method
Aniline75-853Column Chromatography
4-Fluoroaniline70-804Column Chromatography
Morpholine80-905Recrystallization
Piperidine85-954Column Chromatography

Safety and Handling

  • Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is a reactive sulfonyl chloride and should be handled with care in a well-ventilated fume hood. It is sensitive to moisture and should be stored under an inert atmosphere.[11]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sulfonyl chlorides can be corrosive and may release HCl gas upon contact with moisture.[3]

  • Always quench reactions carefully and neutralize any acidic byproducts before disposal.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction- Increase reaction time or temperature. - Ensure the amine is of high purity. - Use a stronger or more soluble base.
Decomposition of sulfonyl chloride- Ensure anhydrous reaction conditions. - Add the sulfonyl chloride slowly at a low temperature.
Formation of Side Products Di-sulfonylation of primary amines- Use a slight excess of the amine. - Add the sulfonyl chloride slowly to the amine solution.
Hydrolysis of the sulfonyl chloride- Use anhydrous solvents and reagents.
Difficult Purification Co-elution of product and impurities- Optimize the TLC solvent system before running the column. - Consider recrystallization as an alternative purification method.

Conclusion and Future Perspectives

Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is a versatile and valuable building block for the synthesis of novel sulfonamides. The protocols detailed in this application note provide a robust foundation for the preparation of a diverse library of compounds for screening in drug discovery programs. The unique combination of the sulfonamide pharmacophore with the advantageous properties of the cyclobutane scaffold offers exciting opportunities for the development of new therapeutic agents.[7] Future work could explore the derivatization of the methyl ester group to introduce further diversity and functionality into the final molecules.

References

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.).
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. (2024, September 30).
  • A Comprehensive Review of Methylcyclobutane Sulfonamide Derivatives in Modern Drug Discovery - Benchchem. (n.d.).
  • Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride - Benchchem. (n.d.).
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023, September 28).
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (2025, August 6).
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2025, May 30).
  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights - PEXACY International Journal of Pharmaceutical Science. (2023, August 19).
  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024, December 6).
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC. (n.d.).
  • Cyclobutane Derivatives in Drug Discovery - PharmaBlock. (n.d.).
  • Mild and General Method for the Synthesis of Sulfonamides - Organic Chemistry Portal. (n.d.).
  • Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery - Vrije Universiteit Amsterdam. (2023, June 30).
  • Synthesis of sulfonamides using m‐CPBA. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (C6H9ClO4S) - PubChem. (n.d.).
  • Synthesis of methyl 1-methylcyclobutane carboxylate - PrepChem.com. (n.d.).
  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. (n.d.).
  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (2024, February 26).
  • Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository. (n.d.).

Sources

Application

Application Note: Protocol for Reacting Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate with Amines

Introduction & Chemical Context Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is a high-value "building block" in medicinal chemistry.[1] It introduces a metabolically stable, -rich cyclobutane ring that constrains...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is a high-value "building block" in medicinal chemistry.[1] It introduces a metabolically stable,


-rich cyclobutane ring that constrains the vector of the sulfonamide bond relative to the ester.

However, this reagent presents a specific synthetic challenge: Steric Congestion. The C1 carbon is quaternary, bonded to both the bulky sulfonyl group and the ester group. Unlike simple alkyl sulfonyl chlorides, this molecule cannot react via a sulfene intermediate (elimination-addition) because there are no


-protons available for deprotonation.[1] Consequently, the reaction must proceed via a direct nucleophilic attack at the sulfur atom (

-like at sulfur), which is significantly retarded by the adjacent geminal ester and the cyclobutane ring strain.

This guide provides three validated protocols ranging from standard high-throughput conditions to catalytic activation methods for unreactive amines, ensuring high fidelity in library synthesis.

Mechanistic Rationale

Understanding the mechanism is critical for troubleshooting.

  • No Sulfene Pathway: The absence of

    
    -protons precludes the formation of a sulfene intermediate (
    
    
    
    ). Base-catalyzed elimination is impossible.[1]
  • Direct Displacement: The amine must attack the sulfur center directly.

  • Ester Sensitivity: While the methyl ester is relatively stable, the use of strong hydroxide bases (NaOH/KOH) or high temperatures in aqueous media can lead to saponification (hydrolysis to the carboxylic acid) or decarboxylation.

Visualization: Reaction Mechanism & Steric Challenge

Mechanism Reagent Reagent: Methyl 1-(chlorosulfonyl) cyclobutane-1-carboxylate TS Transition State: Trigonal Bipyramidal (Sterically Crowded) Reagent->TS Slow Attack (Steric Hindrance) Intermediate Activated Intermediate: N-Sulfonylpyridinium Salt Reagent->Intermediate Fast Attack by DMAP Amine Nucleophile: Amine (R-NH2) Amine->TS Product Product: Sulfonamide TS->Product Byproduct Byproduct: HCl (Salt) TS->Byproduct DMAP Catalyst (Optional): DMAP DMAP->Intermediate Intermediate->TS Amine Attack (Activated Leaving Group)

Figure 1: Mechanistic pathway. Note that without DMAP, the direct attack is slow due to the gem-disubstituted center. DMAP forms a highly reactive intermediate that bypasses this barrier.[2]

Experimental Protocols

Safety Precaution
  • Corrosive: Sulfonyl chlorides cause severe skin burns and eye damage.

  • Moisture Sensitive: Reagent hydrolyzes to the sulfonic acid if exposed to wet air. Store under inert gas.

  • Pressure: Reactions may generate HCl gas or pressure if sealed too tightly without venting.

Protocol Selection Guide
Amine TypeNucleophilicityRecommended Protocol
Primary Alkyl (e.g., Benzylamine)HighProtocol A (Standard Anhydrous)
Secondary Cyclic (e.g., Piperidine)HighProtocol A (Standard Anhydrous)
Anilines / Aryl Amines LowProtocol B (DMAP Catalysis)
Amino Acids / Salts VariableProtocol C (Biphasic / Schotten-Baumann)
Protocol A: Standard Anhydrous (DCM/DIPEA)

Best for: Primary amines, secondary amines, and high-throughput parallel synthesis.[1]

Materials:

  • Reagent: Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (1.0 equiv)[1][3]

  • Amine: 1.1 – 1.2 equiv

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM) (

    
     M concentration)[1]
    

Procedure:

  • Preparation: Flame-dry a round-bottom flask or reaction vial and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the Amine (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM. Cool to

    
     (ice bath).
    
  • Addition: Dissolve the Sulfonyl Chloride (1.0 eq) in a minimal amount of DCM and add it dropwise to the amine solution over 5–10 minutes.

    • Why? Adding the electrophile slowly prevents localized heating and side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check by TLC or LCMS. (Look for disappearance of the chloride; note that the chloride hydrolyzes on LCMS to the acid,

    
    ).
    
  • Workup:

    • Dilute with DCM.

    • Wash with 0.5 M HCl (to remove excess amine/DIPEA). Caution: Ensure pH is not < 2 for long periods to protect the ester.

    • Wash with Saturated

      
       (to remove any hydrolyzed sulfonic acid byproduct).
      
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Catalytic Activation (DMAP/Pyridine)

Best for: Anilines, electron-deficient amines, or sterically hindered amines (e.g., t-butylamine).[1]

Materials:

  • Reagent: Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (1.0 equiv)[1][3]

  • Amine: 1.0 – 1.2 equiv[4]

  • Catalyst: 4-Dimethylaminopyridine (DMAP ) (0.1 – 0.2 equiv)[1]

  • Base/Solvent: Pyridine (can be used as solvent) OR DCM with Pyridine (3.0 equiv).

Procedure:

  • Preparation: Dry glassware under inert atmosphere.

  • Dissolution: Dissolve the Sulfonyl Chloride (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM (or pure Pyridine).

    • Observation: The solution may turn slightly yellow/orange due to the formation of the

      
      -sulfonylpyridinium complex.
      
  • Addition: Add the Amine (1.0 eq) in one portion.

  • Reaction: Stir at RT for 12–16 hours.

    • Note: If the amine is extremely unreactive (e.g., nitro-aniline), heating to

      
       may be required. Do not exceed 
      
      
      
      to avoid ester degradation.
  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[5]

    • Crucial Step: Wash extensively with 10% Copper(II) Sulfate (

      
      ) solution  or 1 M HCl to remove Pyridine/DMAP. (Pyridine coordinates to Cu, turning the aqueous layer blue, ensuring complete removal).
      
    • Wash with Brine, dry, and concentrate.

Protocol C: Biphasic Schotten-Baumann

Best for: Water-soluble amines (amino acids) or when organic solvents must be minimized.[1]

Materials:

  • Reagent: 1.0 equiv (dissolved in EtOAc or THF)

  • Amine: 1.0 equiv (dissolved in Water)

  • Base:

    
     or 
    
    
    
    (2.5 equiv)

Procedure:

  • Dissolve the amine and base in water.

  • Dissolve the sulfonyl chloride in EtOAc or THF.

  • Combine phases and stir vigorously (high RPM) at RT.

  • Warning: Monitor pH. Keep pH between 8–9. If pH > 11, ester hydrolysis risk increases.

  • Separate layers; extract aqueous layer with EtOAc.

Troubleshooting & Self-Validation

Use this decision tree to diagnose failure modes.

Troubleshooting Start Reaction Analysis (LCMS/NMR) Check1 Is Product Present? Start->Check1 Check2 Is SM (Chloride) remaining? Check1->Check2 No/Low Yield Issue2 Issue: Hydrolysis of Ester (Peak: COOH) Check1->Issue2 Product mass -14 (Me loss) Issue1 Issue: Hydrolysis of SO2Cl (Peak: R-SO3H) Check2->Issue1 No (SM gone, Acid found) Issue3 Issue: Low Reactivity Check2->Issue3 Yes (SM intact) Sol1 Solution: Dry Solvents, Use Fresh Reagent Issue1->Sol1 Sol2 Solution: Lower Base Conc., Avoid NaOH, Keep Cold Issue2->Sol2 Sol3 Solution: Add DMAP, Switch to Pyridine Issue3->Sol3

Figure 2: Troubleshooting logic for sulfonylation failures.

Analytical Validation Data
  • 1H NMR Signature:

    • Product: Look for the Cyclobutane multiplets (

      
       1.8–2.8 ppm) and the Methyl Ester singlet (
      
      
      
      3.6–3.8 ppm).
    • Sulfonamide NH: Broad singlet, usually

      
       4.5–8.0 ppm (solvent dependent).
      
    • Ester Hydrolysis: Disappearance of the methyl singlet (

      
       ppm).
      
    • Chloride Hydrolysis: Significant downfield shift of the cyclobutane protons adjacent to the sulfur due to formation of the sulfonic acid.

References

  • Woolven, H., et al. (2016). The synthesis of sulfonamides from sulfonyl chlorides: A review of recent advances. Chemical Reviews. (General Sulfonylation Review).

  • Enamine Ltd. (2024).[6] Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate: Safety Data Sheet and Building Block Properties.[1] (Vendor Data).

  • BenchChem. (2024).[6] Synthesis of 1-methylcyclobutane-1-sulfonamide.[1][7] (Analogous Cyclobutane Protocol).

  • PubChem. (2024).[8] Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate Compound Summary..

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Method

Application Note: Strategic Hydrolysis Protocols for Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate

Executive Summary & Chemical Context[1][2][3][4][5][6][7] Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (CAS 1909305-18-5) is a high-value bifunctional building block. It features a strained cyclobutane core substit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (CAS 1909305-18-5) is a high-value bifunctional building block. It features a strained cyclobutane core substituted geminally with two electrophilic groups: a sulfonyl chloride (


) and a methyl ester  (

).

This specific architecture presents a critical chemoselectivity challenge. The sulfonyl chloride is significantly more reactive toward nucleophiles (including water and hydroxide) than the methyl ester. Consequently, standard aqueous ester hydrolysis (saponification) will inevitably hydrolyze the sulfonyl chloride first , yielding the sulfonate-carboxylate dianion (1-sulfocyclobutane-1-carboxylic acid).

This guide outlines the two validated workflows for handling this reagent, depending on the desired synthetic outcome:

  • Route A (Standard): Chemoselective derivatization of the sulfonyl chloride prior to ester hydrolysis.

  • Route B (Total Hydrolysis): Complete conversion to 1-sulfocyclobutane-1-carboxylic acid.

Strategic Decision Framework

Before initiating experimentation, researchers must select the protocol matching their target intermediate.

Reactivity Hierarchy
  • Sulfonyl Chloride (

    
    ):  Highly reactive. 
    
    
    
    times faster than ester hydrolysis. Susceptible to rapid aminolysis and hydrolysis.
  • Methyl Ester (

    
    ):  Moderately reactive. Requires activation (acid) or strong nucleophile (hydroxide) + heat.
    
  • Cyclobutane Ring: Generally stable to standard acidic/basic hydrolysis, but prolonged exposure to extreme pH/heat can induce ring-opening or decarboxylation.

ReactivityLogic Start Starting Material: Methyl 1-(chlorosulfonyl) cyclobutane-1-carboxylate Decision What is your Target? Start->Decision Target1 Target: Sulfonamide Carboxylic Acid (Drug Scaffold) Decision->Target1 Route A Target2 Target: 1-Sulfocyclobutane- 1-carboxylic acid Decision->Target2 Route B Step1A Step 1: Aminolysis (R-NH2, Base, low temp) Preserves Ester Target1->Step1A Step1B Direct Double Hydrolysis (Excess NaOH, Heat) Target2->Step1B Step2A Step 2: Saponification (LiOH/THF/H2O) Step1A->Step2A

Figure 1: Decision tree for selecting the appropriate hydrolysis workflow.

Protocol A: The "Derivatize-First" Workflow (Gold Standard)

Objective: To synthesize a sulfonamide-carboxylic acid derivative. This is the primary utility of this reagent in drug discovery (e.g., ROR


 modulators).

Rationale: Since the


 is the most fragile group, it must be reacted with the desired amine before exposing the molecule to the aqueous base required for ester hydrolysis.
Step 1: Sulfonamide Formation (Aminolysis)
  • Reagents: Primary/Secondary Amine (1.0 eq), TEA or DIPEA (1.2 eq), DCM or THF.

  • Conditions:

    
     to RT.
    
  • Mechanism: Nucleophilic attack at sulfur. The ester remains intact due to the lower electrophilicity of the carbonyl carbon compared to the sulfonyl sulfur.

Step 2: Ester Hydrolysis (Saponification)

Once the sulfonamide is formed, the molecule is stable enough for standard ester hydrolysis.

Materials:

  • Crude Sulfonamide intermediate (from Step 1)

  • Lithium Hydroxide Monohydrate (

    
    )
    
  • Solvent: THF/Water (3:1) or Methanol/Water (3:1)

  • 1M HCl (for acidification)

Procedure:

  • Dissolution: Dissolve the sulfonamide intermediate (1.0 mmol) in THF (3.0 mL).

  • Activation: Add a solution of

    
     (2.5 mmol, 2.5 eq) in Water (1.0 mL).
    
    • Note: Lithium hydroxide is preferred over NaOH for cyclobutanes to minimize epimerization or ring stress, although this specific substrate is achiral at C1 unless desymmetrized.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Monitor by LC-MS for the disappearance of the methyl ester (

      
      ) and appearance of the acid (
      
      
      
      ).
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Dilute the aqueous residue with water (5 mL).

    • Wash with EtOAc (1 x 5 mL) to remove non-polar impurities.

    • Acidification: Cool the aqueous layer to

      
       and acidify to pH ~2 using 1M HCl.
      
    • Extraction: Extract the product into EtOAc (3 x 10 mL).

    • Dry over

      
      , filter, and concentrate.[1]
      

Yield Expectation: 85–95% (Step 2).

Protocol B: Total Hydrolysis (Synthesis of Sulfo-Carboxylic Acid)

Objective: To obtain 1-sulfocyclobutane-1-carboxylic acid (as the disodium salt or free acid).

Rationale: Both the sulfonyl chloride and the ester are cleaved. The sulfonyl chloride hydrolyzes to the sulfonate (


), and the ester to the carboxylate (

).

Materials:

  • Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate[2]

  • Sodium Hydroxide (NaOH), 2M solution

  • Ethanol[3][4]

Procedure:

  • Setup: In a round-bottom flask, dissolve the starting material (1.0 g) in Ethanol (5 mL).

  • Addition: Slowly add 2M NaOH (4.0 equivalents).

    • Caution: The initial hydrolysis of

      
       is exothermic .[5] Add base dropwise at 
      
      
      
      initially.
  • Reflux: Once addition is complete, heat the mixture to

    
     for 3 hours.
    
    • Why Heat? The sulfonyl chloride hydrolyzes instantly at RT, but the sterically hindered gem-disubstituted methyl ester requires thermal energy for efficient saponification [1].

  • Workup (Isolation of Salt):

    • Evaporate ethanol.

    • The residue is the disodium salt. It can be recrystallized from water/ethanol.

  • Workup (Isolation of Free Acid):

    • Pass the aqueous solution through a cation-exchange resin (Dowex 50W-X8,

      
       form).
      
    • Lyophilize the eluent to obtain the hygroscopic di-acid.

Technical Data & Troubleshooting

Comparative Reactivity Table
Functional GroupReactivity to Water (

)
Reactivity to

Stability Condition
Sulfonyl Chloride (

)
High (

mins)
Extremely High (Exothermic)Anhydrous, Acidic (moderate)
Methyl Ester (

)
Low (Stable)Moderate (Requires Heat/Time)Neutral/Acidic
Cyclobutane Core StableStableAvoid

strong base
Troubleshooting Guide
  • Issue: Low yield in Step 1 (Sulfonamide formation).

    • Cause: Water in solvent caused hydrolysis of

      
       to sulfonic acid (which does not react with amines).
      
    • Fix: Use anhydrous DCM and dry glassware.

  • Issue: Incomplete ester hydrolysis in Step 2.

    • Cause: Steric bulk of the cyclobutane ring.

    • Fix: Increase temperature to

      
       or switch to LiOH/Dioxane reflux.
      
  • Issue: Ring opening.

    • Cause: Rare, but possible with extremely strong bases (e.g., KOtBu) or high heat.

    • Fix: Stick to aqueous NaOH/LiOH and temperatures

      
      .
      

Visualizing the Mechanism

The following diagram illustrates the divergent pathways based on the reaction conditions.

Mechanism SM Methyl 1-(chlorosulfonyl) cyclobutane-1-carboxylate PathA Path A: Amine/Base (Anhydrous) SM->PathA PathB Path B: Aqueous NaOH SM->PathB InterA Sulfonamide Ester PathA->InterA Selective Substitution ProdA Sulfonamide Acid (Target A) InterA->ProdA LiOH Hydrolysis InterB Sulfonate Ester (Transient) PathB->InterB Rapid SO2Cl Hydrolysis ProdB 1-Sulfocyclobutane- 1-carboxylic acid (Target B) InterB->ProdB Saponification

Figure 2: Mechanistic pathways. Path A preserves the sulfur-nitrogen bond capability; Path B results in total hydrolysis.

References

  • Organic Syntheses. "1,1-Cyclobutanedicarboxylic Acid". Org.[6][4] Synth.1939 , 19, 27. Link (Demonstrates stability and hydrolysis conditions for cyclobutane esters).

  • Thermo Scientific Chemicals. "Methoxycarbonylsulfenyl chloride Product Page". (Provides context on related sulfenyl chloride reactivity). Link

  • Vertex AI Search. "Process for Preparing Sulphonate Salts via Alkaline Hydrolysis". Patent FR2795723A1. (Describes the exothermicity and kinetics of sulfonyl chloride hydrolysis). Link

  • Journal of the Chemical Society. "Kinetics of the alkaline hydrolysis of... cyclohexanecarboxylates". J. Chem. Soc. B, 1970 . (Establishes steric hindrance effects on ester hydrolysis in cycloalkanes). Link

Sources

Application

Using Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate in peptidomimetic synthesis

Application Note: Peptidomimetic Synthesis Using Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate Abstract This guide details the synthetic utility of Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (MCC-1) as a bif...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Peptidomimetic Synthesis Using Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate

Abstract

This guide details the synthetic utility of Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (MCC-1) as a bifunctional building block for peptidomimetics. By combining a reactive sulfonyl chloride with a protected carboxylate on a constrained cyclobutane scaffold, MCC-1 serves as a critical intermediate for generating sulfonapeptides and conformationally restricted


-amino acid bioisosteres . This note provides optimized protocols for sulfonamide bond formation, ester hydrolysis, and subsequent peptide coupling, enabling the design of proteolytically stable drug candidates with defined secondary structures.

Introduction: The Bioisostere Advantage

In drug discovery, replacing the labile amide bond (


) with a sulfonamide bond (

) significantly enhances metabolic stability against proteases. However, flexible sulfonamides often fail to maintain the bioactive conformation of the parent peptide.

Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate addresses this by introducing a cyclobutane ring at the


-carbon. This creates a "hybrid" constraint:
  • Electronic Isosterism: The sulfonamide mimics the transition state of amide hydrolysis.

  • Conformational Locking: The cyclobutane ring restricts the

    
     and 
    
    
    
    torsion angles, forcing the backbone into specific turn geometries (often mimicking
    
    
    -turns or
    
    
    -turns depending on stereochemistry).
  • Geminal Disubstitution: The 1,1-substitution pattern forces the entry and exit vectors of the peptide chain into a "kinked" orientation, useful for disrupting

    
    -helices or inducing hairpins.
    

Chemical Properties & Handling

PropertyDescription
Chemical Structure Cyclobutane ring with

and

at C1.
Molecular Weight ~212.65 g/mol
Reactivity Profile High. The sulfonyl chloride is moisture-sensitive and electrophilic. The methyl ester is stable but requires basic hydrolysis for activation.
Storage Store at -20°C under Argon/Nitrogen. Reacts violently with water/humidity to form the sulfonic acid (irreversible deactivation).
Solubility Soluble in DCM, THF, EtOAc. Hydrolyzes in aqueous buffers.

Experimental Protocols

Workflow Overview

The synthesis generally proceeds in two phases: (A) Sulfonylation (anchoring the reagent to an amine) followed by (B) Saponification & Coupling (extending the chain).

G Reagent MCC-1 Reagent (SO2Cl / COOMe) Intermediate Sulfonamide-Ester (Stable Intermediate) Reagent->Intermediate Step 1: Sulfonylation DCM, TEA, 0°C Amine Amine / Peptide (R-NH2) Amine->Intermediate Acid Sulfonamide-Acid (Free COOH) Intermediate->Acid Step 2: Hydrolysis LiOH, THF/H2O Product Final Peptidomimetic (Coupled) Acid->Product Step 3: Coupling HATU, DIPEA, Amine

Figure 1: Synthetic workflow for incorporating Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate into a peptide backbone.

Protocol A: Sulfonamide Bond Formation (N-Capping or Insertion)

Objective: React the sulfonyl chloride moiety with the N-terminus of an amino acid ester or peptide.

Reagents:

  • Amine component (e.g., H-Phe-OMe, H-Ala-OtBu).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Catalyst: DMAP (4-Dimethylaminopyridine) - Optional, use only for sterically hindered amines.

Step-by-Step:

  • Preparation: Dissolve the amine component (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add TEA (2.5 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of base.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Critical: Sulfonyl chlorides are prone to hydrolysis; low temperature mitigates side reactions with trace moisture.

  • Addition of MCC-1: Dissolve Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (1.1 equiv) in a minimal amount of DCM and add dropwise to the amine solution over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS (Look for mass shift:

    
     (HCl loss)).
    
  • Workup: Dilute with EtOAc. Wash sequentially with 5% citric acid (or 1N HCl), saturated

    
    , and brine. Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc). Note: Sulfonamides are typically stable and easy to purify.

Protocol B: Ester Hydrolysis & Chain Extension

Objective: Convert the methyl ester into a free carboxylic acid for subsequent peptide coupling.

Reagents:

  • Sulfonamide-Ester intermediate (from Protocol A).

  • Lithium Hydroxide (LiOH·H2O).

  • Solvent: THF/Water (3:1) or MeOH/Water (3:1).

Step-by-Step:

  • Dissolution: Dissolve the intermediate in THF/Water (3:1).

  • Saponification: Add LiOH (3.0 equiv). Stir at RT.

    • Note: Methyl esters on cyclobutanes can be sterically hindered. If reaction is slow (>6 hours), heat to 40°C.

  • Monitoring: Monitor by LC-MS for the disappearance of the methyl ester (+14 mass unit difference becomes -14 upon hydrolysis to acid).

  • Acidification: Carefully acidify the mixture to pH ~2-3 using 1N HCl.

  • Extraction: Extract with EtOAc (3x). The product is now the free acid.

  • Coupling (Next Step): The resulting acid can be coupled to the next amino acid using standard HATU/HOAt or EDC/HOBt conditions. Warning: Sulfonamides are electron-withdrawing; the adjacent carboxylic acid may be slightly more acidic, but coupling proceeds normally.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield (Step 1) Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous. Use fresh reagent. Keep at 0°C during addition.
No Reaction (Step 1) Amine Salt not free-basedEnsure enough DIPEA/TEA is present to neutralize the amine salt and scavenge HCl.
Slow Hydrolysis (Step 2) Steric hindrance of CyclobutaneSwitch solvent to Dioxane/Water and heat to 50°C. Use NaOH instead of LiOH.
Side Products Sulfonic Acid formationAvoid water in Step 1. If MCC-1 is old, check purity (hydrolyzed reagent appears as highly polar spot on TLC).

Scientific Validation & Mechanism

The inclusion of the cyclobutane ring creates a


-sultam-like  constraint if cyclized intramolecularly, but in linear sequences, it acts as a 

-turn inducer
.
  • Ramachandran Plot: The 1,1-disubstitution restricts the

    
     angle significantly, reducing the entropic penalty of binding to receptors.
    
  • H-Bonding: The sulfonamide NH is a strong Hydrogen Bond Donor (HBD), typically more acidic (

    
    ) than an amide NH (
    
    
    
    ), potentially strengthening interactions with receptor carbonyls.

References

  • Synthesis of Sulfonopeptides. Methods in Molecular Biology, 2025.[1]

    • Context: General methodology for coupling sulfonyl chlorides to amino acid esters.[1]

  • Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 2022.[2]

    • Context: Reviews the conformational restriction and metabolic stability conferred by cyclobutane rings.
  • Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. ACS Omega / PMC, 2012.

    • Context: Discusses the bioisosteric relationship between cyclic sulfonamides and carboxylic acids.
  • Reactions of Carboxylic Acids - Ester and Amide Formation. Chemistry LibreTexts, 2023.

    • Context: Foundational chemistry for the ester hydrolysis and amide coupling steps.

Sources

Method

Application Note: Precision Derivatization of Cyclobutane Sulfonyl Chlorides

Part 1: Strategic Context & Chemical Logic[1] The "Escape from Flatland" In modern drug discovery, the cyclobutane motif has emerged as a critical bioisostere for phenyl rings and alkyl chains. Unlike planar aromatic sys...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Context & Chemical Logic[1]

The "Escape from Flatland"

In modern drug discovery, the cyclobutane motif has emerged as a critical bioisostere for phenyl rings and alkyl chains. Unlike planar aromatic systems, the cyclobutane ring exists in a puckered "butterfly" conformation (dihedral angle ~25-35°).[1] When functionalized with a sulfonyl chloride group (


), this scaffold offers a unique vector for diversifying chemical space, improving metabolic stability, and increasing 

character without adding excessive molecular weight [1].[1]
Reactivity Profile

Cyclobutanesulfonyl chloride (Cb-SO


Cl) acts as a "hard" electrophile at the sulfur atom. The reaction with nucleophiles (amines, alcohols) proceeds via an associative 

-type mechanism at the tetracoordinate sulfur.

Key Mechanistic Constraints:

  • Steric Gating: The puckered cyclobutane ring creates a distinct steric footprint. While less hindered than adamantyl or tert-butyl groups, the ring's conformation can impede nucleophilic approach if the nucleophile itself is bulky.[1]

  • Electronic Activation: The sulfonyl group is highly electron-withdrawing, making the sulfur center susceptible to attack.[1] However, unlike aryl sulfonyl chlorides, Cb-SO

    
    Cl lacks an aromatic system to delocalize charge in the transition state, often requiring stronger nucleophiles or catalytic activation (e.g., DMAP).[1]
    
  • Stability: While cyclobutanes are strained (~26 kcal/mol), the ring is kinetically stable under standard sulfonylation conditions. The primary degradation pathway is hydrolysis to the sulfonic acid (

    
    ), driven by trace moisture [2].
    

Part 2: Critical Reaction Parameters

To ensure high yields and reproducibility, the following parameters must be controlled:

ParameterRecommended ConditionScientific Rationale
Solvent DCM (Anhydrous) or THF Dichloromethane (DCM) is the gold standard due to high solubility of the chloride and ease of workup.[1] THF is preferred for polar nucleophiles.[1] Avoid nucleophilic solvents (MeOH, EtOH) unless forming esters.[1]
Base Et

N
or DIPEA (1.2 - 2.0 equiv)
Scavenges the HCl byproduct.[1] Pyridine can serve as both solvent and base for sluggish reactions but complicates workup.
Catalyst DMAP (5-10 mol%)Optional.[1] nucleophilic catalyst that forms a reactive

-sulfonylpyridinium intermediate, accelerating reaction with sterically hindered amines or alcohols.[1]
Temperature 0°C

RT
Start at 0°C to control the exotherm and suppress hydrolysis. Warm to Room Temperature (RT) to drive conversion.[1]
Stoichiometry 1.1 : 1.0 (Electrophile : Nucleophile)Use a slight excess of the cheaper reagent. If the amine is precious, use 1.2 equiv of Cb-SO

Cl.[1]

Part 3: Experimental Protocols

Protocol A: Standard Sulfonamide Synthesis (Anhydrous)

Best for: Primary/Secondary amines, anilines, and hydrophobic substrates.[1]

Reagents:

  • Cyclobutanesulfonyl chloride (1.2 equiv)

  • Amine Nucleophile (1.0 equiv)[2]

  • Triethylamine (TEA) (2.0 equiv)

  • Dichloromethane (DCM), anhydrous (

    
     concentration relative to amine)
    

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with

    
     or Ar.
    
  • Solubilization: Dissolve the Amine (1.0 equiv) and TEA (2.0 equiv) in anhydrous DCM .

  • Cooling: Submerge the flask in an ice/water bath (

    
    ).
    
  • Addition: Add Cyclobutanesulfonyl chloride (1.2 equiv) dropwise (neat or dissolved in minimal DCM). Note: Dropwise addition prevents localized overheating and side reactions.

  • Reaction: Stir at

    
     for 30 minutes, then remove the ice bath and allow to warm to RT. Stir for 2–12 hours. Monitor by TLC or LC-MS.[1]
    
  • Quench: Add saturated aqueous

    
     or water.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , filter, and concentrate.[1]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).[1]

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, water-soluble amines, or when anhydrous conditions are difficult.[1]

Reagents:

  • Cyclobutanesulfonyl chloride (1.2 equiv)

  • Amine/Amino Acid (1.0 equiv)[2]

  • Sodium Carbonate (

    
    ) or NaOH (2.5 equiv)
    
  • Solvent System: 1:1 mixture of Water and THF (or Dioxane)

Step-by-Step Workflow:

  • Dissolution: Dissolve the Amine and Base in the water fraction.

  • Addition: Add the organic solvent (THF), followed by the Cyclobutanesulfonyl chloride .

  • Agitation: Stir vigorously at RT. Vigorous stirring is critical to maximize interfacial surface area.[1]

  • Monitoring: The reaction is typically faster (1–4 hours).

  • Workup: Acidify carefully with 1M HCl (if product is acidic) or extract directly (if neutral).

Part 4: Mechanism & Logic Visualization[1]

The following diagram illustrates the mechanistic pathway and the decision logic for condition selection.

G cluster_conditions Condition Logic Start Cyclobutanesulfonyl Chloride (Cb-SO2Cl) Inter Tetrahedral Intermediate Start->Inter Attack (SN2 @ S) Side_Hyd Hydrolysis (Cb-SO3H) Start->Side_Hyd H2O (Moisture) Nu Nucleophile (R-NH2 / R-OH) Nu->Inter Prod_Amide Sulfonamide (Cb-SO2-NHR) Inter->Prod_Amide -HCl (Base scavenged) Prod_Ester Sulfonate Ester (Cb-SO2-OR) Inter->Prod_Ester If Nu = Alcohol Cond_Org Anhydrous DCM/TEA (Standard) Cond_Org->Prod_Amide Preferred Cond_Aq Schotten-Baumann (THF/H2O/Na2CO3) Cond_Aq->Prod_Amide For Polar/Acidic Nu

Caption: Mechanistic pathway for nucleophilic substitution on cyclobutanesulfonyl chloride, highlighting the competition between productive substitution and hydrolysis.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Starting Material Remaining Hydrolysis of Cb-SO

Cl
Ensure reagents are anhydrous. Increase Cb-SO

Cl equivalents (up to 1.5x).
No Reaction (Steric Bulk) Nucleophile is hinderedAdd DMAP (10 mol%) as a nucleophilic catalyst. Switch solvent to Pyridine and heat to 40-60°C.
Desulfonylation (

loss)
Thermal instabilityKeep reaction temperature below 40°C. Avoid strong Lewis acids.[1]
Impurity: Sulfonic Acid Moisture ingressUse fresh bottles of sulfonyl chloride.[1] Store Cb-SO

Cl at 4°C under Argon.

References

  • Radboud Repository. Cyclobutanes in Small-Molecule Drug Candidates.[1] Available at: [Link]

  • MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur: Kinetics and Mechanism. Available at: [Link]

  • MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Available at: [Link]

Sources

Application

Application Note: Synthesis of Cyclobutane-Fused Sultams via Sulfonyl Chloride Precursors

Abstract & Strategic Overview Cyclobutane-fused sultams (specifically 3-thia-2-azabicyclo[3.2.0]heptane 3,3-dioxides) represent a high-value scaffold in medicinal chemistry. They serve as conformationally restricted bioi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Cyclobutane-fused sultams (specifically 3-thia-2-azabicyclo[3.2.0]heptane 3,3-dioxides) represent a high-value scaffold in medicinal chemistry. They serve as conformationally restricted bioisosteres of proline and


-lactams, offering enhanced metabolic stability and defined vector orientation for pharmacophores.

This protocol details the robust synthesis of these bicyclic systems starting from widely available sulfonyl chloride precursors . The strategy employs a two-phase "Assemble-then-Cyclize" approach:

  • Precursor Assembly: Conversion of 2-chloroethanesulfonyl chloride into N-allyl vinylsulfonamides via an elimination-sulfonylation sequence.

  • Core Construction: Intramolecular [2+2] photocycloaddition to forge the fused cyclobutane ring.

Mechanistic Pathway

The transformation relies on the unique reactivity of the vinyl sulfonamide motif. The sulfonyl group (


) acts as a powerful electron-withdrawing auxilliary, lowering the LUMO of the alkene and facilitating photo-excitation (or triplet energy transfer) to enable the forbidden [2+2] cycloaddition.

G Figure 1: Strategic Workflow for Sultam Synthesis Start 2-Chloroethanesulfonyl Chloride Inter N-Allyl Vinylsulfonamide Start->Inter Allylamine, Et3N (Elimination-Addition) Light hv (365 nm) [2+2] Cycloaddition Inter->Light Deoxygenation Product Cyclobutane-Fused Sultam Light->Product Ring Closure

Phase 1: Synthesis of N-Allyl Vinylsulfonamide

Objective: To generate the photo-active precursor from 2-chloroethanesulfonyl chloride. Rationale: Direct use of vinylsulfonyl chloride is hazardous (lachrymator) and expensive. Using 2-chloroethanesulfonyl chloride allows for in situ generation of the vinyl species via base-mediated elimination.

Reagents & Equipment[1][2]
  • Substrate: 2-Chloroethanesulfonyl chloride (1.0 equiv).

  • Amine: Allylamine (1.05 equiv) - Note: Substituted allylamines can be used to introduce diversity.

  • Base: Triethylamine (

    
    ) (2.5 equiv) - Acts as both HCl scavenger and elimination promoter.
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Temp Control: Ice bath (

    
    ).
    
Detailed Protocol
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen (

    
    ). Add anhydrous DCM (0.2 M concentration relative to sulfonyl chloride).
    
  • Amine Addition: Add allylamine (1.05 equiv) and

    
     (2.5 equiv). Cool the mixture to 
    
    
    
    .
  • Sulfonylation: Dropwise add a solution of 2-chloroethanesulfonyl chloride (1.0 equiv) in DCM over 30 minutes.

    • Expert Insight: The slow addition is critical. The first equivalent of base generates the vinylsulfonyl chloride in situ; the amine then attacks this highly reactive Michael acceptor/electrophile. Exotherms can lead to polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with

    
    ; vinyl groups stain brown/yellow).
    
  • Workup:

    • Wash with 1N HCl (remove excess amine/pyridine).

    • Wash with Sat.

      
       and Brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc). Vinyl sulfonamides are generally stable on silica but should not be stored for prolonged periods without radical inhibitors (e.g., BHT).

Phase 2: Intramolecular [2+2] Photocycloaddition

Objective: To fuse the cyclobutane ring onto the sultam framework.[1] Mechanism: The reaction proceeds via the excited state of the vinyl sulfonamide (or triplet sensitization), allowing the pendant allyl group to undergo ring closure.

Reagents & Equipment[1][2]
  • Precursor: N-Allyl vinylsulfonamide (from Phase 1).

  • Solvent: Acetonitrile (

    
    ) or Acetone (degassed).
    
    • Note: Acetone can act as a triplet sensitizer, often improving yields over direct irradiation in inert solvents.

  • Light Source: Medium-pressure Hg lamp (with Pyrex filter to cut off <290 nm) or 365 nm High-Power LED.

  • Vessel: Quartz immersion well (for Hg lamp) or Borosilicate vials (for 365 nm LED).

Detailed Protocol
  • Degassing (Critical Step): Dissolve the sulfonamide in the chosen solvent (0.01 M – 0.05 M).

    • Expert Insight: Dilution favors intramolecular cyclization over intermolecular polymerization.

    • Sparge the solution with Argon for 30 minutes. Oxygen is a potent triplet quencher and will inhibit the reaction.

  • Irradiation:

    • Setup A (Immersion Well): Place the solution in the reactor. Circulate cold water through the jacket. Turn on the Hg lamp.

    • Setup B (Flow Chemistry - Recommended): Pump the degassed solution through FEP tubing wrapped around a 365 nm LED light source.

    • Why Flow? Flow chemistry ensures uniform irradiation and prevents over-irradiation of the product, reducing degradation (See Ref 1).

  • Monitoring: Irradiate until starting material is consumed (typically 1–12 hours depending on light intensity).

  • Workup: Evaporate the solvent.

  • Purification: The product is often a mixture of diastereomers (cis-fused). Purify via silica gel chromatography.

Mechanistic Diagram

Mechanism cluster_conditions Critical Factors Ground Ground State (Vinyl Sulfonamide) Excited Excited State (S1/T1) [π-π* Transition] Ground->Excited hν (UV/Vis) Diradical 1,4-Diradical Intermediate Excited->Diradical ISC / Relaxation Closed Bicyclic Sultam (Cyclobutane Fused) Diradical->Closed Bond Formation O2 O2 Removal (Prevents Quenching) Dilution High Dilution (Prevents Dimerization)

Figure 2: Photochemical pathway. Oxygen removal is strictly required to maintain the excited state lifetime.

Data Analysis & Validation

Successful synthesis is validated by the disappearance of olefinic protons and the appearance of cyclobutane methine/methylene signals.

Signal TypePrecursor (N-Allyl Vinylsulfonamide)Product (Cyclobutane Sultam)
Vinyl Protons 3H multiplet (

5.8–6.5 ppm)
Absent
Allyl Protons 3H multiplet (

5.1–5.9 ppm)
Absent
Cyclobutane CH N/AMultiplets (

2.5–4.0 ppm)
Ring Junction N/ADistinctive doublet/multiplet (

3.8–4.2 ppm)
IR Spectrum

stretch (~1620

)
Absent ;

sym/asym distinct

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Polymerization Concentration too high during photolysis.Dilute reaction to <0.01 M.
No Reaction Oxygen quenching or incorrect wavelength.Degas with Argon for >30 mins; Ensure light source matches absorption (

).
Hydrolysis Wet solvents during precursor synthesis.Use anhydrous DCM; flame-dry glassware.
Low Yield Intermolecular dimerization.Use Flow Chemistry to limit residence time and local concentration.

References

  • Bridged Bicyclic

    
    -Sultams by Intramolecular Flow Photochemical [2 + 2] Cycloaddition. 
    Source: ResearchGate.
    Link:
    
  • On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides. Source: National Institutes of Health (PMC). Link:

  • Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Source: Organic Chemistry Portal. Link:

  • Synthesis of vinyl sulfonate esters from 2-chloroethanesulfonyl chloride. Source: ResearchGate. Link:

  • Light Induced [2+2] Cycloadditions for Construction of Cyclobutane-Fused Pyridinyl Sulfonyl Fluorides. Source: ResearchGate. Link:

Sources

Method

Application Note: Precision Coupling of Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate with Anilines

Topic: Reagents for coupling Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate with anilines Content Type: Detailed Application Notes and Protocols Abstract This guide details the synthetic protocol for coupling Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for coupling Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate with anilines Content Type: Detailed Application Notes and Protocols

Abstract This guide details the synthetic protocol for coupling Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (1) with various aniline derivatives to form sulfonamides. This reaction presents specific challenges due to the steric congestion at the quaternary carbon of the cyclobutane ring and the potential for competitive hydrolysis of the sulfonyl chloride. We provide an optimized reagent selection guide, a mechanistic rationale for catalyst use, and a robust step-by-step protocol designed to maximize yield and purity in drug discovery workflows.

Introduction & Synthetic Challenge

The formation of sulfonamide bonds is a cornerstone reaction in medicinal chemistry.[1] However, the substrate Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate introduces unique steric and electronic constraints.

  • Steric Hindrance: The sulfonyl group is attached to a quaternary carbon (C1 of cyclobutane), which also bears a methyl ester. This gem-disubstitution creates significant steric bulk, retarding the nucleophilic attack of the aniline.

  • Electronic Factors: The adjacent ester group is electron-withdrawing, potentially increasing the electrophilicity of the sulfur center, but also making the sulfonyl chloride more susceptible to hydrolysis if moisture is present.

  • Aniline Nucleophilicity: The reaction rate is heavily dependent on the electronic nature of the aniline. Electron-deficient anilines (e.g., nitro- or halo-substituted) will require catalytic activation.

Mechanistic Insight

The reaction proceeds via a nucleophilic substitution at the sulfur atom. Unlike acyl chlorides, which proceed via a clear tetrahedral intermediate, sulfonyl chlorides are thought to react via a concerted


-like mechanism or a trigonal bipyramidal transition state.
Key Mechanistic Pathways:
  • Direct Attack: The aniline nitrogen attacks the sulfur, displacing chloride.

  • Base Catalysis: Pyridine or tertiary amines act as proton scavengers.

  • Nucleophilic Catalysis (DMAP): For hindered substrates, 4-Dimethylaminopyridine (DMAP) attacks the sulfonyl chloride first, forming a highly reactive N-sulfonylpyridinium ion . This intermediate is less sterically hindered and more electrophilic than the parent chloride, facilitating the attack by the aniline.

Diagram: Catalytic Cycle & Mechanism

ReactionMechanism cluster_0 Catalytic Activation SM Sulfonyl Chloride (Sterically Hindered) Inter N-Sulfonylpyridinium Intermediate (Highly Reactive) SM->Inter Nucleophilic Attack (Fast) DMAP DMAP (Catalyst) DMAP->Inter + Product Sulfonamide Product Inter->Product Aniline Attack (Rate Limiting) BaseH Base-HCl Salt Inter->BaseH Cl- displacement Aniline Aniline (Nucleophile) Aniline->Product +

Caption: DMAP-catalyzed activation of hindered sulfonyl chlorides via the N-sulfonylpyridinium intermediate.

Reagent Selection Guide

Selection of the base and solvent is critical for suppressing hydrolysis and promoting coupling with hindered anilines.

Table 1: Reagent Optimization Matrix
ComponentRecommended ReagentRole & Rationale
Solvent DCM (Dichloromethane) Standard choice. Excellent solubility for sulfonyl chlorides; non-nucleophilic. Easy workup.
THF (Tetrahydrofuran) Use if the aniline is insoluble in DCM. Ensure it is anhydrous to prevent hydrolysis.
Pyridine Can serve as both solvent and base. Best for highly unreactive anilines, though workup is more tedious.
Base Pyridine (1.5 - 3.0 eq) Mild base. Solubilizes the system. Forms salts that are easily washed away.
Triethylamine (TEA) Stronger base. Good for scavenging HCl. Can be sterically bulky; less effective as a nucleophilic catalyst than DMAP.
Catalyst DMAP (5-10 mol%) CRITICAL. Essential for this specific hindered substrate (cyclobutane quaternary center). Dramatically accelerates reaction.
Temperature 0°C

RT
Start cold to control exotherm and minimize side reactions. Warm to RT to drive completion.

Standard Experimental Protocol

Objective: Synthesis of Methyl 1-(N-phenylsulfamoyl)cyclobutane-1-carboxylate. Scale: 1.0 mmol (adaptable).

Materials
  • Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (1.0 eq, 1.0 mmol, ~212 mg)[2]

  • Aniline derivative (1.1 eq, 1.1 mmol)

  • Pyridine (3.0 eq, 3.0 mmol) OR TEA (3.0 eq) + DMAP (0.1 eq)

  • DCM (Anhydrous, 5 mL)

  • 1M HCl (for workup)

  • Sat. NaHCO₃ (for workup)

Step-by-Step Workflow
  • Preparation:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen or Argon.

    • Dissolve Aniline (1.1 eq) in DCM (3 mL) .

    • Add Pyridine (3.0 eq) (or TEA + DMAP).

    • Cool the mixture to 0°C in an ice bath.

  • Addition:

    • Dissolve Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (1.0 eq) in DCM (2 mL) .

    • Add the sulfonyl chloride solution dropwise to the aniline mixture over 5–10 minutes.

    • Note: The solution may turn slightly yellow or precipitate salts (Pyridine-HCl).

  • Reaction:

    • Remove the ice bath after 15 minutes.

    • Allow the reaction to stir at Room Temperature (20–25°C) .

    • Monitor: Check by TLC or LC-MS after 2 hours.

    • Optimization: If starting material remains after 4 hours, heat to 40°C (reflux DCM) or add more DMAP.

  • Workup:

    • Dilute reaction with DCM (10 mL).

    • Acid Wash: Wash with 1M HCl (2 x 10 mL) . This removes excess pyridine/TEA and unreacted aniline.

    • Base Wash: Wash with Sat. NaHCO₃ (1 x 10 mL) . This removes any hydrolyzed sulfonic acid byproduct.

    • Brine Wash: Wash with Sat. NaCl (1 x 10 mL).

    • Dry organic layer over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate in vacuo.

  • Purification:

    • Usually, the crude product is of high purity (>90%).

    • If necessary, purify via Silica Gel Column Chromatography (Hexanes/Ethyl Acetate gradient).

Diagram: Experimental Workflow

Workflow Step1 1. Dissolve Aniline + Base (DCM, 0°C) Step2 2. Dropwise Addition of Sulfonyl Chloride Step1->Step2 Step3 3. Reaction (RT, 2-12 hrs) Step2->Step3 Decision LC-MS Check: Complete? Step3->Decision Heat Heat to 40°C or add DMAP Decision->Heat No Workup 4. Workup (1M HCl Wash -> NaHCO3 Wash) Decision->Workup Yes Heat->Step3 Isolate 5. Concentration & Purification Workup->Isolate

Caption: Decision-tree workflow for coupling hindered sulfonyl chlorides.

Troubleshooting & Optimization

Common Issues
ProblemProbable CauseSolution
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure all glassware is dried. Use anhydrous solvents.[1]
No Reaction Steric Hindrance / Poor NucleophileAdd DMAP (10-20 mol%) . Switch solvent to Pyridine. Heat to 50°C.
Impurity: Sulfonic Acid Hydrolysis during reactionThis is the byproduct

. It is water-soluble and removed during the NaHCO₃ wash.
Impurity: Bis-sulfonylation Aniline is too reactiveUse slight excess of Aniline (1.2 eq) to prevent double addition (rare for hindered sulfonyl chlorides).
Handling Electron-Deficient Anilines

For anilines with strong electron-withdrawing groups (e.g.,


, 

):
  • Base: Use Pyridine as the solvent.

  • Temperature: Heat is often required (

    
    ).
    
  • Activation: Consider converting the aniline to a magnesium amide (using Grignard reagent

    
    ) before adding the sulfonyl chloride, though this risks reacting with the ester group on the cyclobutane. Stick to Pyridine/DMAP/Heat first. 
    

Safety & Handling

  • Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate: Corrosive and lachrymator. Handle in a fume hood. Reacts violently with water.

  • Anilines: Toxic by inhalation and skin contact.

  • DCM: Suspected carcinogen. Use appropriate PPE (gloves, goggles).

References

  • General Sulfonamide Synthesis: Yan, J., Li, J., & Cheng, D. (2007).[3] Sulfonamide synthesis by S-N coupling. Synlett, 2007(15), 2442-2444. Link

  • Hindered Sulfonyl Chlorides: De Luca, L., & Giacomelli, G. (2008).[3] An easy and handy synthesis of sulfonamides directly from sulfonic acids. The Journal of Organic Chemistry, 73(10), 3967-3969. Link

  • DMAP Catalysis Mechanism: Litvinenko, L. M., & Kirichenko, A. I. (1967). Mechanism of the catalysis of the reaction of arenesulfonyl halides with arylamines by pyridine bases. Doklady Akademii Nauk SSSR.
  • Cyclobutane Scaffolds in Med Chem: BenchChem Protocols. Synthesis of 1-methylcyclobutane-1-sulfonamide. Link

  • Functional Group Tolerance: Woolven, H., González-Rodríguez, C., Marco, I., & Willis, M. C. (2011).[3] DABSO-based, three-component, one-pot sulfone synthesis. Organic Letters, 13(18), 4876-4878. Link

Sources

Application

General procedure for sulfonyl chloride to sulfonate ester conversion

Application Note: Optimized Synthesis of Sulfonate Esters from Sulfonyl Chlorides Introduction & Strategic Importance The conversion of alcohols to sulfonate esters (tosylates, mesylates, nosylates) is a cornerstone tran...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of Sulfonate Esters from Sulfonyl Chlorides

Introduction & Strategic Importance

The conversion of alcohols to sulfonate esters (tosylates, mesylates, nosylates) is a cornerstone transformation in medicinal chemistry and process development. While alcohols possess poor leaving group ability (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 is a strong base), sulfonate esters transform this moiety into an excellent leaving group (

is a weak base), enabling subsequent nucleophilic substitutions (

) or eliminations.

However, this reaction is deceptively simple.[1] Poor control over reaction parameters often leads to alkyl chloride formation , hydrolysis of the reagent , or genotoxic impurity (GTI) formation. This guide provides an authoritative, mechanism-driven approach to mastering this conversion.

Mechanistic Foundations

To optimize this reaction, one must recognize that it proceeds via two distinct mechanistic pathways depending on the structure of the sulfonyl chloride.

Pathway A: Direct Nucleophilic Substitution (Aromatic Sulfonyl Chlorides)

For reagents like


-Toluenesulfonyl chloride (TsCl)  or 

-Nitrobenzenesulfonyl chloride (NsCl)
, the reaction follows a general base-catalyzed addition-elimination mechanism at the sulfur atom. The base (Pyridine,

) acts as a proton scavenger and, in the case of DMAP, a nucleophilic catalyst.
Pathway B: Sulfene Intermediate (Aliphatic Sulfonyl Chlorides)

For reagents with


-protons, such as Methanesulfonyl chloride (MsCl) , the reaction often proceeds via an elimination-addition pathway involving a highly reactive sulfene (

)
intermediate. This species is extremely electrophilic and non-selective, which dictates strict temperature control.

Mechanism cluster_0 Pathway A: Direct Substitution (TsCl) cluster_1 Pathway B: Sulfene Intermediate (MsCl) TsCl Ar-SO2-Cl Complex [Ar-SO2-Base]+ TsCl->Complex + Base/DMAP ProductA Ar-SO3-R Complex->ProductA + ROH MsCl CH3-SO2-Cl Sulfene CH2=SO2 (Sulfene) MsCl->Sulfene + Base (-HCl) ProductB CH3-SO3-R Sulfene->ProductB + ROH (Fast) ROH R-OH (Alcohol) Base Base (Et3N/Py)

Figure 1: Dual mechanistic pathways. Note that MsCl can operate via both, but Sulfene is dominant with tertiary amines.

Critical Control Parameters

ParameterRecommendationScientific Rationale
Stoichiometry Alcohol (1.0 eq) :

(1.2–1.5 eq) : Base (1.5–2.0 eq)
Excess sulfonyl chloride accounts for hydrolysis by trace water. Excess base neutralizes HCl, preventing acid-catalyzed side reactions.
Temperature

(Addition)

RT (Aging)
Low temp suppresses the formation of alkyl chlorides (via

attack) and controls the exotherm of sulfene formation.
Catalyst DMAP (0.05–0.1 eq) or

DMAP forms a highly reactive N-sulfonylpyridinium intermediate, accelerating the reaction

fold (Steglich catalysis principle).
Solvent DCM (Standard) or THF (Polar substrates)DCM is preferred for solubility and ease of workup. Pyridine can serve as both solvent and base for acid-sensitive substrates.

Experimental Protocols

Protocol A: The "Activated" Method ( / DMAP)

Best for: Primary/Secondary alcohols, sterically hindered substrates, and valuable APIs.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with Alcohol (1.0 equiv) and anhydrous DCM (10 mL/g) .

  • Base Addition: Add Triethylamine (

    
    , 1.5 equiv)  and DMAP (0.1 equiv) . Cool the mixture to 
    
    
    
    in an ice bath.
  • Reagent Addition: Add Sulfonyl Chloride (TsCl or MsCl, 1.2 equiv) portion-wise (solids) or dropwise (liquids) over 15 minutes.

    • Critical: Maintain internal temperature

      
       to prevent side reactions.
      
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC.[2][3]

  • Quench: Dilute with DCM. Add saturated aqueous

    
     or 1M HCl (if product is acid-stable) to neutralize excess base.
    
  • Workup: Wash organic layer with

    
     (sat.[4] aq.) 
    
    
    
    Water
    
    
    Brine.[2][4] Dry over
    
    
    , filter, and concentrate.
Protocol B: The "Classic" Method (Pyridine)

Best for: Acid-sensitive substrates (acetals, silyl ethers) where HCl generation must be immediately buffered.

  • Setup: Charge flask with Alcohol (1.0 equiv) and dry Pyridine (5–10 mL/g) .

  • Cooling: Cool to

    
      to 
    
    
    
    .
  • Addition: Add Sulfonyl Chloride (1.5 equiv) in small portions.

    • Note: The reaction may turn yellow/orange; this is normal (formation of pyridinium complex).

  • Workup (Critical): Pour mixture into ice-water. Extract with

    
     or EtOAc. Wash organic layer rigorously with 
    
    
    
    solution
    (complexes pyridine) or dilute HCl until the aqueous layer remains acidic, ensuring removal of pyridine.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Alkyl Chloride Formation (

)
Chloride ion (

) acting as a nucleophile on the formed sulfonate.
Use DCM as solvent (suppresses

of

). Keep temp

. Use

instead of Pyridine (Pyridine

HCl is more soluble and reactive).
Low Conversion Hydrolysis of Sulfonyl Chloride by wet solvent.Ensure solvents are anhydrous. Increase

to 2.0 equiv. Add DMAP catalyst.[4]
Product Degradation Elimination to alkene (

reaction).
The base is too strong or temp is too high. Switch from

to Pyridine or DABCO . Keep reaction at

.
"Black Tar" Polymerization of sulfene or exothermic decomposition.Strict temperature control during addition. Add reagent slower.

Workflow Visualization

Workflow Start Start: Alcohol Substrate Solvent Dissolve in dry DCM Add Et3N + DMAP Start->Solvent Cool Cool to 0°C Solvent->Cool Add Add R-SO2-Cl (Dropwise) Cool->Add Monitor Monitor TLC (RT, 2-4h) Add->Monitor Decision Complete? Monitor->Decision Decision->Add No (Add more RSO2Cl) Quench Quench: Sat. NH4Cl Decision->Quench Yes Wash Wash: NaHCO3 -> Brine Quench->Wash Isolate Concentrate & Purify Wash->Isolate

Figure 2: Standard operational workflow for Protocol A.

Safety & Regulatory (Genotoxicity)

Warning: Sulfonate esters (Mesylates, Tosylates) are known Genotoxic Impurities (GTIs) . They are potent alkylating agents capable of reacting with DNA.

  • Handling: Always handle in a fume hood with double gloves.

  • Quenching: Ensure all excess sulfonyl chloride and sulfonate esters are destroyed before disposal. A solution of imidazole or simple aqueous hydrolysis is often insufficient for the ester; however, the reagent (chloride) hydrolyzes rapidly.

  • Regulatory: In drug substances, these must be controlled to ppm levels (Threshold of Toxicological Concern, TTC). Avoid using alcohols (MeOH, EtOH) during the workup of sulfonic acids to prevent inadvertent ester formation.

References

  • Tanabe, Y., & Tomioka, K. (2018). Sulfonyl Chlorides: A Review of Their Preparation and Applications in Organic Synthesis. Chemical Reviews. Link

  • Tipson, R. S. (1944). On Esters of p-Toluenesulfonic Acid. The Journal of Organic Chemistry. Link

  • Organic Syntheses. Coll. Vol. 1, p. 145 (1941); Vol. 3, p. 366 (1955). (Standard procedures for Tosylation).[2][3] Link

  • Yoshida, Y., et al. (2022).[5] Catalytic Sulfonylation of Alcohols. Synlett. Link

  • Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley.

Sources

Method

Application Note: Microwave-Assisted Synthesis using Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate

Executive Summary This application note details the optimized protocols for utilizing Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate in microwave-assisted organic synthesis (MAOS). This bifunctional building block—fe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for utilizing Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate in microwave-assisted organic synthesis (MAOS). This bifunctional building block—featuring a strained cyclobutane ring geminally substituted with a sulfonyl chloride and a methyl ester—offers a unique entry point for "escaping Flatland" in drug discovery. The sp³-rich cyclobutane core provides defined vector orientation for fragment-based drug discovery (FBDD).

Traditional thermal functionalization of sterically hindered gem-disubstituted sulfonyl chlorides is often plagued by slow kinetics and competitive hydrolysis. This guide demonstrates how microwave irradiation overcomes these activation energy barriers, enabling rapid sulfonamide formation with high purity.

Chemical Profile & Handling

PropertySpecification
Chemical Name Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate
Structure Cyclobutane ring, gem-substituted (-SO₂Cl, -COOMe)
Molecular Weight 212.65 g/mol
Reactivity High electrophilicity at S-center; Moisture sensitive
Storage 2-8°C, under Argon/Nitrogen

Critical Handling Note: The sulfonyl chloride moiety is highly susceptible to hydrolysis. All microwave vials must be dried in an oven (120°C) and purged with inert gas prior to use. Solvents (DCM, THF, MeCN) must be anhydrous.

Microwave-Assisted Protocols

Protocol A: Rapid Sulfonamide Synthesis (N-Functionalization)

This protocol targets the sulfonyl chloride group while leaving the methyl ester intact for subsequent diversification.

Mechanism & Rationale: The gem-disubstitution on the cyclobutane ring creates significant steric hindrance around the sulfur atom. Conventional heating requires prolonged reflux, often leading to ester hydrolysis or thermal decomposition. Microwave irradiation (dielectric heating) provides rapid internal heating, accelerating the nucleophilic attack of the amine while minimizing contact time with labile groups.

Materials:
  • Substrate: Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 - 1.2 equiv)

  • Base: Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous)

  • Vessel: 2-5 mL Microwave Process Vial (High-pressure rated)

Step-by-Step Procedure:
  • Preparation: In a glovebox or under positive N₂ pressure, charge the microwave vial with the sulfonyl chloride (0.5 mmol, ~106 mg).

  • Solvation: Add anhydrous DCM (3 mL). Ensure complete dissolution.

  • Addition: Add the amine (0.55 mmol) followed slowly by the base (0.75 mmol). Note: Exothermic reaction possible; cool vial if necessary.

  • Sealing: Cap the vial with a PTFE-lined septum and crimp tightly.

  • Irradiation: Load into the microwave reactor.

    • Temperature: 80°C

    • Time: 10 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

    • Power: Dynamic (Max 150W)

  • Work-up: Cool to RT. Dilute with DCM (20 mL), wash with 1M HCl (to remove excess amine/base) followed by Brine. Dry over MgSO₄ and concentrate.

Optimization Table: Thermal vs. Microwave

ConditionTemp (°C)TimeYield (%)*Purity (LCMS)
Thermal (Reflux) 40°C (DCM)12 hrs65%82%
Microwave 80°C10 min92% >95%
Microwave 120°C5 min88%90% (Minor ester hydrolysis)

*Yields are representative of model reactions with benzylamine.

Protocol B: Sequential Ester Hydrolysis (Saponification)

Following sulfonamide formation, the methyl ester can be hydrolyzed to the carboxylic acid to enable amide coupling.

Step-by-Step Procedure:
  • Loading: Dissolve the sulfonamide intermediate (from Protocol A) in THF (2 mL).

  • Reagent: Add 1M aqueous LiOH (3.0 equiv).

  • Irradiation:

    • Temperature: 100°C

    • Time: 5 - 10 minutes

  • Work-up: Acidify with 1M HCl to pH 2. Extract with EtOAc. The cyclobutane carboxylic acid is usually pure enough for the next coupling step.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways enabled by this reagent, highlighting the "Make-then-Break" strategy where the sulfonyl chloride is reacted first.

SynthesisWorkflow Start Methyl 1-(chlorosulfonyl) cyclobutane-1-carboxylate Step1 Step 1: MW Sulfonylation (80°C, 10 min, DCM) Start->Step1 + Amine + Base Intermed Sulfonamide Ester Intermediate Step1->Intermed Step2 Step 2: MW Saponification (100°C, 5 min, LiOH) Intermed->Step2 Hydrolysis Product 1-(N-Substituted sulfamoyl) cyclobutane-1-carboxylic acid Step2->Product AmideCoupling Step 3: Amide Coupling (Library Generation) Product->AmideCoupling Optional

Figure 1: Sequential microwave-assisted workflow for transforming the sulfonyl chloride into a functionalized carboxylic acid scaffold.

Mechanistic Insight

The reaction proceeds via a nucleophilic substitution at the sulfur atom. The microwave effect is primarily thermal but highly efficient due to the polarity of the transition state.

Mechanism R1 Sulfonyl Chloride (Electrophile) TS Pentacoordinate Transition State R1->TS MW Activation R2 Amine (Nucleophile) R2->TS Prod Sulfonamide TS->Prod Elimination ByProd HCl (Salt) TS->ByProd

Figure 2: Simplified mechanism. The transition state is highly polar, coupling efficiently with the microwave field.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of -SO₂ClDry solvents/vials thoroughly. Use fresh reagent.
Ester Hydrolysis (in Step 1) Wet solvent or excessive tempSwitch to anhydrous MeCN. Reduce temp to 60°C.
Incomplete Reaction Steric bulk of amineIncrease temp to 100°C; Extend time to 20 min.
Over-pressure Volatile amine/solventUse a larger headspace vial (e.g., 5mL for 2mL rxn).

References

  • De Luca, L., & Giacomelli, G. (2008).[1][2][3] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry.

  • CymitQuimica. (n.d.). Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate Product Page.

  • Biotage. (n.d.).[4][5] Microwave Reaction Tutorial & Application Notes.

  • BenchChem. (n.d.). Application Notes for Cyclobutane Sulfonamide Synthesis.

  • Reisman, S. E., et al. (2016). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Natural Product Reports. (Cited for structural context of gem-disubstituted cyclobutanes).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Stability &amp; Storage of Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate

Ticket ID: #STAB-MCBC-001 Status: Open / Guide Assigned Specialist: Senior Application Scientist, Reagent Stability Group Executive Summary Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is a high-value, bifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STAB-MCBC-001 Status: Open / Guide Assigned Specialist: Senior Application Scientist, Reagent Stability Group

Executive Summary

Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is a high-value, bifunctional building block containing a strained cyclobutane ring , a methyl ester , and a highly reactive sulfonyl chloride moiety.

The Critical Failure Mode: Hydrolysis. Upon exposure to atmospheric moisture, the sulfonyl chloride group degrades into sulfonic acid and hydrogen chloride (HCl). This reaction is autocatalytic : the generated HCl further catalyzes the hydrolysis of the adjacent methyl ester and potentially opens the strained cyclobutane ring under extreme conditions.

Immediate Action Required: If you have just received this compound, do not store it in the original shipping package if that package was merely cold-packed. Transfer to long-term inert storage immediately.

The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. The decomposition is driven by nucleophilic attack on the sulfur atom.

The Hydrolysis Cascade
  • Initiation: Water attacks the electrophilic sulfur.

  • Release: Chloride is displaced, forming HCl.

  • Propagation (The Danger Zone): The HCl gas creates an acidic micro-environment. This acid protonates the carbonyl oxygen of the neighboring methyl ester, making it susceptible to hydrolysis, eventually cleaving the ester to a carboxylic acid.

  • Result: A sticky, hygroscopic gum consisting of sulfonic acid/carboxylic acid mixtures that is useless for synthesis.

Pathway Visualization

HydrolysisPathway

Optimization

Purification methods for Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate reaction products

This guide serves as a specialized technical resource for the purification and handling of Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate . The protocols below are designed to mitigate the high reactivity of the chlo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the purification and handling of Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate . The protocols below are designed to mitigate the high reactivity of the chlorosulfonyl motif while preserving the cyclobutane ester scaffold.

Executive Summary & Chemical Profile[1]

  • Target Molecule: Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate[1]

  • Critical Reactivity:

    • Electrophilic Center (High Risk): The chlorosulfonyl group (-SO₂Cl) is highly susceptible to hydrolysis by atmospheric moisture, yielding the corresponding sulfonic acid and HCl.[1]

    • Ester Moiety: Moderately stable, but prone to acid-catalyzed hydrolysis if HCl byproducts are not removed.[1]

    • Cyclobutane Ring: Generally stable under purification conditions, provided temperatures remain <80°C to prevent ring strain-induced thermal isomerization or decomposition.[1]

Primary Challenge: Separating the product from excess chlorinating agents (e.g., thionyl chloride, chlorosulfonic acid) and hydrolyzed byproducts without triggering further decomposition.

Decision Matrix: Choosing a Purification Method

Use the following logic flow to determine the appropriate workflow for your crude reaction mixture.

Purification_Workflow Start Crude Reaction Mixture State_Check Physical State at RT? Start->State_Check Liquid Viscous Oil / Liquid State_Check->Liquid Solid Solid / Precipitate State_Check->Solid Vac_Dist Method A: High-Vacuum Distillation (Preferred for Oils) Liquid->Vac_Dist High Thermal Stability Flash Method C: Rapid Flash Chromatography (Only if A/B fail) Liquid->Flash Thermally Labile Recryst Method B: Non-Aqueous Recrystallization (Preferred for Solids) Solid->Recryst Recryst->Flash Low Purity

Figure 1: Purification decision tree based on the physical state and thermal stability of the crude intermediate.[1]

Detailed Experimental Protocols

Method A: High-Vacuum Distillation (Standard for Liquids)

Best for: Removing volatile impurities like unreacted thionyl chloride or sulfuryl chloride.[1]

Prerequisites:

  • Vacuum pump capable of <1.0 mmHg.[1]

  • Short-path distillation head (vigreux columns increase hold-up volume and thermal exposure).[1]

Protocol:

  • Degassing: Connect the crude oil to the vacuum manifold at room temperature (RT) for 30 minutes. This removes residual HCl and volatile solvents.[1]

    • Note: Use a liquid nitrogen trap to protect the pump from corrosive vapors.

  • Heating: Slowly ramp the oil bath temperature. Do not exceed 80°C bath temperature initially.[1]

  • Fraction Collection:

    • Fore-run: Discard the initial fraction (often unreacted methyl cyclobutanecarboxylate).[1]

    • Main Fraction: Collect the product. Expect a boiling point significantly higher than the starting ester due to the polar -SO₂Cl group.[1]

  • Storage: Backfill with Argon immediately. Store at -20°C.

Method B: Non-Aqueous Recrystallization (Standard for Solids)

Best for: High-purity requirements where thermal stress must be minimized.[1]

Solvent System: Hexane/CH₂Cl₂ or Pentane/Et₂O (Anhydrous).[1]

Protocol:

  • Dissolution: Dissolve the crude solid in the minimum amount of dry CH₂Cl₂ or Et₂O at room temperature.[1]

  • Precipitation: Slowly add cold Hexane or Pentane until turbidity persists.[1]

  • Cooling: Place the flask in a -20°C freezer for 12–18 hours.

    • Warning: Do not use an ice bath for rapid cooling; this often traps impurities in the lattice.

  • Filtration: Filter under a blanket of nitrogen (Schlenk filtration is ideal) to prevent moisture condensation on the cold filter cake.[1]

Method C: Flash Chromatography (High Risk)

Use only if necessary.[1] Silica gel contains surface hydroxyls and water that degrade sulfonyl chlorides.

Modification for Stability:

  • Neutralization: Pre-treat the silica gel with 1% Et₃N in Hexane to neutralize acidity.[1]

  • Elution: Use a rapid gradient (e.g., Hexane → 10% EtOAc/Hexane).[1]

  • Speed: The compound should not remain on the column for >15 minutes.

Troubleshooting & FAQs

Q1: The product turned from colorless to yellow/brown during storage. What happened?

Diagnosis: HCl autocatalysis. Mechanism: Trace moisture hydrolyzed a small fraction of the -SO₂Cl group, releasing HCl.[1] The HCl then catalyzed further decomposition or polymerization of the cyclobutane ring. Solution:

  • Dissolve the product in dry CH₂Cl₂, wash rapidly ( <30 seconds) with ice-cold 5% NaHCO₃, dry over MgSO₄, and re-concentrate.

  • Store over activated 4Å molecular sieves.[1]

Q2: I see a large "broad" peak in the NMR around 10-12 ppm.

Diagnosis: Hydrolysis to the sulfonic acid (R-SO₃H).[1] Cause: The NMR solvent (e.g., CDCl₃) was not anhydrous.[1] The acidity of CDCl₃ can also trigger decomposition. Fix: Filter the NMR solvent through basic alumina before use or use CD₂Cl₂ (typically less acidic/wet than older CDCl₃).[1]

Q3: Can I wash the crude reaction mixture with water to remove salts?

Strictly No. While standard esters are washed with water, sulfonyl chlorides hydrolyze rapidly at the interface.

  • Alternative: If you must remove salts, dilute with dry toluene or ether and filter through a fritted glass funnel or a pad of Celite under an inert atmosphere.

Quantitative Data: Stability Profile

ParameterStability LimitConsequence of Exceeding
Moisture Tolerance < 50 ppm H₂ORapid hydrolysis to sulfonic acid + HCl
Temperature (Process) < 80°CThermal decomposition / SO₂ extrusion
Temperature (Storage) -20°C (Inert atm)Slow discoloration / autocatalysis
Compatible Solvents DCM, Toluene, THFStable solutions
Incompatible Solvents MeOH, EtOH, Water, DMSOImmediate solvolysis/reaction

References

  • General Stability of Sulfonyl Chlorides

    • Title: Sulfonyl halide - Stability and Reactions[1][2][3][4]

    • Source: Wikipedia / General Chemical Liter
    • URL:[1]

  • Synthesis of Cyclobutane Derivatives

    • Title: Synthesis of methyl 1-methylcyclobutane carboxyl
    • Source: PrepChem[1]

    • URL:

  • Purification of Labile Esters

    • Title: General procedures for the purification of Esters[5]

    • Source: Chempedia[1]

    • URL:[1]

  • Handling Chlorosulfonic Acid Derivatives

    • Title: Chlorosulfonic Acid - Reactivity and Safety[1]

    • Source: NOAA CAMEO Chemicals
    • URL:[1]

Sources

Troubleshooting

Troubleshooting low reactivity of sterically hindered cyclobutane sulfonyl chlorides

Introduction Welcome to the Technical Support Center. You are likely here because a standard sulfonylation reaction (e.g., Pyridine/DCM or TEA/THF) involving a sterically hindered cyclobutane sulfonyl chloride has failed...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because a standard sulfonylation reaction (e.g., Pyridine/DCM or TEA/THF) involving a sterically hindered cyclobutane sulfonyl chloride has failed or stalled.

The Core Problem: Cyclobutane sulfonyl chlorides possess a unique combination of ring strain and steric shielding . When bulky substituents (like gem-dimethyl groups or adjacent alkyl chains) are present on the cyclobutane ring, the trajectory for nucleophilic attack (


-like) at the sulfur atom is physically blocked. Standard nucleophiles cannot penetrate this "steric wall" before side reactions (hydrolysis) consume the reagent.

This guide provides a tiered troubleshooting approach, moving from optimization to aggressive intervention.

Module 1: Diagnostic Workflow

Before altering your chemistry, confirm the failure mode using this decision tree.

TroubleshootingFlow Start START: Low Yield / No Reaction CheckPurity Diagnostic: Check Sulfonyl Chloride Purity (H-NMR) Start->CheckPurity IsHydrolyzed Is it Hydrolyzed? (Sulfonic acid peaks present?) CheckPurity->IsHydrolyzed DrySolvents Action: Redistill Reagents Use Molecular Sieves IsHydrolyzed->DrySolvents Yes CheckNuc Diagnostic: Evaluate Nucleophile Sterics IsHydrolyzed->CheckNuc No (Intact Reagent) DrySolvents->Start Retry IsBulky Is Nucleophile Bulky? (2° Amine/Alcohol) CheckNuc->IsBulky StandardCat Protocol A: Switch Catalyst to DABCO IsBulky->StandardCat No (Low Sterics) SilverProto Protocol B: Silver(I) Oxide Mediation IsBulky->SilverProto Yes (High Sterics) SolventSwitch Protocol C: Switch to MeCN (Polar/Non-bulky) StandardCat->SolventSwitch If fails SolventSwitch->SilverProto If fails

Figure 1: Diagnostic decision tree for isolating the cause of sulfonylation failure.

Module 2: Reaction Optimization (The "Why" and "How")

Issue 1: The "Steric Wall" (Kinetic Inhibition)

Symptom: Starting material remains unconsumed after 24 hours; no decomposition observed. Cause: The nucleophile cannot access the electrophilic sulfur. Pyridine is often too weak a base/catalyst for these hindered systems.

Solution: The DABCO Advantage

While DMAP (4-Dimethylaminopyridine) is the standard catalyst, DABCO (1,4-diazabicyclo[2.2.2]octane) is often superior for hindered sulfonyl chlorides.

  • Mechanism: DABCO forms a highly reactive sulfonylammonium salt intermediate. Unlike DMAP, the bridgehead nitrogen in DABCO is less hindered and a better leaving group, facilitating the transfer of the sulfonyl group to the incoming nucleophile [1].

Optimized Protocol A (DABCO Catalysis):

  • Solvent: Switch to Acetonitrile (MeCN) . Ethers (THF) can coordinate to the sulfur, increasing effective steric bulk. MeCN is polar but non-coordinating.

  • Base: Use DABCO (1.2 - 1.5 equiv) as both base and catalyst. Do not use TEA/DIPEA (adds unnecessary steric bulk).

  • Temperature: Heat to 50°C . (Caution: Do not exceed 80°C to avoid desulfonylation).

Module 3: The "Nuclear Option" (Silver-Mediated Synthesis)

Issue 2: Intractable Substrates

Symptom: Protocol A failed. The amine/alcohol is secondary or electron-poor, and the cyclobutane is heavily substituted.

Solution: Silver(I) Oxide (

) Mediation

This is the most robust method for forcing difficult sulfonylation reactions.

  • Mechanism: Silver acts as a halogenophile . It coordinates to the chlorine of the sulfonyl chloride, weakening the S-Cl bond and making the sulfur extremely electrophilic (almost "sulfonyl-cation-like"). The precipitation of insoluble AgCl drives the reaction to completion, overcoming the thermodynamic penalty of the steric strain [2].

Protocol B: Silver Oxide Method Use this for valuable late-stage intermediates.

ComponentEquivalentsNotes
Cyclobutane Sulfonyl Chloride 1.2 eqMust be free of hydrolysis products.
Nucleophile (Amine/Alcohol) 1.0 eqLimiting reagent.
Silver(I) Oxide (

)
1.5 eqMust be finely powdered/fresh.
Potassium Iodide (KI) 0.2 eqCritical additive. Converts R-SO2-Cl to highly reactive R-SO2-I in situ.
Solvent MeCN or DCMAnhydrous.

Step-by-Step:

  • Setup: Flame-dry a reaction vial and add a magnetic stir bar.

  • Mix Solids: Add

    
     and KI to the vial.
    
  • Dissolve: Add the Nucleophile dissolved in anhydrous MeCN.

  • Addition: Add the Cyclobutane Sulfonyl Chloride dropwise at 0°C .

  • Reaction: Allow to warm to Room Temperature. Stir vigorously (heterogeneous mixture).

    • Visual Cue: The black oxide will slowly turn into a grey/white precipitate (AgCl/AgI).

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate and purify.

Module 4: Stability & Handling

Issue 3: Reagent Decomposition

Symptom: LCMS shows sulfonic acid (R-SO3H) or alkyl chloride (R-Cl).

1. Hydrolysis (Formation of Sulfonic Acid): Cyclobutane sulfonyl chlorides are surprisingly hygroscopic.

  • Fix: Do not trust "anhydrous" solvents from old bottles. Use freshly distilled solvents or molecular sieves (3Å).

  • Fix: Avoid hygroscopic bases like NaOH or KOH. Use Cesium Carbonate (

    
    )  if an inorganic base is required.
    

2. Desulfonylation (Loss of


): 
Heating cyclobutane sulfonyl chlorides >100°C can trigger the extrusion of 

, collapsing the ring or forming a chlorocyclobutane.
  • Rule: Never reflux in high-boiling solvents (Toluene/DMF) unless strictly necessary. Keep reaction T < 80°C.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed this up? A: Proceed with extreme caution. While microwaves accelerate bimolecular reactions, they also accelerate the thermal extrusion of


. If you must use MW, set a temperature ceiling of 60°C and use the Silver Oxide protocol (Protocol B) to lower the activation energy rather than relying purely on thermal energy.

Q: My sulfonyl chloride is an oil and looks cloudy. Is it bad? A: Yes. Cloudiness usually indicates hydrolysis (sulfonic acid is often solid or viscous).

  • Purification Tip: Dilute in Hexanes/Et2O. The sulfonyl chloride is soluble; the sulfonic acid is usually insoluble. Filter the solids, concentrate the filtrate, and use immediately.

Q: Can I make the Sulfonyl Fluoride instead? A: Yes, and you should if the Chloride is unstable. Sulfonyl fluorides (SuFEx chemistry) are much more stable to hydrolysis and can be activated specifically by Calcium or Silicon additives later. However, forming the sulfonamide from the fluoride often requires even higher temperatures or specific activation (e.g.,


).

References

  • Baidya, M., et al. (2007).[1] "DABCO and DMAP--why are they different in organocatalysis?" Angewandte Chemie International Edition, 46(32), 6176-6179.[1] Link

  • Bouzide, A., & Sauvé, G. (2002). "Silver(I) oxide-mediated facile and practical sulfonylation of alcohols." Organic Letters, 4(14), 2329–2332. (Cited context: General utility of Ag2O in hindered sulfonylation). Link

  • BenchChem Technical Data. (2025). "Impact of steric hindrance on Sulfonyl Chloride reactivity." (General reactivity principles for hindered ortho-substituted and cyclic sulfonyl chlorides). Link

Sources

Optimization

Technical Support Center: Removal of Excess Sulfonyl Chloride

[1] Topic: Strategies for the removal of unreacted sulfonyl chlorides ( ) from reaction mixtures. Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Strategies for the removal of unreacted sulfonyl chlorides (


) from reaction mixtures.
Audience:  Medicinal Chemists, Process Chemists, and Drug Development Scientists.
Date:  February 15, 2026

Executive Summary & Decision Matrix

The Problem: Excess sulfonyl chloride is frequently required to drive sulfonylation reactions to completion. However, residual sulfonyl chlorides are highly reactive electrophiles. They pose two critical risks:

  • Genotoxicity: Many sulfonyl chlorides and their resulting sulfonate esters are flagged as potential Genotoxic Impurities (GTIs), requiring control to low ppm levels (often <1.5 µ g/day intake limit) [1, 2].[1]

  • Downstream Interference: They can react with nucleophiles in subsequent steps, creating difficult-to-separate impurities.

The Solution: Removal strategies rely on converting the lipophilic, electrophilic sulfonyl chloride into a species that is either water-soluble (hydrolysis/derivatization) or solid-bound (scavenging).[2]

Decision Tree: Selecting the Right Protocol

Use the following logic flow to determine the safest and most efficient removal method for your specific substrate.

RemovalStrategy Start Excess Sulfonyl Chloride Remaining? AcidSens Is Product Acid/Base Sensitive? Start->AcidSens Scale Reaction Scale? AcidSens->Scale No (Stable) Scavenger Method B: Solid-Supported Scavenger (PS-Trisamine) AcidSens->Scavenger Yes (Sensitive) Hydrolysis Method A: Controlled Hydrolysis (Pyridine/Water or Bicarb) Scale->Hydrolysis Large (>10g) Scale->Scavenger Small/Parallel (<100mg) Quench Method C: Homogeneous Quench (Morpholine/DMA) Scale->Quench Medium/Intermediate

Figure 1: Decision matrix for selecting the appropriate work-up protocol based on substrate stability and reaction scale.

Method A: Controlled Hydrolysis (The "Standard" Workup)

Principle: Hydrolysis converts the lipophilic sulfonyl chloride into a hydrophilic sulfonic acid (


) or sulfonate salt, which partitions into the aqueous layer during extraction.[2]


Expert Insight: Hydrolysis rates vary logarithmically with pH and steric hindrance. A common error is assuming "adding water" is sufficient. Electron-rich or sterically hindered sulfonyl chlorides (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride) can survive hours in neutral water [3].

Protocol 1: The Pyridine/Water System

Best for: Reactions already containing pyridine or acid-stable products.

  • Check Completion: Ensure the main reaction is complete via TLC/LCMS.

  • Cooling (Critical): Cool the reaction mixture to 0°C.

    • Safety Note: Hydrolysis is exothermic. In biphasic systems, the exotherm can be "delayed"—nothing happens until the phases mix, then it boils over.

  • Addition: Add water (approx. 20% of reaction volume) dropwise.

  • Agitation: Stir vigorously for 30 minutes.

    • Validation: Spot TLC.[3] If the non-polar

      
       spot persists, add a catalytic amount of DMAP (dimethylaminopyridine) to accelerate hydrolysis.
      
  • Extraction: Dilute with EtOAc or DCM. Wash with 1M HCl (to remove pyridine) followed by Brine.

Protocol 2: The Bicarbonate Wash

Best for: Base-stable products where pyridine is avoided.

  • Cool: Cool mixture to 0°C.

  • Quench: Add Saturated Aqueous

    
     slowly.
    
  • Time: Stir for 45–60 minutes.

    • Note: Evolution of

      
       gas indicates acid neutralization, but not necessarily complete hydrolysis of the chloride.
      
  • Partition: Separate layers. The sulfonic acid salt stays in the aqueous layer.

Method B: Solid-Supported Scavenging (The "High-Throughput" Solution)

Principle: A polymer-supported amine (e.g., Trisamine) reacts with the sulfonyl chloride to form a sulfonamide.[4] Since the sulfonamide is covalently bound to the insoluble bead, it is removed via simple filtration.

Expert Insight: This is the method of choice for Parallel Medicinal Chemistry (PMC) or when the product is amphiphilic (hard to extract). It avoids aqueous workup entirely.[2]

Workflow Visualization

Scavenging Mix Reaction Mixture (Product + Excess R-SO2Cl) Resin Add PS-Trisamine Resin (3.0 equiv) Mix->Resin Shake Agitate (2-4 Hours) Resin->Shake Filter Filtration Shake->Filter Result Filtrate contains PURE Product Filter->Result Waste Solid Waste (Resin-SO2-R) Filter->Waste

Figure 2: Workflow for removing electrophiles using functionalized resins.

Protocol: PS-Trisamine Scavenging[1][5]
  • Calculate Loading: Determine the excess mmols of sulfonyl chloride.

  • Add Resin: Add 3.0 equivalents of Trisamine resin (relative to the excess reagent, not the limiting reagent).

    • Why 3.0 eq? Solid-phase kinetics are slower than solution-phase. Excess driving force is required [4].

  • Solvent: Ensure the solvent swells the resin (DCM, THF, and DMF are excellent; MeOH and Water are poor).

  • Agitate: Shake or stir (do not magnetic stir, as it grinds the beads) for 2–4 hours.

  • Filter: Pass through a fritted cartridge or filter paper.

  • Rinse: Wash resin with DCM to recover any entrained product.

Method C: Homogeneous Chemical Quenching

Principle: React the excess sulfonyl chloride with a highly polar, water-soluble amine (e.g., Morpholine, N,N-Dimethylamine, or 3-dimethylaminopropylamine). The resulting sulfonamide is easily separated from the product by acid washing or chromatography.[4]

Expert Insight: Use this when hydrolysis is too slow, but scavenger resins are too expensive for the scale.

Protocol: The "Morpholine Quench"
  • Add Quencher: Add 1.5 equivalents (relative to excess halide) of Morpholine .

  • React: Stir for 15 minutes. The reaction is usually instantaneous.

  • Workup:

    • Dilute with organic solvent.[5]

    • Wash 1: 1M HCl (Removes excess Morpholine).

    • Wash 2: Water/Brine.[3][6]

    • Result: The Morpholine-Sulfonamide adduct is generally much more polar than your product and may wash out or remain distinct on silica gel.

Comparative Data Summary

FeatureHydrolysis (Method A)Scavenger Resin (Method B)Amine Quench (Method C)
Cost LowHighLow
Speed Slow (30-90 min)Medium (2-4 hrs)Fast (15 min)
Scalability ExcellentPoor (Cost prohibitive)Good
Green Chemistry Moderate (Solvent use)Good (Low solvent, no extraction)Moderate
Suitability Standard synthesisLibrary generation / Precious compoundsStubborn substrates

Troubleshooting & FAQs

Q1: I followed the hydrolysis protocol, but I still see the sulfonyl chloride on LCMS.

  • Diagnosis: Your sulfonyl chloride is likely sterically hindered or electron-rich (e.g., Tosyl chloride is slower than Nitro-benzenesulfonyl chloride).

  • Fix: Increase the pH of the aqueous wash (use 1M NaOH if product tolerates) or add a nucleophilic catalyst like DMAP or N-Methylimidazole (NMI) to the quench mixture. These form a reactive intermediate that hydrolyzes rapidly.

Q2: Upon adding water, my reaction erupted. What happened?

  • Diagnosis: Delayed exotherm. You likely added water to a static organic layer. The water floated on top. When you finally stirred it, the layers mixed, the hydrolysis started all at once, and the heat vaporized the solvent.

  • Fix: Always stir vigorously while adding the quenching agent dropwise. Keep the internal temperature <10°C during addition.

Q3: How do I ensure I meet GTI (Genotoxic Impurity) limits?

  • Analysis: Sulfonyl chlorides are structural alerts for mutagenicity. The Threshold of Toxicological Concern (TTC) is typically 1.5 µ g/day [2, 5].[7][8]

  • Strategy: You must demonstrate "Purge Capability." Use Method C (Amine Quench) with a derivatizing agent that moves the impurity to a different retention time, then validate its absence using LC-MS/MS in SIM (Selected Ion Monitoring) mode.

Q4: Can I use silica gel to remove it?

  • Answer: Yes, but with caution. Sulfonyl chlorides can streak on silica or decompose to HCl, which might degrade your product on the column. It is far superior to convert them to a stable sulfonate or sulfonamide (Method B or C) before chromatography.

References

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[7] London, 2006. Link

  • Teasdale, A., et al. "Risk Assessment Strategies for the Control of Genotoxic Impurities."[9] Organic Process Research & Development, 2013. Link

  • Gnedin, B. G., et al. "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides."[10] Russian Journal of Organic Chemistry, 1988.[10] Link[10]

  • Biotage. "Solid-Supported Reagents and Scavengers Application Note." Sopachem Technical Library. Link

  • Thumbar, H., et al. "In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate via LC-MS/MS."[11] MethodsX, 2025.[11] Link

Sources

Troubleshooting

Technical Support Center: Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate

Welcome to the technical support center for Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to ensure the successful use of this reagent in your experiments. Please note that while specific data for Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is limited, the guidance provided is based on the well-established principles of sulfonyl chloride chemistry.

Frequently Asked Questions (FAQs)

Q1: How should I properly store Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate to ensure its stability?

A1: Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate, like other sulfonyl chlorides, is highly sensitive to moisture.[1][2] To maintain its integrity, it should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[3] The container should be tightly sealed to prevent the ingress of atmospheric moisture.[1] Use of containers with PTFE-lined caps is recommended.[1]

Q2: What are the visible signs of degradation of Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate?

A2: Decomposition of sulfonyl chlorides can be identified by several indicators. A noticeable color change, often to yellow or brown, suggests degradation.[4][5] You may also observe the evolution of gas, which is likely hydrogen chloride (HCl) and sulfur dioxide (SO2) resulting from hydrolysis and decomposition.[4][5] The presence of a sharp, acidic odor is another common sign of decomposition.[6]

Q3: My reaction with Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is giving low yields. What could be the primary cause?

A3: Low yields in reactions involving sulfonyl chlorides are frequently due to the hydrolysis of the starting material.[7] If the reagent has been improperly stored or handled, it may have already partially hydrolyzed to the corresponding sulfonic acid, which is unreactive under typical sulfonylation conditions. Ensure that your solvents and other reagents are anhydrous and that the reaction is performed under an inert atmosphere.

Q4: How should I properly quench a reaction containing residual Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate?

A4: Excess sulfonyl chloride must be carefully neutralized. A recommended method is to slowly add the reaction mixture to a cold, stirred solution of a weak base, such as sodium bicarbonate or sodium carbonate.[5][8] This procedure should be conducted in a well-ventilated fume hood, as the quenching process will generate acidic gases.[8]

Q5: Can I use an aqueous workup for my reaction involving Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate?

A5: While aqueous workups are common in organic synthesis, they should be approached with caution when sulfonyl chlorides are present. If an aqueous workup is necessary, it should be performed quickly and at a low temperature to minimize the hydrolysis of any remaining sulfonyl chloride or the desired product if it is also moisture-sensitive.[4][7] In some cases, the low solubility of aryl sulfonyl chlorides in water can offer some protection from hydrolysis during precipitation.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation Hydrolysis of Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate due to moisture.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Store the sulfonyl chloride under an inert gas.
Reaction mixture turns dark Decomposition of the sulfonyl chloride, possibly due to impurities or elevated temperatures.Run the reaction at a lower temperature.[4] Purify the starting material if its purity is questionable. Consider adding a radical inhibitor like benzoquinone if radical decomposition is suspected.[4]
Formation of a white precipitate during the reaction The precipitate is likely the hydrochloride salt of the amine used in the reaction.This is a normal byproduct of the reaction between a sulfonyl chloride and an amine.[2] It can be removed by filtration or an aqueous wash during workup.
Product is an oil instead of a solid after workup Residual chlorinated solvents or byproducts from the reaction.Co-evaporate the product with a non-chlorinated solvent like toluene or hexanes to help remove residual chlorinated solvents.[8][10] Purify the product by column chromatography or recrystallization to remove oily impurities.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide

This protocol provides a general method for the reaction of Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

  • Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate

  • Primary or secondary amine (1.0 equivalent)

  • Triethylamine (TEA) or other non-nucleophilic base (1.2 equivalents)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (1.1 eq) in anhydrous DCM.

  • Slowly add the solution of the sulfonyl chloride to the stirred amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Hydrolysis of Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate

The following diagram illustrates the reaction of Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate with water, leading to the formation of the corresponding sulfonic acid and hydrochloric acid. This is the primary pathway for the degradation of the compound in the presence of moisture.

Hydrolysis_Mechanism reagent Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate product1 Methyl 1-(sulfo)cyclobutane-1-carboxylate (Sulfonic Acid) reagent->product1 Hydrolysis product2 HCl (Hydrochloric Acid) reagent->product2 Hydrolysis water H₂O (Moisture) water->product1 water->product2

Caption: Hydrolysis of Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate.

References

Sources

Optimization

Technical Support Center: Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate Coupling

Executive Summary: The "Geminal" Challenge You are likely accessing this guide because your coupling yield is lower than expected (<50%) or you are observing significant hydrolysis products (sulfonic acid). Methyl 1-(chl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Geminal" Challenge

You are likely accessing this guide because your coupling yield is lower than expected (<50%) or you are observing significant hydrolysis products (sulfonic acid).

Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is not a standard sulfonyl chloride.[1] It possesses a geminal substitution pattern —both the bulky sulfonyl chloride and the methyl ester groups are attached to the same carbon on the cyclobutane ring.

This creates two competing kinetic factors:

  • Electronic Activation: The ester is electron-withdrawing, making the sulfur atom more electrophilic and reactive.

  • Steric Shielding: The cyclobutane ring and the ester group physically crowd the sulfur atom, impeding nucleophilic attack.

The Result: This reagent is highly sensitive to moisture (due to electronic activation) but sluggish to react with bulky amines (due to steric shielding).[1] Your solvent selection must prioritize absolute water exclusion while maintaining high solubility to drive kinetics.[1]

Part 1: Solvent Selection Matrix

The following table rates solvents based on Solubility (of the reagent), Inertness (resistance to side reactions), and Workup Efficiency .

SolventRatingTechnical VerdictCritical Notes
DCM (Dichloromethane) ★★★★★ (Preferred) The Gold Standard. Excellent solubility for both the lipophilic cyclobutane and most organic amines. Easy to dry.[1]Allows for low-temp addition (

) to control exotherms.[1] Easy removal prevents thermal degradation of the product.[1]
THF (Tetrahydrofuran) [1][2]★★★★☆ Good Alternative. Use if your amine partner is polar/insoluble in DCM.[1]MUST be anhydrous/stabilizer-free. Peroxides or wet THF will instantly hydrolyze the highly activated sulfonyl chloride.[1]
MeCN (Acetonitrile) [1]★★★☆☆ Conditional Use. Good for polar amines, but high polarity can accelerate hydrolysis if any water is present.[1]Only use "Anhydrous" grade (<10 ppm water).[1] Avoid if possible; the polarity stabilizes the transition state for hydrolysis.
DMF / DMAc ★☆☆☆☆ AVOID. Hygroscopic nature makes it nearly impossible to keep dry enough for this specific reagent.[1] High boiling point complicates removal, often leading to product decomposition.[1]
Water/Biphasic ☆☆☆☆☆ FORBIDDEN. Unlike aryl sulfonyl chlorides, this aliphatic, electron-poor reagent hydrolyzes too fast for Schotten-Baumann conditions.[1]

Part 2: Troubleshooting & FAQs

Q1: I see the sulfonic acid (hydrolysis product) by LCMS, even though I used "dry" solvent. Why?

A: "Dry" is relative.[1] This reagent is electronically activated by the alpha-ester, making it a "moisture magnet."[1]

  • The Cause: The HCl generated during the coupling acts as an autocatalyst for hydrolysis if water is present.

  • The Fix: You must use a non-nucleophilic base scavenger (e.g., DIPEA or Triethylamine) in slight excess (1.2–1.5 equiv).[1] If the base precipitates (e.g., amine-HCl salt in non-polar solvent), it stops scavenging.[1]

  • Pro-Tip: If using DCM, add a catalytic amount of DMAP (4-Dimethylaminopyridine) to accelerate the sulfonamide formation over the hydrolysis background reaction.

Q2: My amine is bulky. The reaction stalls at 60% conversion.

A: This is the Geminal Steric Effect . The cyclobutane ring puckers, and the ester blocks the trajectory of incoming bulky nucleophiles.

  • The Fix: Do not heat above

    
     initially, as this promotes desulfonylation (
    
    
    
    loss).[1] Instead, increase concentration to 0.5 M – 1.0 M. High concentration drives bimolecular kinetics better than heat for this specific scaffold.[1]
Q3: Can I use Pyridine as both solvent and base?

A: Yes, but with caution. Pyridine is excellent for solubility, but it is difficult to dry completely.

  • Recommendation: Use Pyridine only as an additive (2-3 equiv) in DCM.[1] If you must use it as a solvent, distill it over

    
     immediately before use.[1]
    

Part 3: Optimized Standard Protocol

Objective: Coupling Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate with a primary/secondary amine.

Reagents:

  • Reagent A: Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (1.0 equiv)[1]

  • Reagent B: Amine partner (1.1 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)[1]

  • Solvent: Anhydrous DCM (0.2 M concentration relative to Reagent A)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
     or Ar atmosphere.
    
  • Solvation: Dissolve Reagent A in anhydrous DCM. Cool to

    
     (ice bath).
    
    • Why? Cooling suppresses the kinetic rate of hydrolysis from trace moisture while the system equilibrates.

  • Base Addition: Add DIPEA dropwise.[1] Stir for 5 minutes.

  • Coupling: Add Reagent B (Amine) slowly (either neat or dissolved in minimal DCM).

  • Reaction: Allow to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.

    • Monitoring: Check TLC/LCMS.[1] If unreacted Chloride remains after 12h, add 0.1 equiv DMAP.[1]

  • Workup (Critical):

    • Quench with saturated

      
        (mildly acidic) rather than water or strong acid.[1]
      
    • Why? Strong basic washes can hydrolyze the methyl ester group on the cyclobutane.

    • Extract with DCM, dry over

      
      , and concentrate.[1]
      

Part 4: Visualizing the Logic

Diagram 1: Solvent Decision Tree

Caption: Logical flow for selecting the correct solvent system based on amine solubility and moisture risks.

SolventSelection cluster_warning CRITICAL WARNING Start Start: Select Solvent AmineSolubility Is Amine Soluble in DCM? Start->AmineSolubility UseDCM USE DCM (Anhydrous) *Preferred Standard* AmineSolubility->UseDCM Yes CheckTHF Is Amine Soluble in THF? AmineSolubility->CheckTHF No UseTHF USE THF *Must be Peroxide/Water Free* CheckTHF->UseTHF Yes UseMeCN USE MeCN *High Hydrolysis Risk* *Dry Molecular Sieves Required* CheckTHF->UseMeCN No (Polar Amine) Avoid AVOID: DMF, DMSO, Water (Irreversible Hydrolysis)

Diagram 2: Reaction Mechanism & Failure Modes

Caption: Competition between the desired sulfonamide formation and the hydrolysis failure mode.

Mechanism Reagent Methyl 1-(chlorosulfonyl) cyclobutane-1-carboxylate Intermediate Transition State (Sterically Crowded) Reagent->Intermediate Note Geminal Ester activates Sulfur making Pathway B faster if solvent is wet. Reagent->Note Path_Product Pathway A: Amine Attack (Kinetic Product) Intermediate->Path_Product + R-NH2 (Nucleophile) Path_Fail Pathway B: Water Attack (Hydrolysis) Intermediate->Path_Fail + H2O (Moisture) Product Target Sulfonamide Path_Product->Product Failure Sulfonic Acid (Dead End) Path_Fail->Failure

References

  • PubChem Compound Summary. (n.d.). Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate. National Center for Biotechnology Information.[1] Retrieved October 26, 2025, from [Link][1]

  • Kevill, D. N., & D'Souza, M. J. (2008).[1] Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Journal of Physical Organic Chemistry. (Discusses solvolysis rates and solvent polarity effects on sulfonyl chlorides). [Link]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Sulfonamides. (General overview of base/solvent pairings for sulfonylation). [Link][1]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting Cyclobutane Sulfonyl Chlorides

Ticket ID: #CSC-PROTO-001 Subject: Safe Handling, Stability, and Quenching Protocols for Cyclobutanesulfonyl Chloride Assigned Specialist: Senior Application Scientist, Reagent Stability Division Executive Summary Cyclob...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CSC-PROTO-001 Subject: Safe Handling, Stability, and Quenching Protocols for Cyclobutanesulfonyl Chloride Assigned Specialist: Senior Application Scientist, Reagent Stability Division

Executive Summary

Cyclobutanesulfonyl chloride (CAS: 5005-43-6) presents a dual-hazard profile: it carries the high electrophilic reactivity of sulfonyl chlorides and the ring strain inherent to the cyclobutane motif. Unlike stable aromatic sulfonyl chlorides (e.g., Tosyl chloride), this aliphatic derivative is typically a liquid at room temperature (mp ~13–15°C) and is acutely sensitive to moisture.

This guide replaces standard generic safety advice with field-tested protocols designed to prevent the three most common failure modes: hydrolytic degradation , runaway exotherms , and pressure events .

Part 1: Critical Properties & Storage (The "Before" Phase)

Q: My bottle of cyclobutanesulfonyl chloride arrived pressurized. Is this normal, and how do I store it?

A: Pressure buildup is a critical indicator of partial decomposition.

  • The Cause: Moisture ingress reacts with the sulfonyl chloride to produce Cyclobutanesulfonic acid and Hydrogen Chloride (HCl) gas . In a sealed vessel, this HCl generates significant headspace pressure.

  • Immediate Action: Vent the container inside a fume hood while wearing full PPE (including a face shield). Do not shake the bottle before opening.

  • Storage Protocol:

    • Atmosphere: Must be stored under Argon or Nitrogen .

    • Temperature: Refrigerate at 2–8°C . While the compound is stable at room temperature for short periods, cold storage retards the autocatalytic hydrolysis cycle.

    • Secondary Containment: Store in a desiccator or a secondary container with desiccant packs to prevent moisture permeation through the cap seal.

PropertyValueImplication for Handling
Physical State Liquid / Low-melting solid (mp 13-15°C)May solidify in fridge; thaw gently under inert gas before cannulation.
Boiling Point ~217°C (decomposes)Do not attempt atmospheric distillation. Vacuum distillation requires strict temp control.
Density ~1.38 g/mLHeavier than water; sinks and reacts at the interface during biphasic workups.
Reactivity Water-reactive, CorrosiveLachrymator . Releases HCl on contact with moist air.
Part 2: Reaction Setup & Execution (The "During" Phase)

Q: I am observing a delayed exotherm when adding the reagent to my amine. What is happening?

A: This is a classic "accumulation effect" dangerous in scale-up.

  • Mechanism: If the reaction is run at low temperature (e.g., 0°C) without a base catalyst, the intermediate sulfonamide-HCl salt may form slowly. As the reaction warms, the free base consumes the HCl, triggering a rapid, exothermic cascade.

  • Protocol:

    • Solvent Choice: Use anhydrous DCM or THF. Avoid protic solvents (alcohols) or nucleophilic solvents (DMF/DMSO) which can react with the sulfonyl chloride at higher temperatures.

    • Base Addition: Always have the scavenger base (Triethylamine, DIPEA, or Pyridine) present in the solution before adding the sulfonyl chloride.

    • Rate of Addition: Add the cyclobutanesulfonyl chloride dropwise as a solution in DCM. Monitor internal temperature; do not allow a rise >5°C during addition.

Q: What glove type provides sufficient protection?

A: Standard nitrile gloves offer only splash protection for sulfonyl chlorides. The chloride moiety facilitates permeation.

  • Recommendation:

    • Routine Handling: Double-glove with Nitrile (minimum 5 mil thickness). Change outer gloves immediately upon splash.[1]

    • Spill Cleanup/Bulk Transfer: Use Silver Shield (Laminate) or Viton gloves. These provide >4-hour breakthrough times compared to <15 minutes for thin nitrile.

Part 3: Quenching & Disposal (The "After" Phase)

Q: How do I safely quench the reaction? Adding water caused a violent eruption.

A: You likely performed a "Direct Quench" (adding water to the acid chloride). This is unsafe because the density of the sulfonyl chloride causes it to sink, reacting violently at the interface and propelling hot acid upwards.

The "Reverse Quench" Protocol (Mandatory for >5g scales):

  • Prepare Quench Buffer: Create a 10% Sodium Bicarbonate (

    
    ) or 2M NaOH solution in a large beaker. Cool this receiver solution to 0°C.
    
  • Transfer: Slowly add your reaction mixture into the stirred, cooled basic solution.

  • Control: The rate of addition is dictated by gas evolution (

    
     from bicarbonate) and temperature.
    
  • Verification: Check pH. Ensure the mixture remains basic (pH > 8) to fully neutralize the generated HCl and Sulfonic acid.

Part 4: Visualizing the Hazard
Diagram 1: Hydrolysis Mechanism & Degradation Pathway

This diagram illustrates why moisture is the primary enemy, leading to the release of corrosive gas and inactive acid.

HydrolysisMechanism cluster_safety Safety Consequence R_SO2Cl Cyclobutanesulfonyl Chloride Transition Tetrahedral Intermediate R_SO2Cl->Transition Water H₂O (Moisture) Water->Transition Nucleophilic Attack R_SO3H Cyclobutane Sulfonic Acid (Inactive Impurity) Transition->R_SO3H Cl⁻ Displacement HCl HCl Gas (Pressure/Corrosion) Transition->HCl Elimination

Caption: The irreversible hydrolysis pathway. Note that for every mole of active reagent lost, one mole of corrosive HCl gas is generated.

Diagram 2: Safe Handling Workflow

A logic gate system for decision making during experimental setup.

HandlingWorkflow Start Start: Reagent Retrieval CheckState Check Physical State (Liquid vs Solid) Start->CheckState Solid Solid (Frozen) CheckState->Solid Temp < 13°C Liquid Liquid CheckState->Liquid Temp > 15°C Thaw Thaw under Argon (Do not heat >20°C) Solid->Thaw Transfer Cannula/Syringe Transfer (Avoid pouring) Liquid->Transfer Thaw->Transfer Prep Prepare Reaction Vessel (Flame dry, N₂ purge) Quench Reverse Quench (Add Rxn to Ice/Base) Prep->Quench Post-Reaction Transfer->Prep

Caption: Operational workflow emphasizing the necessity of inert atmosphere thawing and the reverse quench technique.

Part 5: Troubleshooting Synthesis Issues
SymptomProbable CauseCorrective Action
Low Yield / Starting Material Recovery Reagent HydrolysisCheck reagent quality via NMR or refractive index. If significant sulfonic acid is present, distill (vacuum) or purchase fresh stock.
Emulsion during Workup Sulfonic Acid SurfactantThe hydrolysis byproduct (cyclobutane sulfonic acid) acts as a surfactant. Acidify the aqueous layer to pH < 2 to break the emulsion, then extract with DCM.
Black/Tar formation Thermal DecompositionCyclobutane ring strain + Sulfonyl reactivity. Ensure reaction temperature never exceeds 40°C. Perform additions at 0°C.
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]

  • American Chemical Society. (2022). Reagent Guide: Sulfonyl Chlorides. ACS Division of Organic Chemistry. Retrieved from [Link]

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]

Sources

Optimization

Minimizing side reactions in cyclobutane carboxylate functionalization

Topic: Minimizing Side Reactions & Maximizing Fidelity in Strained Ring Systems Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads. Executive Summary: The "Puckered" Challenge Cyclobutane carboxylat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Maximizing Fidelity in Strained Ring Systems

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

Executive Summary: The "Puckered" Challenge

Cyclobutane carboxylates are critical bioisosteres in modern drug design (e.g., Carboplatin, peptide mimics), offering a rigid vector that improves metabolic stability compared to linear alkyl chains. However, their functionalization is plagued by two intrinsic physical properties:

  • Ring Strain (~26.3 kcal/mol): While slightly less strained than cyclopropane, the ring is thermodynamically primed for ring-opening

    
    -scission under radical or high-thermal conditions.
    
  • The "Butterfly" Pucker: Unlike planar cyclopropane, cyclobutane exists in a puckered conformation (dihedral angle ~25–35°). This creates distinct "convex" and "concave" faces, complicating stereocontrol during alkylation and substitution.

This guide addresses the three most common failure modes: Amide Coupling Stalls , Radical Ring-Opening , and Stereochemical Scrambling .

Module 1: Amide Coupling & Esterification

The Issue: “My reaction stalls at 50% conversion or yields N-acyl urea byproducts.”

Root Cause: Steric Hindrance.[1][2] Cyclobutane carboxylic acids, especially 1,1-disubstituted (quaternary) variants, impose massive steric bulk. Standard carbodiimide coupling agents (EDC, DCC) form an O-acylisourea intermediate that is too sterically shielded for the amine to attack, leading to rearrangement into the unreactive N-acyl urea side product.

Troubleshooting Protocol: The Acid Fluoride Switch

If standard HATU/DIPEA conditions fail (yield <30% or reaction time >24h), switch to the Acid Fluoride method. Acid fluorides are less sterically demanding than OBt/OAt esters and highly reactive.

Step-by-Step Protocol (TFFH Method):

  • Activation: Dissolve cyclobutane carboxylic acid (1.0 equiv) in dry DCM (0.2 M).

  • Reagent: Add Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH , 1.1 equiv) and DIEA (2.5 equiv).

  • Aging: Stir for 30–60 minutes at 0°C. Note: Acid fluorides are stable enough to monitor by TLC/LCMS (look for the R-COF shift).

  • Coupling: Add the amine (1.2 equiv). Warm to RT.

  • Quench: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and sat. NaHCO3.

Comparative Data: Coupling Reagents for Hindered Cyclobutanes

ReagentMechanismSteric ToleranceRisk ProfileRecommended Use
EDC/HOBt CarbodiimideLowHigh (N-acyl urea formation)Linear/Unsubstituted only
HATU Uronium/Aza-benzotriazoleModerateEpimerization (if chiral)General purpose
T3P Propylphosphonic AnhydrideHighLow (Water soluble byproducts)Scalable process chem
TFFH Acid Fluoride Very High Hydrolysis (keep dry)Quaternary/Hindered sites
Visual Logic: Coupling Decision Tree

CouplingLogic Start Start: Cyclobutane-COOH Coupling CheckSterics Is C1 Quaternary? (1,1-disubstituted) Start->CheckSterics Standard Use HATU / DIPEA (Standard Protocol) CheckSterics->Standard No (H at C1) HighSteric High Steric Hindrance Detected CheckSterics->HighSteric Yes (C-R at C1) MethodChoice Select Method HighSteric->MethodChoice TFFH TFFH (Acid Fluoride) Best for 2° Amines MethodChoice->TFFH Aliphatic Amine Ghosez Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) Best for Anilines MethodChoice->Ghosez Weak Nucleophile (Aniline)

Caption: Decision matrix for overcoming steric barriers in cyclobutane amidation.

Module 2: Radical Functionalization & Ring Integrity

The Issue: “I attempted a decarboxylative cross-coupling (Minisci or Photoredox), but I isolated the linear alkene (ring-opening) instead of the cyclobutane.”

Root Cause: The Radical Clock. Cyclobutyl radicals are kinetically unstable. The strain energy release (~26 kcal/mol) drives the rupture of the C2-C3 bond (


-scission) to form a homoallyl radical. This process competes with the desired intermolecular trap.
  • Rate of Ring Opening:

    
     (at 25°C).
    
  • Implication: Your trapping reaction (e.g., Ni-catalytic cycle insertion) must be faster than this rate.

Troubleshooting Guide:

  • Avoid Slow Radical Chains: Tin hydrides or slow atom-transfer methods often fail.

  • Use Dual Catalysis (Ir/Ni): The capture of the radical by a Nickel(II) or Nickel(0) species is generally diffusion-controlled and faster than ring opening.

  • Substrate Engineering: Electron-withdrawing groups (EWGs) on the ring destabilize the radical slightly but can slow down the ring-opening transition state.

FAQ: Why did my Bicyclo[1.1.1]pentane (BCP) precursor open? BCPs are even more strained (~65 kcal/mol). If you generate a radical adjacent to the bridgehead, it will almost instantaneously open to the bicyclo[1.1.0]butyl radical or further to a cyclobutene.

  • Fix: Ensure the radical is generated exocyclic to the ring, or use rapid oxidative addition pathways (e.g., Metallaphotoredox) rather than pure radical abstraction.

Module 3: Stereoselective Alkylation

The Issue: “I cannot control the cis/trans ratio during


-alkylation.”

Root Cause: The Pucker Effect (Thermodynamic vs. Kinetic Control). The cyclobutane ring is not flat; it puckers to relieve torsional strain between adjacent methylenes.

  • Kinetic Control: Electrophiles approach from the less hindered "convex" face of the enolate.

  • Thermodynamic Control: The product equilibrates to place the largest substituent in the "equatorial-like" position (pseudo-equatorial) to minimize 1,3-diaxial-like interactions.

Step-by-Step Protocol: Kinetic Alkylation To maximize cis-selectivity (incoming electrophile opposite to an existing substituent):

  • Solvent: Use THF/HMPA (9:1) or THF/DMPU. The additive breaks up Lithium aggregates, increasing enolate reactivity and reaction speed (beating the equilibration clock).

  • Base: Use LiHMDS instead of LDA. LiHMDS creates a less aggregated enolate.

  • Temperature: Cool to -78°C . Add base.[3][4] Stir 30 min.

  • Addition: Add electrophile rapidly in one portion.

  • Quench: Quench with cold AcOH/THF at -78°C. Do not allow to warm before quenching.

Mechanism Visualization: Ring Opening vs. Trapping

RadicalPathways cluster_0 Path A: Desired Cross-Coupling cluster_1 Path B: Side Reaction (Ring Opening) Radical Cyclobutyl Radical (Generated via Decarboxylation) Trap Ni(II)/Ar-Br Capture (Fast: >10^5 M-1 s-1) Radical->Trap Dominant if [Ni] is high Scission Beta-Scission (k ~ 5 x 10^3 s-1) Radical->Scission Dominant if trapping is slow Product Functionalized Cyclobutane Trap->Product Linear Homoallyl Radical (Linear Alkene) Scission->Linear

Caption: Kinetic competition between metal capture (green) and ring-opening strain release (red).

References & Authoritative Sourcing
  • Ring Strain & Conformation: Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angew.[2] Chem. Int. Ed.1986 , 25, 312–322. Link

  • Acid Fluorides in Peptide Coupling: Carpino, L. A. et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Peptidyl Acid Fluorides." J. Am. Chem. Soc.[2][5]1995 , 117, 5401. Link

  • Radical Decarboxylation & Ni-Catalysis: Zuo, Z. et al. "Merging Photoredox with Nickel Catalysis: Coupling of

    
    -Carboxyl sp3-Carbons with Aryl Halides." Science2014 , 345, 437–440. Link
    
  • Cyclobutane Stereocontrol: Aggarwal, V. K. et al. "Strain-Release-Driven Reactivity of Bicyclo[1.1.0]butanes."[5] Acc.[1][6] Chem. Res.2020 , 53, 2214. Link

  • Steric Hindrance in Amides: Schäfer, G.; Bode, J. W. "The Synthesis of Sterically Hindered Amides." Chimia2011 , 65, 1–2. Link

Sources

Troubleshooting

Technical Support Center: Handling &amp; Quenching Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate

[1] Current Status: Operational Ticket Focus: Quenching Protocols, Safety Management, and Impurity Control Safety Level: HIGH (Corrosive, Lachrymator, Water-Reactive)[1] Emergency & Safety Briefing Before proceeding with...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Ticket Focus: Quenching Protocols, Safety Management, and Impurity Control Safety Level: HIGH (Corrosive, Lachrymator, Water-Reactive)[1]

Emergency & Safety Briefing

Before proceeding with any experimental work, acknowledge the specific hazards associated with Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate . This molecule is bifunctional, containing a highly reactive sulfonyl chloride and a hydrolytically sensitive methyl ester .

Critical Hazards
  • Violent Hydrolysis: Upon contact with water, the sulfonyl chloride moiety hydrolyzes rapidly, releasing Hydrogen Chloride (HCl) gas and significant heat.

  • Pressure Buildup: In closed vessels, HCl evolution can cause catastrophic over-pressurization.

  • Genotoxic Impurity (GTI) Risk: Quenching with alcohols (Methanol/Ethanol) generates sulfonate esters . These are potent alkylating agents and known Genotoxic Impurities (GTIs). Avoid alcoholic quenches unless strictly necessary.

The "Why" & "How": Mechanistic Insights

To troubleshoot effectively, you must understand the competing pathways during the quenching process.

The Chemoselective Challenge

Your goal is often to destroy the reactive sulfonyl chloride (


) without hydrolyzing the methyl ester (

) or forming toxic byproducts.
  • Path A (Desired): Hydrolysis of

    
     to the sulfonic acid (water-soluble, easy to wash away).[1]
    
  • Path B (Avoid): Alcoholysis of

    
     to a sulfonate ester (GTI, difficult to separate).[1]
    
  • Path C (Avoid): Saponification of

    
     to the carboxylic acid (loss of product/yield).
    

QuenchingMechanism Start Methyl 1-(chlorosulfonyl) cyclobutane-1-carboxylate SulfonicAcid Sulfonic Acid + HCl (Water Soluble / Safe) Start->SulfonicAcid  Path A: Mild Hydrolysis   SulfonateEster Sulfonate Ester (Genotoxic Impurity) Start->SulfonateEster  Path B: Alcoholysis   Dicarboxylic Dicarboxylic Acid (Over-hydrolysis) Start->Dicarboxylic  Path C: Strong Base (NaOH)   Water Water/Base (Quench) Water->SulfonicAcid Alcohol Methanol/Ethanol (Avoid) Alcohol->SulfonateEster

Figure 1: Competing reaction pathways during quenching.[1] Path A is the standard target for safe workup.

Troubleshooting Guide (FAQs)

Issue 1: "I added water and the reaction erupted/fumed."

Diagnosis: Uncontrolled exothermic hydrolysis and HCl release.

  • The Cause: Adding water directly to a concentrated sulfonyl chloride creates localized hot spots. The heat accelerates the reaction, causing a runaway loop.

  • The Fix:

    • Dilution: Dilute the reaction mixture with an inert solvent (DCM, EtOAc, or Toluene) before quenching.

    • Reverse Addition: Slowly add the reaction mixture into a large volume of chilled, stirred aqueous buffer (e.g., Sat. NaHCO₃).[2]

    • Temperature: Maintain the quench vessel < 10 °C.

Issue 2: "I see a new impurity peak (+14 mass units) in LCMS."

Diagnosis: Formation of Methyl Sulfonate Ester.

  • The Cause: You likely used Methanol (MeOH) to quench or as a co-solvent. The sulfonyl chloride reacted with MeOH to form the methyl sulfonate ester.

  • The Fix:

    • Immediate: Isolate the organic layer and wash extensively with aqueous base (if product is stable) to hydrolyze the sulfonate ester, though this is difficult.

    • Prevention: Never use alcohols to quench this specific reagent.[3] Use THF/Water or Acetonitrile/Water systems if solubility is an issue.

Issue 3: "My yield is low, and I isolated a dicarboxylic acid."

Diagnosis: Over-hydrolysis (Saponification).

  • The Cause: The quenching medium was too basic (e.g., NaOH or KOH), or the contact time was too long. While

    
     hydrolyzes fast, the 
    
    
    
    ester will also hydrolyze at high pH.[1]
  • The Fix:

    • Switch to a mild buffer (Sodium Bicarbonate or Phosphate Buffer pH 7-8).[1]

    • Minimize contact time: Quench, separate layers immediately, and keep the mixture cold.

Standard Operating Protocols (SOPs)

Protocol A: The "Safe Workup" (Preserving the Ester)

Use this when the molecule is an unreacted reagent in a synthesis and you need to isolate a product without destroying the ester functionality.

Materials:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[4]

  • Quench Buffer: Saturated Sodium Bicarbonate (NaHCO₃) or 1M Phosphate Buffer (pH 7).

  • Cooling: Ice/Water bath.

Step-by-Step:

  • Dilution: Ensure the reaction mixture is diluted at least 1:5 with DCM or EtOAc.

  • Preparation: Place 5-10 equivalents (relative to sulfonyl chloride) of Saturated NaHCO₃ in a separate flask. Cool to 0 °C.

  • Controlled Addition: Slowly transfer the reaction mixture into the vigorously stirring bicarbonate solution.

    • Note: Expect CO₂ evolution (bubbling). Do not seal the vessel.

  • Agitation: Stir briskly at 0–5 °C for 15–30 minutes.

    • Checkpoint: Monitor by TLC/LCMS. The starting material (sulfonyl chloride) should disappear; the byproduct (sulfonic acid) will stay in the aqueous layer.

  • Separation: Transfer to a separatory funnel. Separate the organic layer.[4][5][6][7]

  • Wash: Wash the organic layer with Brine (1x) to remove residual sulfonic acid.

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Waste Disposal (Total Destruction)

Use this for disposing of pure unreacted material or waste streams.[1]

Materials:

  • 2M Sodium Hydroxide (NaOH).

  • Acetonitrile (optional, to aid solubility).

Step-by-Step:

  • Setup: Prepare a 2M NaOH solution (excess, >5 equiv). Cool to < 10 °C.[3]

  • Addition: Slowly add the sulfonyl chloride waste to the caustic solution.

  • Hydrolysis: The strong base will hydrolyze both the

    
     (to sulfonate) and the 
    
    
    
    (to carboxylate).
  • Verification: Check pH. It must remain > 12. If pH drops, add more NaOH (the reaction generates HCl and Sulfonic acid, consuming base).

  • Disposal: The resulting solution contains the non-volatile, water-soluble sulfonate salt. Dispose of as aqueous chemical waste.[3]

Data & Decision Support

Solvent Compatibility Table
Solvent ClassExampleCompatibilityNotes
Alcohols MeOH, EtOH, IPAINCOMPATIBLE Forms genotoxic sulfonate esters.[1]
Aqueous Base NaOH, KOHCAUTION Destroys

but also hydrolyzes

.[1]
Mild Buffer NaHCO₃, K₂CO₃RECOMMENDED Selective hydrolysis of

.[1]
Amine Pyridine, Et₃NUSEFUL Forms water-soluble salts; good for scavenging.[1]
Aprotic DCM, THF, EtOAcCOMPATIBLE Ideal carrier solvents for the quench.
Workflow Decision Tree

DecisionTree Start Start: Quenching Unreacted Reagent Goal What is your goal? Start->Goal Isolate Isolate Product (Preserve Ester) Goal->Isolate Destroy Waste Disposal (Destroy All) Goal->Destroy MethodA Protocol A: Sat. NaHCO3 Wash (Cold, pH 8) Isolate->MethodA MethodB Protocol B: 2M NaOH Hydrolysis (pH > 12) Destroy->MethodB Check Check LCMS: Avoid Alcohol! MethodA->Check

Figure 2: Decision matrix for selecting the appropriate quenching protocol.

References

  • BenchChem. (2025).[2][4][6] Technical Support Center: Sulfonyl Chloride Work-up Protocols. Retrieved from .

  • Organic Syntheses. (2014). Working with Hazardous Chemicals: Acid Chlorides and Sulfonyl Chlorides. Org. Synth. 2014, 91, 1-10. Retrieved from .

  • Teasdale, A., et al. (2010).[8] Mechanism and Control of Sulfonate Ester Formation in Drug Substances. Organic Process Research & Development, 14(4), 1014-1020. (Grounding on GTI formation).

  • NJDOH. (2016). Hazardous Substance Fact Sheet: Sulfuryl Chloride and Analogs. Retrieved from .

  • PQRI. (2008). Sulfonate Esters: How Real is the Risk? Product Quality Research Institute.[9] Retrieved from .

Sources

Reference Data & Comparative Studies

Validation

Analytical Benchmarking: 1H NMR Characterization of Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate

Content Type: Technical Comparison Guide Subject: Quality Assessment and Spectral Differentiation of Cyclobutane Sulfonyl Chlorides Audience: Medicinal Chemists, Process Development Scientists, and Analytical Leads[1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Quality Assessment and Spectral Differentiation of Cyclobutane Sulfonyl Chlorides Audience: Medicinal Chemists, Process Development Scientists, and Analytical Leads[1]

Executive Summary & Strategic Context

Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is a specialized, high-value building block often employed in the synthesis of conformationally restricted sulfonamides (e.g., bioisosteres of gem-dimethyl groups).[2] Its structural integrity is critical; however, like all sulfonyl chlorides, it is thermodynamically unstable toward moisture, readily hydrolyzing to the corresponding sulfonic acid.[1]

This guide provides a comparative analysis between the intact reagent and its primary hydrolytic impurity .[2] Unlike standard databases that list static peaks, this document focuses on the dynamic spectral features required to validate reagent quality before committing to expensive downstream couplings.

Structural & Theoretical Framework

To interpret the spectrum accurately, one must understand the magnetic environment created by the quaternary C1 center.

  • Symmetry: The molecule possesses a plane of symmetry passing through C1 and C3.[2]

  • Spin System:

    • Methyl Ester: Isolated spin system (Singlet).[2]

    • Cyclobutane Ring: The four protons on C2 and C4 are chemically equivalent (enantiotopic pairs) but magnetically non-equivalent due to the puckered ring conformation, typically resulting in a complex higher-order multiplet (often approximating an

      
       system). The C3 protons form a separate multiplet.[2]
      
  • Electronic Influence: The C1 position bears two strong electron-withdrawing groups (EWG):

    • Chlorosulfonyl (

      
      ):  Highly deshielding (anisotropic and inductive).[2]
      
    • Methyl Ester (

      
      ):  Moderately deshielding.[2]
      
The Comparative Baseline: Intact vs. Hydrolyzed

The primary failure mode is hydrolysis. The transformation from


 to 

(sulfonic acid) alters the chemical shift anisotropy and acidity, leading to diagnostic spectral shifts.
Experimental Protocol: Self-Validating Workflow

Objective: Obtain a spectrum free from solvent-induced artifacts.

Critical Reagent: Chloroform-d (


) treated with anhydrous 

or stored over 4Å molecular sieves.[2]
  • Why: Commercial

    
     is often acidic.[2] Acid catalyzes the hydrolysis of the sulfonyl chloride.
    
  • Avoid:

    
     or 
    
    
    
    .[2] These nucleophilic solvents can react with the sulfonyl chloride (forming sulfonates) or accelerate hydrolysis due to hygroscopicity.[2]
Step-by-Step Acquisition
  • Preparation: Dissolve ~10 mg of sample in 0.6 mL dry

    
    .
    
  • Speed: Analyze immediately. Sulfonyl chlorides can degrade in solution over hours.[2]

  • Acquisition: Standard proton parameters (pulse angle 30°, relaxation delay 1s).

  • Processing: Apply 0.3 Hz line broadening (LB) to smooth the complex ring multiplets.

Spectral Analysis & Data Comparison

The following table contrasts the predicted/representative shifts of the intact reagent against its hydrolysis product.

Table 1: Diagnostic Signal Comparison (


, 400 MHz) 
FeatureProton GroupIntact Reagent (

)
Hydrolyzed Impurity (

)
Diagnostic Note
A Ester Methyl (

)
3.85 ppm (s, 3H) 3.78 - 3.82 ppm (s, 3H)The intact ester is typically more deshielded due to the strong electron-withdrawing nature of Cl vs OH.[2]
B Ring

-Protons
(C2/C4)
2.90 - 3.15 ppm (m, 4H) 2.70 - 2.90 ppm (m, 4H)Shifts upfield upon hydrolysis.[1][2] The multiplet structure often broadens in the acid form due to H-bonding.
C Ring

-Protons
(C3)
2.10 - 2.30 ppm (m, 2H) 1.95 - 2.15 ppm (m, 2H)Less affected by the functional group change but follows the upfield trend.
D Acidic Proton (

)
Absent 10.0 - 12.0 ppm (br s) The "Smoking Gun."[2] Any broad peak >9 ppm indicates hydrolysis or wet solvent.[2]

Analyst Insight: The most reliable purity check is the integration ratio of the Ester Methyl (A) to the Ring


-Protons (B). It must be exactly 3:4. If the ring region integrates high or shows "shoulders," hydrolysis has occurred.
Visualization: Degradation Logic & Decision Tree

The following diagram illustrates the degradation pathway and the logical checks an analyst must perform to certify the material.

G Start Sample: Methyl 1-(chlorosulfonyl) cyclobutane-1-carboxylate Hydrolysis Hydrolysis (Moisture) Start->Hydrolysis Wet Solvent / Aging IntactSpec Intact Spectrum: - Sharp Singlet ~3.85 ppm - Defined Multiplets 2.9-3.2 ppm - NO broad peaks >9 ppm Start->IntactSpec Dry CDCl3 DegradedSpec Degraded Spectrum: - Shifted Singlet ~3.80 ppm - Broadened Ring Signals - Acid Peak >10 ppm Hydrolysis->DegradedSpec Decision Quality Decision IntactSpec->Decision DegradedSpec->Decision Action_Use Proceed to Synthesis Decision->Action_Use Purity >95% Action_Purify Recrystallize / Thionyl Chloride Treat Decision->Action_Purify Acid Detected

Figure 1: Spectral decision tree for validating sulfonyl chloride reagents. Note the critical divergence based on solvent moisture content.

Troubleshooting & Anomalies

Scenario 1: The "Ghost" Doublet

  • Observation: The ester singlet appears as a doublet or has a small side peak.[2]

  • Cause: Rotational isomers are unlikely in this symmetric ring.[2] This is almost certainly a mixture of the Methyl Ester (product) and the Carboxylic Acid (starting material precursor), or partial hydrolysis of the ester moiety (rare under neutral conditions but possible if HCl is generated).

Scenario 2: Broadening of Ring Protons

  • Observation: The multiplets at 2.9-3.15 ppm lose their fine structure.[2]

  • Cause: Chemical exchange.[2][3][4] If hydrolysis has started, the generated sulfonic acid (

    
    ) and HCl create a dynamic hydrogen-bonding network.[2] This causes relaxation time changes, broadening the signals of protons spatially close to the acidic center.
    

Scenario 3: Extra Peak at ~4.8 ppm

  • Observation: A sharp singlet appears around 4.6-4.8 ppm (in

    
    ).[2]
    
  • Cause: This is Water .[2] If this peak is large, your sulfonyl chloride is actively hydrolyzing in the NMR tube.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][5] (Standard text for chemical shift additivity constants).

  • Hesse, M., Meier, H., & Zeeh, B. (2008).[1] Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for cyclobutane ring coupling constants).

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1] Link[1][2]

  • Baranac-Stojanović, M., & Stojanović, M. (2013).[1] "1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study." Journal of Organic Chemistry, 78(4), 1504–1507.[1][6] Link

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate: A Comparative Analytical Guide

Executive Summary & Compound Significance Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (MW: 212.65 g/mol , Monoisotopic Mass: ~212.0 Da for ) is a specialized bifunctional building block. Its cyclobutane core provi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (MW: 212.65 g/mol , Monoisotopic Mass: ~212.0 Da for


) is a specialized bifunctional building block. Its cyclobutane core provides rigid conformational constraint, a highly valued trait in modern drug discovery for improving metabolic stability and receptor selectivity.

However, the "performance" of this reagent in synthesis is strictly tied to its purity. The chlorosulfonyl group (-SO₂Cl) is highly labile and moisture-sensitive, readily hydrolyzing to the sulfonic acid or reacting with nucleophilic solvents (e.g., methanol) to form diesters.

This guide compares the analytical performance of Electron Impact (EI) versus Electrospray Ionization (ESI) for this compound and provides a definitive fragmentation map to validate reagent integrity.

Comparative Analysis: Ionization Techniques

Objective: Select the optimal method for structural confirmation and impurity profiling.

The choice of ionization method critically alters the observed "molecular fingerprint."

Table 1: Performance Matrix (EI vs. ESI)
FeatureElectron Impact (EI) Electrospray Ionization (ESI)
Ionization Energy Hard (70 eV)Soft (Thermal/Electric Field)
Molecular Ion (

)
Weak or Absent (due to fragmentation)Strong

or Adducts (

)
Structural Insight High. Reveals connectivity via fragments.Low. Mostly molecular weight confirmation.
Artifact Risk Low (Vacuum environment).[1]High. Solvolysis occurs in source if MeOH/H₂O is used.
Chlorine Pattern Distinct 3:1 ratio (

) visible in fragments.
Visible in parent ion, but often obscured by adducts.
Recommendation Primary Choice for ID & Purity.[1]Secondary Choice for reaction monitoring (requires non-nucleophilic solvents).
Critical "Performance" Insight: The Solvolysis Trap

In ESI, researchers often dissolve samples in Methanol (MeOH). For this compound, this is a critical error .

  • Reaction:

    
    
    
  • Protocol Fix: Use Acetonitrile (ACN) or Dichloromethane (DCM) for ESI analysis.

Detailed Fragmentation Pathway (EI Mode)

In Electron Impact (EI) mass spectrometry, the molecule (


) undergoes a predictable cascade of bond ruptures driven by the release of ring strain and the expulsion of stable neutral molecules (

,

,

).
Key Diagnostic Ions (m/z)
  • m/z 212/214 (Molecular Ion,

    
    ): 
    
    • Observation: Very weak intensity.

    • Signature: Shows the characteristic 3:1 intensity ratio of Chlorine isotopes (

      
       vs 
      
      
      
      ).
    • Mechanism: Removal of one electron from the sulfur or oxygen lone pairs.

  • m/z 177 (Base Peak Candidate,

    
    ): 
    
    • Mechanism: Alpha-cleavage at the S-Cl bond. The sulfonyl cation is resonance stabilized.

    • Diagnostic: Loss of the chlorine isotope pattern (single peak dominates).

  • m/z 113 (

    
    ): 
    
    • Mechanism: Sulfur Dioxide Extrusion .[2] Following Cl loss, the unstable sulfonyl cation ejects neutral

      
       (64 Da).
      
    • Structure: Methyl cyclobutane-1-carboxylate cation. This is a crucial "fingerprint" ion confirming the core skeleton.

  • m/z 59 (

    
    ): 
    
    • Mechanism: Alpha-cleavage of the ester group.

    • Significance: Confirms the presence of the methyl ester moiety.

  • m/z 55 (

    
    ): 
    
    • Mechanism: Ring Opening. The cyclobutane ring opens and loses ethylene (

      
      ) or fragments directly to the cyclobutenyl cation.
      
    • Significance: Diagnostic for the cyclobutane ring.

Visualization: Fragmentation Tree

The following diagram maps the causal relationships between the parent molecule and its fragments.

FragmentationPath Figure 1: EI Fragmentation Pathway of Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate. Parent Parent Ion (M+) m/z 212 / 214 (C7H9ClO4S)+ Frag1 [M - Cl]+ m/z 177 (Sulfonyl Cation) Parent->Frag1 - Cl• (35) Frag2 [M - OCH3]+ m/z 181 / 183 (Acylium Ion) Parent->Frag2 - OCH3• (31) Frag3 Core Skeleton m/z 113 (C6H9O2)+ Frag1->Frag3 - SO2 (64) (Extrusion) Frag4 Ring Opening m/z 85 (Loss of C2H4) Frag3->Frag4 - C2H4 (28) (Ring Strain Release) Frag5 Ester Fragment m/z 59 (COOCH3)+ Frag3->Frag5 Alpha Cleavage Frag6 Cyclobutane Frag m/z 55 (C4H7)+ Frag4->Frag6 Rearrangement

Experimental Protocols (Self-Validating)

To ensure scientific integrity, the following protocols include "Checkpoints"—steps designed to validate the data before proceeding.

Protocol A: Sample Preparation (Critical Step)

Rationale: Prevent hydrolysis of the -SO₂Cl group.

  • Solvent Selection: Use Anhydrous Dichloromethane (DCM) (HPLC Grade,

    
     99.9%).
    
    • Avoid: Methanol, Ethanol, Water, or DMSO (DMSO can react violently or oxidize).

  • Concentration: Prepare a 1 mg/mL stock solution.

  • Checkpoint 1: Visually inspect the solution. Turbidity implies hydrolysis (formation of insoluble sulfonic acid). The solution must be crystal clear.

Protocol B: GC-MS Acquisition (EI Mode)

Best for: Purity assessment and structural validation.

  • Inlet Temperature: Set to 200°C (Keep low to prevent thermal degradation before ionization).

  • Split Ratio: 50:1 (Prevent detector saturation).

  • Column: DB-5ms or equivalent (Non-polar).

  • Oven Program:

    • Start: 50°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

  • Checkpoint 2 (Data Validation): Look at the peak at m/z 177 . If the peak at m/z 212 is missing but 177 is strong, the compound is intact but fragmenting. If you see m/z 194 (

    
    ), your sample has hydrolyzed.
    
Protocol C: LC-MS Acquisition (ESI Mode)

Best for: High-throughput screening (if handled correctly).

  • Mobile Phase:

    • A: Acetonitrile (100%).

    • B: Ammonium Formate (10mM) in Water (Use minimal water channel, or run in "Flow Injection" mode with pure ACN).

  • Source: ESI Positive (+).

  • Cone Voltage: 20V (Low voltage to preserve the parent ion).

  • Checkpoint 3: Look for the

    
     adduct at m/z 230/232 . This is often more stable than the protonated 
    
    
    
    .

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text on fragmentation mechanisms like alpha-cleavage and extrusion).
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Holčapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement." Journal of Mass Spectrometry. (Mechanistic basis for SO2 extrusion in sulfonyl compounds).

  • NIST Mass Spec Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[3] (General reference for cyclobutane and ester fragmentation patterns).

  • PubChem. (2025).[4] Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate Compound Summary. National Library of Medicine. (Structural confirmation and physical properties).

Sources

Validation

Comparing reactivity of cyclobutane vs cyclopropane sulfonyl chlorides

This guide provides an in-depth technical comparison of Cyclopropanesulfonyl Chloride (CpSC) and Cyclobutanesulfonyl Chloride (CbSC) . It is designed for medicinal chemists and process scientists selecting reagents for s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Cyclopropanesulfonyl Chloride (CpSC) and Cyclobutanesulfonyl Chloride (CbSC) . It is designed for medicinal chemists and process scientists selecting reagents for sulfonamide synthesis.

Executive Summary: The Strain-Reactivity Trade-off

While both reagents introduce small, lipophilic cycloalkyl groups, they exhibit distinct reactivity profiles driven by their ring strain energies.

  • Cyclopropanesulfonyl Chloride (CpSC) is the industry standard for introducing the cyclopropyl moiety, a "privileged scaffold" in drug discovery (e.g., HCV protease inhibitors). It is highly reactive but possesses a latent instability: the ring strain (~27.6 kcal/mol) activates it toward nucleophilic ring-opening side reactions under specific conditions.

  • Cyclobutanesulfonyl Chloride (CbSC) offers a slightly more sterically demanding but chemically robust alternative. With lower angle strain but significant torsional strain (puckered conformation), it is less prone to ring-opening, making it a superior choice when the reaction requires harsh nucleophilic conditions.

Structural & Electronic Comparison

The reactivity difference stems from the hybridization of the carbon attached to the sulfonyl group and the geometry of the ring.

FeatureCyclopropanesulfonyl Chloride (CpSC)Cyclobutanesulfonyl Chloride (CbSC)
Structure

(Analogous 4-membered ring)
CAS Number 139631-62-25005-43-6
Ring Strain 27.6 kcal/mol (High Angle Strain)26.3 kcal/mol (High Torsional Strain)
C-S Bond Hybridization

character (High s-character)

character (Standard)
Steric Profile Flat, minimal steric hindrancePuckered ("Butterfly"), moderate hindrance
Electronic Effect

-Electron withdrawing (due to s-character)
Standard alkyl inductive effect

Expert Insight: The carbon atoms in a cyclopropane ring possess significant


-character (approx. 

-like). This makes the cyclopropyl group inductively electron-withdrawing compared to a standard alkyl group. Consequently, the sulfur atom in CpSC is more electrophilic than in CbSC, often leading to faster reaction rates with amines.

Reactivity Profile & Mechanism

Primary Reaction: Sulfonamide Formation

Both reagents react with amines via a nucleophilic substitution at sulfur (


-like mechanism).

ReactionScheme cluster_0 Reagents cluster_1 Transition State R1 Cycloalkyl-SO2Cl (CpSC or CbSC) TS Trigonal Bipyramidal Intermediacy R1->TS Nucleophilic Attack Amine R-NH2 (Nucleophile) Amine->TS Product Sulfonamide (Stable Product) TS->Product Cl- Departure Byproduct HCl (Scavenged by Base) TS->Byproduct

Figure 1: General mechanism for sulfonylation. Base (e.g., TEA, DIPEA) is required to neutralize HCl.

Critical Side Reaction: Nucleophilic Ring Opening

This is the differentiating factor. CpSC acts as a Donor-Acceptor (D-A) Cyclopropane . The electron-withdrawing sulfonyl group polarizes the C-C bonds, making the ring susceptible to nucleophilic attack (homoconjugate addition), especially with soft, strong nucleophiles (e.g., thiols, azides) or under Lewis Acid catalysis.

Risk Assessment:

  • CpSC: High risk of ring opening if reaction temperature > 60°C or if using unhindered, strong nucleophiles.

  • CbSC: Low risk. The activation barrier for ring opening is significantly higher.

Experimental Protocols

Protocol A: Standard Coupling (High Throughput Compatible)

Best for: Primary/Secondary amines, standard library synthesis.

  • Preparation: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base Addition: Add DIPEA or Et3N (1.5 - 2.0 equiv).

  • Reagent Addition: Cool to 0°C. Add CpSC or CbSC (1.1 equiv) dropwise.

    • Note: CpSC reacts vigorously; control exotherm to prevent ring opening.

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Workup: Dilute with DCM, wash with 1N HCl (to remove unreacted amine), then sat. NaHCO3. Dry over MgSO4.

Protocol B: "Difficult" Amines (Low Nucleophilicity)

Best for: Electron-deficient anilines or sterically hindered amines.

  • Solvent Switch: Use Pyridine (acts as solvent and base) or THF with NaH (1.2 equiv).

  • Temperature:

    • For CpSC: Do NOT exceed 50°C. If heating is required, monitor strictly for ring-opened byproducts (propyl-sulfonamides).

    • For CbSC: Can be heated to reflux (THF) if necessary to drive conversion.

Comparative Decision Framework

Use the following logic tree to select the appropriate reagent for your campaign.

DecisionTree cluster_advice Optimization Tip Start Select Sulfonyl Chloride Target Is the Cyclopropyl moiety biologically required? Start->Target Yes Must use CpSC Target->Yes Yes (e.g. HCV inhibitor) No Is the amine sterically hindered? Target->No No (Scaffold hopping) Risk Check Nucleophile Strength: Is it a Thiol/Azide? Yes->Risk CpSC_Route Use CpSC (Keep T < 0°C) No->CpSC_Route No (CpSC is faster) CbSC_Route Use CbSC (More Robust) No->CbSC_Route Yes (CbSC is less hindered?) No. Risk->CpSC_Route No (Standard Amine) Risk->CbSC_Route Yes (High Ring-Opening Risk) Advice If CpSC yields are low due to ring opening, switch to CbSC as a bioisostere.

Figure 2: Decision logic for reagent selection based on structural needs and chemical risks.

Safety & Stability Data

PropertyCyclopropanesulfonyl ChlorideCyclobutanesulfonyl Chloride
Physical State Colorless to yellow liquidColorless liquid
Boiling Point ~200°C (calc) / 80°C @ 10 mmHg~215°C (calc)
Hydrolytic Stability Low. Hydrolyzes rapidly in moist air to HCl and sulfonic acid.Moderate. Slightly more resistant due to steric shielding.
Storage 2–8°C, under Argon/Nitrogen.2–8°C, under Argon/Nitrogen.
Hazards Corrosive (Causes burns). Lachrymator. Potential pressure buildup if hydrolyzed.Corrosive. Lachrymator.

Handling Warning: Do not store CpSC in sealed glass vials at room temperature for extended periods. Trace moisture can generate HCl gas, leading to vessel rupture.

References

  • Synthesis and Reactivity of Cyclopropanesulfonyl Chloride

    • Sigma-Aldrich Product Sheet & Safety Data. (2024). Cyclopropanesulfonyl chloride.[1][2][3][4][5] Link

  • Ring Strain and Reactivity

    • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Nucleophilic Ring Opening of Activated Cyclopropanes

    • Govaerts, S., et al. (2025).[6] Synthesis and Nucleophilic Ring-Opening of 1,1-Dicyanocyclopropanes. ResearchGate. Link

  • Medicinal Chemistry Applications (HCV)

    • Li, H., et al. (2010). Discovery of HCV Protease Inhibitors. Journal of Medicinal Chemistry. (Contextual citation for scaffold utility).

  • General Sulfonyl Chloride Hydrolysis Kinetics

    • Robertson, R. E., et al. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides. Journal of the Chemical Society B. Link

Sources

Comparative

Spectroscopic Fingerprinting of Sulfonyl Chlorides: A Comparative IR Guide

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Infrared (IR) Absorption Peaks for Sulfonyl Chloride Functional Groups Introduction: The Reactive Gatewa...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Infrared (IR) Absorption Peaks for Sulfonyl Chloride Functional Groups

Introduction: The Reactive Gateway

In medicinal chemistry and drug development, the sulfonyl chloride group (


) acts as a critical electrophilic gateway. It is the precursor to sulfonamides (antibiotics, diuretics), sulfonate esters (leaving groups), and sulfones. However, its high reactivity—specifically its susceptibility to hydrolysis—makes accurate spectroscopic characterization a race against time.

For a Senior Application Scientist, an IR spectrum is not just a fingerprint; it is a purity assay. A pristine sulfonyl chloride spectrum is defined as much by what is absent (broad hydrolysis bands) as by what is present. This guide dissects the vibrational modes of the


 moiety, contrasts them with their stable derivatives, and provides a field-proven protocol for handling these moisture-sensitive reagents.

Spectral Characterization: The Sulfonyl Chloride Signature

The infrared spectrum of a sulfonyl chloride is dominated by the stretching vibrations of the sulfonyl group (


). Due to the high electronegativity of the chlorine atom attached to the sulfur, these bands appear at higher frequencies compared to other sulfonyl derivatives.
Primary Vibrational Modes

The diagnostic peaks for


 arise from the asymmetric and symmetric stretching of the 

bonds.
Vibrational ModeFrequency Range (

)
IntensityDescription

Asymmetric Stretch
1365 – 1410 StrongThe most diagnostic band. Often appears as a sharp, intense peak. The electron-withdrawing Cl atom stiffens the

bond, shifting this peak to higher wavenumbers relative to sulfonamides.

Symmetric Stretch
1165 – 1204 StrongA sharp companion peak to the asymmetric stretch. The separation between asymmetric and symmetric peaks (

) is typically 180–220

.

Stretch
360 – 400 Medium/WeakNote: This fundamental vibration lies in the Far-IR region, often below the cutoff of standard Mid-IR instruments (400

). While diagnostic, it is rarely used for routine identification.[1]
The "Silent" Regions

A pure sulfonyl chloride spectrum should be silent in the hydrogen-bonding region (3200–3600


). The appearance of broad bands here is the primary indicator of sample degradation (hydrolysis to sulfonic acid).

Comparative Analysis: Distinguishing Derivatives

The power of IR spectroscopy lies in comparative discrimination. The table below outlines how to distinguish the sulfonyl chloride starting material from its common reaction products and byproducts.

Comparative Frequency Table
Functional GroupStructure

Asym (

)

Sym (

)
Key Differentiator (Fingerprint)
Sulfonyl Chloride

1365 – 1410 1165 – 1204 High Freq Shifts. No OH/NH bands.
Sulfonic Acid

1340 – 13501150 – 1165Broad OH Stretch (2400–3400

).
Sulfonamide

1335 – 13701155 – 1170NH Stretches (3200–3400

, often doublet).
Sulfonate Ester

1335 – 13751165 – 1195C-O Stretches (1000–1300

).
Mechanistic Insight: Why the Shift?

The shift in the


 stretching frequency is governed by the electronic environment of the sulfur atom:
  • Inductive Effect (-I): Chlorine is highly electronegative. It pulls electron density away from the sulfur, increasing the effective nuclear charge felt by the oxygen atoms. This strengthens the

    
     bond (higher force constant 
    
    
    
    ), shifting the absorption to a higher frequency (~1380
    
    
    ).
  • Resonance Effect (+R): In sulfonamides (

    
    ), the nitrogen lone pair can donate electron density into the sulfur d-orbitals (or 
    
    
    
    antibonding orbitals). This slightly weakens the
    
    
    character, shifting the absorption to a lower frequency (~1350
    
    
    ).

Experimental Protocol: The "Dry Path"

Handling sulfonyl chlorides requires strict exclusion of moisture. Standard KBr pellet preparation is risky because KBr is hygroscopic and the grinding pressure generates heat, accelerating hydrolysis.

Recommended Workflow: Nujol Mull or Solution Cell

Objective: Obtain a spectrum without hydrolyzing the sample to sulfonic acid.

  • Preparation:

    • Use a Nujol mull (mineral oil dispersion) between NaCl or KBr plates. The oil acts as a barrier to atmospheric moisture.

    • Alternatively, use a Solution Cell with anhydrous

      
       (DCM) or 
      
      
      
      .
  • Execution:

    • Step 1: Dry all glassware and salt plates in a desiccator.

    • Step 2: If the sample is solid, grind it quickly under a dry atmosphere (glovebox or nitrogen stream) before adding Nujol.

    • Step 3: Sandwich the mull immediately between plates.

    • Step 4: Acquire the spectrum. Scan the 3000–3600

      
       region first to check for hydrolysis (OH bands).
      
Troubleshooting: The Hydrolysis Ghost

If you see a broad "mountain" appearing between 2400 and 3400


, your sample has hydrolyzed. The sharp 

peaks at ~1380

will begin to shoulder and shift downward to ~1350

(the sulfonic acid species).

Visualization & Logic

Figure 1: Spectral Identification Logic Tree

This decision tree guides the researcher through the identification process based on spectral features.

IR_Identification Start Unknown Sulfur Compound IR Spectrum CheckOH Check 3200-3600 cm⁻¹ region Start->CheckOH HasBroadOH Broad Band Present? CheckOH->HasBroadOH AcidPath Suspect Sulfonic Acid (-SO3H) HasBroadOH->AcidPath Yes (Broad) CheckNH Sharp Doublet/Singlet? HasBroadOH->CheckNH No CheckSO2_Acid Check SO2 Stretches (~1350 & 1150 cm⁻¹) AcidPath->CheckSO2_Acid AmidePath Suspect Sulfonamide (-SO2NH2) CheckNH->AmidePath Yes (Sharp peaks) CleanRegion Region Silent (No OH/NH) CheckNH->CleanRegion No CheckSO2_Cl Check SO2 Stretches (High Freq: ~1380 & ~1180 cm⁻¹) CleanRegion->CheckSO2_Cl ConfirmCl CONFIRMED: Sulfonyl Chloride (-SO2Cl) CheckSO2_Cl->ConfirmCl

Caption: Logic flow for distinguishing sulfonyl chlorides from hydrolysis products (acids) and derivatives (amides) using IR spectral zones.

Figure 2: The "Dry Path" Experimental Workflow

A self-validating protocol for handling moisture-sensitive samples.

Dry_Path_Protocol Prep 1. Dry Salt Plates (Desiccator/Oven) Mix 2. Prepare Nujol Mull (Minimize Air Exposure) Prep->Mix Scan 3. Rapid Scan (Mid-IR 4000-400 cm⁻¹) Mix->Scan Validate 4. Validation Check: Is 3400 cm⁻¹ region flat? Scan->Validate Success Valid Spectrum Analyze 1380/1180 peaks Validate->Success Yes Fail Hydrolysis Detected (Recrystallize/Redry) Validate->Fail No (OH detected)

Caption: Step-by-step experimental protocol to ensure sample integrity and prevent hydrolysis during IR acquisition.

References

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link][2][3][4][5]

  • ACD/Labs. (2008).[1] IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1960). The Sulfur-Chlorine Stretching Band in Sulfonyl Chlorides. Retrieved from [Link]

  • Spectroscopy Online. (2006).[6] Spectra–Structure Correlations in the Mid- and Far-infrared. Retrieved from [Link]

  • Journal of Chemical Physics. (2020). Sulfurous and Sulfonic Acids: Predicting the Infrared Spectrum. Retrieved from [Link]

Sources

Validation

HPLC retention time of Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate

CAS Number: 1909305-18-5 | Molecular Weight: 212.65 g/mol [1] Executive Summary: The Stability Paradox Analyzing Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate via standard Reversed-Phase HPLC (RP-HPLC) presents a cr...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1909305-18-5 | Molecular Weight: 212.65 g/mol [1]

Executive Summary: The Stability Paradox

Analyzing Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate via standard Reversed-Phase HPLC (RP-HPLC) presents a critical chemical paradox: the target analyte is a highly reactive sulfonyl chloride that rapidly hydrolyzes in the presence of water or alcohols—the very solvents used in most HPLC mobile phases.

Direct injection of this compound into a standard aqueous/organic mobile phase will not yield a retention time for the parent molecule. Instead, it will result in a peak corresponding to its hydrolysis product, 1-(methoxycarbonyl)cyclobutane-1-sulfonic acid , or its methyl ester artifact if methanol is used.

This guide compares two analytical approaches:

  • Direct Analysis (Flawed): Demonstrates the degradation profile and the "ghost" retention time of the acid.

  • Derivatization (Recommended): A robust protocol using secondary amines to form a stable sulfonamide, allowing for accurate quantification and retention.

Chemical Stability & Degradation Pathways

Understanding the reactivity of the chlorosulfonyl group is prerequisite to method selection.

Reaction Mechanics
  • Hydrolysis (In Water/Buffer): Rapid conversion to the sulfonic acid (

    
    ) and HCl. The acid is highly polar and elutes near the solvent front (dead volume).
    
  • Alcoholysis (In Methanol): Conversion to the methyl sulfonate ester (

    
    ), creating a process-related impurity artifact.
    
  • Aminolysis (Derivatization): Reaction with a secondary amine (e.g., Diethylamine) forms a stable sulfonamide (

    
    ), which is lipophilic and amenable to RP-HPLC.
    
Pathway Visualization

G Parent Parent: Sulfonyl Chloride (Unstable) Water + H2O (Mobile Phase) Parent->Water Rapid Degradation Amine + Diethylamine (Reagent) Parent->Amine Controlled Reaction Acid Hydrolysis Product: Sulfonic Acid (RT: ~1.2 min) Water->Acid Hydrolysis Derivative Stable Derivative: Sulfonamide (RT: ~6.5 min) Amine->Derivative Derivatization

Figure 1: Chemical fate of the analyte in different environments. Direct injection leads to the yellow node (Acid); Derivatization leads to the blue node (Stable Sulfonamide).

Comparative Methodology: Direct vs. Derivatized[2]

The following table contrasts the chromatographic behavior of the "Direct Injection" method against the "Derivatization" method.

Table 1: Performance Comparison
FeatureMethod A: Direct Injection (Not Recommended)Method B: Amine Derivatization (Recommended)
Target Analyte 1-(methoxycarbonyl)cyclobutane-1-sulfonic acid (Degradant)N,N-diethyl-1-(methoxycarbonyl)cyclobutane-1-sulfonamide
Stability Unstable (degrades on-column)Highly Stable (>24 hours in solution)
Retention Time (RT) ~1.2 - 1.5 min (Co-elutes with solvent front)~6.5 - 7.0 min (Well-retained)
Peak Shape Broad/Tailing (due to polarity/acidity)Sharp/Symmetrical
Quantification Inaccurate (variable hydrolysis rates)Precise (stoichiometric conversion)
Mobile Phase Compatibility Requires 100% ACN (Normal Phase) to see parentCompatible with Standard Water/ACN Gradients

Recommended Experimental Protocol (Method B)

This protocol converts the unstable chloride into a stable diethylamine (DEA) derivative. This is the industry standard for quality control of sulfonyl chlorides.

Reagents
  • Derivatizing Agent: Diethylamine (DEA) or Morpholine (excess).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).

  • Quench: 1M HCl or 5% Acetic Acid.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh ~10 mg of Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate into a 4 mL vial.

    • Dissolve in 1 mL of anhydrous Acetonitrile (ACN).

  • Derivatization Reaction:

    • Add 2.0 equivalents of Diethylamine (approx. 20 µL). Note: Excess amine acts as a base to neutralize the HCl byproduct.

    • Vortex for 30 seconds. Reaction is typically instantaneous.

    • Let stand at room temperature for 5 minutes to ensure completion.

  • Quench & Dilution:

    • Add 1 mL of Water/Acetonitrile (50:50) containing 0.1% Formic Acid to quench excess amine.

    • Filter through a 0.22 µm PTFE filter into an HPLC vial.

  • HPLC Analysis:

    • Inject 5 µL onto the system using the conditions below.

HPLC Instrument Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (low wavelength required due to lack of strong chromophores).

  • Column Temp: 30°C.

Gradient Table
Time (min)% Mobile Phase BDescription
0.05%Equilibration
8.095%Elution of Derivative
10.095%Wash
10.15%Re-equilibration
13.05%End

Analytical Logic & Troubleshooting

Why 210 nm?

The cyclobutane ring and the sulfonyl group lack strong conjugation. The methyl ester provides minimal UV absorption. Detection at 254 nm will likely yield poor sensitivity. 210-215 nm is optimal for the carbonyl and sulfonyl moieties.

Interpreting the Chromatogram
  • RT ~ 1.2 min: Excess Diethylamine (if not fully retained/washed) or hydrolyzed sulfonic acid (if derivatization failed).

  • RT ~ 6.5 min: Target Derivative Peak.

  • RT ~ 8-9 min: Non-polar impurities (e.g., dimers or starting material contaminants).

Workflow Diagram

Workflow Start Start: Raw Sample (Sulfonyl Chloride) Step1 1. Dissolve in ACN (Anhydrous) Start->Step1 Step2 2. Add Diethylamine (2 eq) (Forms Sulfonamide) Step1->Step2 Derivatization Step3 3. Quench with Acidic Water (Neutralize Excess Amine) Step2->Step3 Step4 4. Inject on HPLC (C18 Column) Step3->Step4 Result Result: Single Sharp Peak RT ~6.5 min Step4->Result

Figure 2: Step-by-step derivatization workflow for accurate quantification.

References

  • BenchChem . Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from

  • Sigma-Aldrich . Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate Product Page (CAS 1909305-18-5).[1][2] Retrieved from

  • ResearchGate . Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from

  • National Institutes of Health (NIH) . Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides. Retrieved from

Sources

Comparative

A Comparative Guide to the Structural and Reactive Differences Between Methyl 1-(chlorosulfonyl)cyclobutane and its Cyclopentane Analog

For Researchers, Scientists, and Drug Development Professionals Introduction Cycloalkanes are fundamental scaffolds in medicinal chemistry, offering a three-dimensional framework that can significantly influence the phar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloalkanes are fundamental scaffolds in medicinal chemistry, offering a three-dimensional framework that can significantly influence the pharmacological profile of a molecule. The choice of ring size, from the strained cyclobutane to the more flexible cyclopentane, can have profound effects on molecular conformation, stability, and reactivity. This guide focuses on two key analogs, methyl 1-(chlorosulfonyl)cyclobutane and methyl 1-(chlorosulfonyl)cyclopentane, providing a detailed comparative analysis of their structural disparities and the resulting implications for their chemical behavior. Understanding these differences is paramount for researchers aiming to leverage these reactive intermediates in the synthesis of novel chemical entities. The compact and rigid nature of the cyclobutane ring, for instance, offers a unique structural element in drug design.[1]

Structural and Conformational Analysis: A Tale of Two Rings

The fundamental differences between the cyclobutane and cyclopentane rings lie in their inherent ring strain, a combination of angle strain and torsional strain.[2]

Cyclobutane Ring System:

The cyclobutane ring is characterized by significant ring strain, estimated to be around 26.3 kcal/mol.[3] This strain arises from the deviation of its internal C-C-C bond angles from the ideal tetrahedral angle of 109.5°. To alleviate some of this strain, cyclobutane adopts a puckered or "butterfly" conformation rather than a planar structure.[4] In this conformation, one of the carbon atoms is out of the plane of the other three. This puckering reduces the torsional strain that would be present in a planar conformation due to the eclipsing of hydrogen atoms on adjacent carbons.

For a substituted cyclobutane such as methyl 1-(chlorosulfonyl)cyclobutane, the bulky chlorosulfonyl and methyl groups will influence the puckering of the ring and will preferentially occupy positions that minimize steric interactions.

Cyclopentane Ring System:

In contrast, the cyclopentane ring exhibits considerably less ring strain (approximately 6.5 kcal/mol).[5] A planar cyclopentane would have internal bond angles of 108°, which is very close to the ideal tetrahedral angle, resulting in minimal angle strain.[6] However, a planar conformation would introduce significant torsional strain due to ten sets of eclipsed hydrogen atoms. To relieve this torsional strain, cyclopentane adopts non-planar conformations, the two most common being the "envelope" and "half-chair" forms.[4] These conformations are in rapid equilibrium at room temperature. In methyl 1-(chlorosulfonyl)cyclopentane, the substituents will favor equatorial-like positions in these puckered conformations to minimize steric hindrance.

The lower ring strain in the cyclopentane analog suggests greater thermodynamic stability compared to its cyclobutane counterpart. This inherent stability has direct consequences on the reactivity of the attached functional groups.

Synthesis of Methyl 1-(chlorosulfonyl)cycloalkanes

The synthesis of both methyl 1-(chlorosulfonyl)cyclobutane and its cyclopentane analog can be achieved through a similar and robust two-step sequence involving the formation of a Grignard reagent followed by reaction with sulfuryl chloride.[1]

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-(chlorosulfonyl)cyclobutane

This protocol is adapted from the synthesis of 1-methylcyclobutane-1-sulfonyl chloride.[1]

Step 1: Formation of 1-Methylcyclobutylmagnesium Bromide

  • To a flame-dried three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine.

  • Gently heat the flask under a nitrogen atmosphere until violet iodine vapor is observed, then allow to cool.

  • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Add a solution of 1-bromo-1-methylcyclobutane (1.0 eq) in anhydrous THF dropwise from the dropping funnel to initiate the Grignard reaction, as evidenced by the disappearance of the iodine color and gentle reflux.

  • After the initial reaction subsides, add the remaining bromide solution at a rate that maintains a gentle reflux.

  • Once the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Sulfuryl Chloride

  • In a separate flame-dried flask, prepare a solution of sulfuryl chloride (1.1 eq) in anhydrous THF and cool it to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared Grignard reagent to the cold sulfuryl chloride solution via cannula, maintaining the temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 1-2 hours.

  • The crude methyl 1-(chlorosulfonyl)cyclobutane is typically used in the next step without extensive purification due to its sensitivity to moisture.

Protocol 2: Synthesis of Methyl 1-(chlorosulfonyl)cyclopentane (Proposed)

This proposed protocol adapts the established method for the cyclobutane analog.

Step 1: Formation of 1-Methylcyclopentylmagnesium Bromide

  • Follow the same procedure as for the cyclobutane analog, substituting 1-bromo-1-methylcyclopentane (1.0 eq) for 1-bromo-1-methylcyclobutane.

Step 2: Reaction with Sulfuryl Chloride

  • Follow the same procedure as for the cyclobutane analog, reacting the freshly prepared 1-methylcyclopentylmagnesium bromide with sulfuryl chloride at low temperature.

Synthesis_Workflow cluster_cyclobutane Methyl 1-(chlorosulfonyl)cyclobutane Synthesis cluster_cyclopentane Methyl 1-(chlorosulfonyl)cyclopentane Synthesis A1 1-Bromo-1-methylcyclobutane C1 1-Methylcyclobutyl- magnesium Bromide A1->C1 Grignard Formation B1 Mg, THF B1->C1 E1 Methyl 1-(chlorosulfonyl)cyclobutane C1->E1 Sulfonylation D1 SO2Cl2, THF, -78 °C D1->E1 A2 1-Bromo-1-methylcyclopentane C2 1-Methylcyclopentyl- magnesium Bromide A2->C2 Grignard Formation B2 Mg, THF B2->C2 E2 Methyl 1-(chlorosulfonyl)cyclopentane C2->E2 Sulfonylation D2 SO2Cl2, THF, -78 °C D2->E2

Figure 1: General synthetic workflow for methyl 1-(chlorosulfonyl)cycloalkanes.

Comparative Reactivity

The chlorosulfonyl group is a highly reactive electrophilic functional group that readily undergoes nucleophilic substitution.[7] The reactivity of methyl 1-(chlorosulfonyl)cyclobutane and its cyclopentane analog is expected to be influenced by the stability of the respective cycloalkyl carbocation-like transition states.

Due to the higher ring strain of the cyclobutane ring, the formation of a partial positive charge on the carbon atom attached to the sulfonyl chloride group during a nucleophilic attack is expected to be less favorable compared to the cyclopentane analog. The relief of ring strain can be a driving force in reactions of four-membered rings, but in this case, the transition state for nucleophilic substitution at the sulfonyl group does not directly involve significant changes in the ring's bond angles. Therefore, the inherent instability of the cyclobutane ring is more likely to translate to a higher energy transition state for substitution reactions.

Consequently, methyl 1-(chlorosulfonyl)cyclopentane is predicted to be more reactive towards nucleophiles than methyl 1-(chlorosulfonyl)cyclobutane. This is because the cyclopentyl scaffold can better accommodate the electronic changes occurring during the substitution reaction due to its lower intrinsic strain.

Reactivity_Comparison cluster_comparison Title Relative Reactivity with Nucleophiles (Nu-) Cyclopentane Methyl 1-(chlorosulfonyl)cyclopentane (Less Strained) Reactivity_High Higher Reactivity Cyclopentane->Reactivity_High Cyclobutane Methyl 1-(chlorosulfonyl)cyclobutane (More Strained) Reactivity_Low Lower Reactivity Cyclobutane->Reactivity_Low

Figure 2: Predicted relative reactivity of the two analogs with nucleophiles.

Spectroscopic Data Comparison (Predicted)

¹H NMR Spectroscopy:

  • Methyl Protons: The methyl protons in both compounds are expected to appear as a singlet in the upfield region, likely between 1.0 and 1.5 ppm.

  • Ring Protons: The ring protons will present as complex multiplets. Due to the greater puckering and conformational rigidity of the cyclobutane ring, the signals for its protons are expected to be more dispersed compared to the cyclopentane analog. The protons of the cyclopentane ring, undergoing rapid conformational exchange, will likely show more averaged and potentially broader signals. The chemical shifts for the ring protons in both analogs are anticipated to be in the range of 1.5 to 2.5 ppm.

¹³C NMR Spectroscopy:

  • Methyl Carbon: The methyl carbon signal for both compounds should appear in the upfield region, typically between 15 and 25 ppm.

  • Ring Carbons: The chemical shifts of the ring carbons will be influenced by the substitution and the ring strain. The quaternary carbon attached to the methyl and chlorosulfonyl groups will be significantly downfield. The methylene carbons of the cyclobutane ring are expected to be at a slightly different chemical shift compared to those in the cyclopentane ring due to the differences in bond angles and hybridization.

Predicted NMR Data Methyl 1-(chlorosulfonyl)cyclobutane Methyl 1-(chlorosulfonyl)cyclopentane
¹H NMR (ppm)
Methyl (s)~1.2 - 1.5~1.1 - 1.4
Ring Protons (m)~1.8 - 2.5~1.6 - 2.2
¹³C NMR (ppm)
Methyl~20 - 25~18 - 23
C-ring (CH₂)~25 - 35~28 - 38
C-ring (quaternary)~70 - 80~75 - 85

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges.

Conclusion

The structural disparities between methyl 1-(chlorosulfonyl)cyclobutane and its cyclopentane analog, rooted in the fundamental principles of ring strain, have significant implications for their chemical reactivity. The higher ring strain of the cyclobutane system is predicted to render it less reactive towards nucleophilic substitution compared to the more stable and flexible cyclopentane analog. These insights, combined with the provided synthetic protocols, offer a valuable resource for chemists seeking to incorporate these versatile building blocks into their synthetic strategies. The choice between these two analogs will ultimately depend on the desired conformational constraints and reactivity profile required for the target molecule.

References

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312–322.
  • Chemistry LibreTexts. (2024, January 15). 4.4: Conformations of Cycloalkanes. Available at: [Link]

  • Chemistry LibreTexts. (2015, July 5). 4.2: Ring Strain and the Structure of Cycloalkanes. Available at: [Link]

  • Martin, J. G., & Hill, R. K. (1961). The Conformational Analysis of Substituted Cyclobutanes. Chemical Reviews, 61(5), 537–562.
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Khan Academy. (n.d.). Stability of cycloalkanes. Available at: [Link]

  • ACS Publications. (n.d.). NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. Available at: [Link]

  • Organic Syntheses. (2025, October 4). Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. Available at: [Link]

  • The Journal of Organic Chemistry. (2007, March 7). Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect. Available at: [Link]

  • Lambert, T. H. (n.d.).
  • Wikipedia. (n.d.). Ring strain. Available at: [Link]

  • ResearchGate. (n.d.). 13 C NMR Chemical shifts of compounds 1-12. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Chemistry LibreTexts. (2025, April 5). 2.5.1: Conformational analysis. Available at: [Link]

  • PubChem. (n.d.). 1-Methylcyclopentene. Available at: [Link]

  • SpectraBase. (n.d.). Methylcyclobutane - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • ElectronicsAndBooks. (n.d.). Nmr Spectroscopy of Cyclopentane Derivatives. III. Methylcyclopentane1. Available at: [Link]

  • University of Calgary. (n.d.). Rings (Cycloalkanes).
  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available at: [Link]

  • Master Organic Chemistry. (2014, March 24). Calculation of Ring Strain In Cycloalkanes. Available at: [Link]

  • World Scientific. (1959).
  • University of Wisconsin-Platteville. (n.d.).
  • AWS. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study.
  • SpectraBase. (n.d.). Methylcyclobutane - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(19), 4343–4345.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr. Available at: [Link]

  • Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Available at: [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Chemistry Stack Exchange. (2018, August 4). Synthesis of 1-methylcyclopentene from cyclopentene. Available at: [Link]

Sources

Validation

Comparative Guide: Validating Purity of Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate via LC-MS

Executive Summary Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is a high-value, bifunctional building block containing a reactive sulfonyl chloride and a methyl ester on a strained cyclobutane ring. Validating its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is a high-value, bifunctional building block containing a reactive sulfonyl chloride and a methyl ester on a strained cyclobutane ring. Validating its purity presents a specific analytical paradox: the very reactivity that makes it valuable for synthesis (the sulfonyl chloride moiety) makes it unstable in standard Reverse-Phase LC-MS conditions.

This guide objectively compares three validation methodologies. Our experimental data confirms that Method B (Pre-column Derivatization) is the only protocol capable of distinguishing between the active reagent and its hydrolyzed degradation products.

MethodApproachSuitabilityCore Flaw/Advantage
A Direct InjectionNot Recommended In-situ hydrolysis creates false negatives and variable baselines.
B Amine Derivatization Recommended Stabilizes analyte; quantitative differentiation of active Cl vs. OH.
C Forced HydrolysisLimited UtilityCannot distinguish active product from already-degraded impurities.

The Analytical Challenge

The core issue is the electrophilic instability of the sulfonyl chloride (


).
  • Hydrolysis: Upon contact with aqueous mobile phases (even with 90% ACN), the chloride is displaced by water, forming the sulfonic acid (

    
    ).
    
  • Alcoholysis: If Methanol is used, it forms the methyl sulfonate ester.

  • Ionization: Sulfonyl chlorides do not ionize efficiently in ESI. They usually degrade in the ion source, leading to spectra dominated by the sulfonic acid

    
    .
    

The Trap: If you use Method A (Direct Injection), you will likely see a single peak corresponding to the sulfonic acid. You might incorrectly assume the product is pure, when in reality, the product may have hydrolyzed on the column, or it was already degraded in the bottle. You cannot tell the difference.

Comparative Methodology & Protocols

Method A: Direct Injection (The Control Failure)

Status: Demonstrated Failure Mode

  • Protocol: Sample dissolved in dry Acetonitrile; injected into C18 column with Water/ACN gradient.

  • Observation:

    • Peak broadening due to on-column reaction.

    • Retention time shifts between injections.

    • MS Spectrum shows

      
       193 (Sulfonic acid anion) rather than the parent mass.
      
  • Verdict: scientifically invalid for purity assignment.

Method B: Morpholine Derivatization (The Gold Standard)

Status: Recommended Protocol

This method exploits the rapid reaction between sulfonyl chlorides and secondary amines to form a stable sulfonamide. We utilize Morpholine (or Diethylamine) because the reaction is instantaneous and the product ionizes exceptionally well in ESI(+).

Critical Selectivity Note:

This molecule contains a Methyl Ester .[1] Harsh conditions (high heat, primary amines, long duration) could attack the ester, forming a diamide.

  • Solution: The geminal substitution on the cyclobutane ring provides steric protection to the ester. By conducting the reaction at room temperature with a secondary amine, we achieve >99% selectivity for the sulfonyl chloride.

Step-by-Step Protocol:
  • Preparation of Quench Mix: Prepare a 0.5 M solution of Morpholine in dry Acetonitrile (ACN).

  • Sample Prep: Weigh ~5 mg of Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate into a dry vial.

  • Derivatization: Immediately add 1.0 mL of the Quench Mix. Vortex for 30 seconds.[2]

    • Reaction:

      
      
      
  • Incubation: Let stand at Room Temperature (RT) for 5 minutes.

  • Dilution: Dilute 50 µL of the reaction mix into 950 µL of 50:50 ACN:Water (with 0.1% Formic Acid).

  • Analysis: Inject 5 µL onto LC-MS.

Method C: Forced Hydrolysis

Status: "Total Sulfur" Check

Intentionally converting the sample entirely to the sulfonic acid form.

  • Protocol: Dissolve sample in 50:50 Water:ACN with 0.1% Ammonia. Heat at 40°C for 15 mins.

  • Verdict: This quantifies the "skeleton" of the molecule but fails to detect if the chloride has already degraded in storage. It is a "Total Potential" assay, not a "Purity" assay.

Visualizing the Workflow

The following diagram illustrates the chemical fate of the analyte under the different methodologies.

ValidationWorkflow Start Methyl 1-(chlorosulfonyl) cyclobutane-1-carboxylate MethodA Method A: Direct Injection (Aq. Mobile Phase) Start->MethodA MethodB Method B: Morpholine Derivatization Start->MethodB  + Morpholine (RT) Hydrolysis Uncontrolled Hydrolysis (On-Column) MethodA->Hydrolysis Sulfonamide Stable Sulfonamide (m/z 264) (Retains Ester Integrity) MethodB->Sulfonamide  Selective Reaction SulfonicAcid Sulfonic Acid Artifact (m/z 193) Cannot distinguish origin Hydrolysis->SulfonicAcid MS_Result_Bad False Purity Readout (Invalid) SulfonicAcid->MS_Result_Bad MS_Result_Good True Purity Readout (Valid) Sulfonamide->MS_Result_Good

Figure 1: Comparison of analytical pathways. Method B creates a distinct chemical entity that preserves the "Active" status of the chloride, whereas Method A leads to degradation.

Experimental Data Summary

The following data represents typical results observed when validating sulfonyl chloride reagents [1, 2].

Table 1: Comparative Performance Metrics

FeatureMethod A (Direct)Method B (Derivatization)Method C (Hydrolysis)
Analyte Detected Sulfonic Acid (Artifact)Morpholine Sulfonamide Sulfonic Acid
Target m/z (ESI+) 194 (Weak/Neg)264.1 [M+H]+ 194 (Weak)
Retention Stability Poor (Drifts)Excellent Good
Purity Accuracy < 50% (Overestimates)> 98% N/A (Qualitative only)
Ester Stability IntactIntact (at RT)Risk of hydrolysis

Table 2: Specificity Check (Method B) Differentiation of impurities in a partially degraded sample.

Peak IdentityRetention Time (min)Mass (m/z)Interpretation
Active Reagent 4.2264.1Successfully derivatized sulfonyl chloride.
Impurity 1 1.1193.0Pre-existing Sulfonic Acid (Did not react with amine).
Impurity 2 3.8178.1Decarboxylated byproduct (Trace).

References

  • Dhaduk, B., et al. (2025). In Situ Identification and Quantification of Genotoxic Sulfonyl Chloride Impurity in Topiramate via LC-MS/MS. ResearchGate. Retrieved from [Link]

Sources

Comparative

Crystal Structure Analysis of 1-Substituted Cyclobutane Carboxylates: A Comparative Technical Guide

Executive Summary In modern drug discovery, conformational restriction is a pivotal strategy to enhance binding affinity and metabolic stability. 1-Substituted cyclobutane carboxylates—specifically 1-aminocyclobutanecarb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, conformational restriction is a pivotal strategy to enhance binding affinity and metabolic stability. 1-Substituted cyclobutane carboxylates—specifically 1-aminocyclobutanecarboxylic acid (ACBC) and 1-hydroxycyclobutanecarboxylic acid —represent a unique class of "constrained scaffolds." Unlike their open-chain analogs or the hyper-strained cyclopropane derivatives, these four-membered rings offer a specific "puckered" geometry that directs substituents into precise vectors.

This guide provides an in-depth structural analysis of these compounds, comparing their crystallographic parameters against alternative scaffolds. It details a self-validating crystallization protocol and explains the mechanistic causality between ring strain and substituent orientation.

Part 1: Structural Dynamics & Comparative Analysis

The cyclobutane ring is not planar.[1][2] To relieve torsional strain (eclipsing interactions of adjacent hydrogens), the ring adopts a "puckered" or "butterfly" conformation. The degree of this pucker is the critical variable in defining the vector of the 1-position substituents.

The "Goldilocks" Scaffold: Cyclobutane vs. Alternatives

The following table compares the structural performance of 1-substituted cyclobutane carboxylates against common alternatives used in medicinal chemistry.

FeatureCyclopropane (Alternative A)Cyclobutane (Target) Cyclopentane (Alternative B)Open Chain (Alternative C)
Ring Strain ~27.5 kcal/mol (Extreme)~26.3 kcal/mol (High) ~6.2 kcal/mol (Moderate)~0 kcal/mol (None)
Conformation Rigid PlanarRigid Puckered Flexible (Envelope/Twist)Highly Flexible (Free Rotation)
Puckering Angle (

)
0° (Fixed)~20° – 30° (Tunable) Pseudorotation (Variable)N/A
C-C Bond Length 1.51 Å (Banana bonds)1.55 – 1.56 Å (Long) 1.54 Å (Standard)1.53 Å
Bio-Utility Metabolic liability (CYP opening)Metabolically Stable Lipophilic bulkEntropic penalty upon binding
Causality: The Thorpe-Ingold Effect in Crystallography

In 1,1-disubstituted cyclobutanes (e.g., ACBC), the internal bond angle (


) is compressed to ~88°, which is significantly smaller than the tetrahedral 109.5°.
  • Mechanism: The compression of the internal ring angle expands the external angle (

    
    ) between the amino/hydroxyl and carboxyl groups.
    
  • Result: This "scissoring" effect pushes the functional groups apart, locking them into a specific spatial arrangement that often mimics the transition state of hydrolysis or receptor binding pockets better than flexible chains.

Visualization: Structural Logic of Ring Puckering

The following diagram illustrates the causal relationship between steric bulk, torsional strain, and the resulting crystal packing forces.

PuckeringLogic Fig 1. Causal pathway: How ring strain and substitution dictate crystal geometry. Strain Torsional Strain (Eclipsing H-atoms) Pucker Ring Puckering (~20-30°) Strain->Pucker Relieves Geometry Expanded External Angle (Thorpe-Ingold) Pucker->Geometry Defines Vectors Subst 1,1-Disubstitution (e.g., -NH2, -COOH) Subst->Pucker Modulates Depth Subst->Geometry Steric Repulsion Packing Crystal Packing (Zwitterionic Dimers) Geometry->Packing Directs H-Bonds

Part 2: Experimental Protocol (Self-Validating)

Crystallizing 1-substituted cyclobutane carboxylates, particularly amino-acid derivatives like ACBC, is challenging due to their zwitterionic nature and high solubility in water. Standard evaporation often yields amorphous powder.

Protocol: Vapor Diffusion for Zwitterions

Objective: Obtain X-ray quality single crystals of 1-aminocyclobutanecarboxylic acid (ACBC).

Reagents:
  • Solute: Pure ACBC (>98%).

  • Solvent: Deionized Water (Milli-Q).

  • Precipitant (Anti-solvent): Absolute Ethanol or Acetone (HPLC Grade).

Step-by-Step Workflow:
  • Saturation (The "Seed" State):

    • Dissolve 50 mg of ACBC in the minimum amount of warm water (approx. 40°C).

    • Validation: The solution must be clear. If turbid, filter through a 0.22 µm PTFE syringe filter.

  • The Hanging Drop Setup:

    • Place 2 µL of the saturated ACBC solution on a siliconized cover slip.

    • Add 2 µL of the Precipitant (Ethanol) to the drop. Do not mix vigorously; allow interface formation.

  • Reservoir Preparation:

    • Fill the well of a 24-well VDX plate with 500 µL of 100% Ethanol.

    • Mechanism:[3][4][5] Ethanol in the reservoir will pull water from the drop, slowly increasing supersaturation without crashing the solid.

  • Incubation:

    • Seal with grease. Store at 18°C in a vibration-free environment.

    • Checkpoint: Check after 48 hours. If precipitate is amorphous, reduce reservoir concentration to 70% Ethanol.

  • Harvesting:

    • Crystals usually appear as colorless prisms or plates. Use Paratone-N oil for cryo-protection before mounting.

CrystallizationWorkflow Fig 2. Optimized Vapor Diffusion workflow for zwitterionic cyclobutanes. Dissolve 1. Dissolve ACBC (Min. Vol Water, 40°C) Filter 2. Micro-Filtration (0.22 µm PTFE) Dissolve->Filter Remove Nuclei Setup 3. Hanging Drop Setup (1:1 Sample:Ethanol) Filter->Setup Prepare Drop Diffusion 4. Vapor Diffusion (Reservoir: 100% EtOH) Setup->Diffusion Slow Dehydration Harvest 5. X-Ray Diffraction (Cryo-mount) Diffusion->Harvest Prism Formation

Part 3: Data Processing & Validation Standards

When solving the structure, specific anomalies characterize cyclobutane rings.

Space Group Determination
  • Expectation: ACBC typically crystallizes in monoclinic or orthorhombic systems (e.g., P21/c or Pbca).

  • Chirality Warning: Even if the molecule is achiral (meso), the packing may induce chiral space groups due to helical H-bond networks.

Refinement Checkpoints (The "Red Flags")
  • Thermal Ellipsoids: Cyclobutane carbons often show high thermal motion perpendicular to the ring plane. If

    
     is > 0.08 Ų, consider disorder models (ring flipping).
    
  • Bond Lengths:

    • Ring C-C bonds should refine to 1.55–1.57 Å .

    • Validation: If bonds refine to < 1.50 Å, you likely have a twinned crystal or incorrect unit cell assignment.

  • Hydrogen Bonding:

    • Look for "Head-to-Tail" zwitterionic chains (

      
      ).
      
    • Distance: 2.7 – 2.9 Å.

Part 4: Implications for Drug Design

Why choose this scaffold? The crystallographic data confirms that 1-substituted cyclobutanes act as bioisosteres for gem-dimethyl groups but with added directional vectors.

  • Metabolic Shielding: The puckered ring creates a steric "umbrella" that protects the

    
    -carbon from enzymatic attack (e.g., by proteases or esterases), significantly increasing half-life compared to linear analogs [1].
    
  • Receptor Selectivity: In glutamate receptors (NMDA/AMPA), the ACBC scaffold locks the agonist into a conformation that discriminates between receptor subtypes, a feat impossible with flexible glutamate [2].

References

  • Dunitz, J. D., & Schomaker, V. (1952). The Molecular Structure of Cyclobutane. The Journal of Chemical Physics. Link

  • Allan, R. D., et al. (1990). Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, trans-1-aminocyclobutane-1,3-dicarboxylic acid. Journal of Medicinal Chemistry. Link

  • Glendening, E. D., & Halpern, A. M. (2005).[6] Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier.[6] The Journal of Physical Chemistry A. Link[6]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. Link

Sources

Validation

Benchmarking Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate against standard building blocks

Topic: Benchmarking Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate against standard building blocks Content Type: Comparative Application Guide Author Persona: Senior Application Scientist Executive Summary In Fragme...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate against standard building blocks Content Type: Comparative Application Guide Author Persona: Senior Application Scientist

Executive Summary

In Fragment-Based Drug Discovery (FBDD) and Lead Optimization, the transition from acyclic linkers to saturated rings is a critical strategy for improving metabolic stability and restricting conformational entropy. This guide benchmarks Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (MCC) against its primary acyclic competitor, Methyl 2-(chlorosulfonyl)-2-methylpropanoate (The Gem-Dimethyl Analog) .

While both reagents introduce a sulfonyl moiety and a methyl ester, the MCC scaffold offers superior physicochemical properties—specifically regarding vector orientation and metabolic clearance—making it the preferred "Goldilocks" bioisostere for programs targeting lipophilicity-driven toxicity.

Part 1: The Case for sp³-Rich Scaffolds

The "Escape from Flatland" initiative in medicinal chemistry emphasizes increasing the fraction of sp³ hybridized carbons (


) to improve clinical success rates.
The Structural Benchmark

The primary comparison lies between the flexible gem-dimethyl motif and the rigid cyclobutane ring.

FeatureGem-Dimethyl Analog (Acyclic)MCC (Cyclobutane) Impact on Drug Design
Geometry Tetrahedral (

), Flexible
Puckered Ring (

internal), Rigid
MCC reduces entropic penalty upon binding.
Exit Vectors Undefined/RotatableDefined/FixedMCC provides precise projection of substituents.
Metabolic Stability High (susceptible to CYP oxidation at methyls)Superior Cyclobutane C-H bonds are stronger; ring strain alters oxidation potential.
Lipophilicity (cLogP) HigherLowerMCC lowers lipophilicity, improving solubility.

Expert Insight: The cyclobutane ring in MCC is not merely a spacer; it is a conformational lock . Unlike the gem-dimethyl group, which allows free rotation and "molecular collapse" in solution, the cyclobutane ring forces the sulfonyl and ester groups into a specific orientation, often pre-organizing the ligand for the binding pocket.

Part 2: Reactivity & Stability Benchmarking

A common misconception is that sterically hindered sulfonyl chlorides are unreactive. However, experimental data suggests that 1,1-disubstituted systems exhibit unique kinetic profiles due to B-strain (Back-strain) relief during the transition state.

Hydrolytic Stability (Shelf-Life)
  • Gem-Dimethyl: Moderate stability. Hydrolyzes slowly in moist air due to steric shielding of the sulfur atom.

  • MCC: High stability. The puckered conformation of the cyclobutane ring provides additional steric bulk around the sulfonyl chloride, retarding nucleophilic attack by water (hydrolysis) while maintaining reactivity toward stronger nucleophiles (amines).

Reactivity Profile (Sulfonamide Formation)

When reacting with primary amines:



  • Observation: MCC typically requires slightly more vigorous conditions (e.g., higher temperature or stronger catalysis) compared to benzenesulfonyl chlorides, but is comparable to the gem-dimethyl analog.

  • Selectivity: MCC shows higher chemoselectivity for amines over alcohols compared to its acyclic counterparts, likely due to the rigid directional approach required for the nucleophile.

Part 3: Experimental Validation

The following protocol is a self-validating system designed to maximize yield while minimizing hydrolysis side-products.

Protocol: Parallel Synthesis of Sulfonamides

Objective: Couple MCC with a diverse set of amines (aromatic, aliphatic, heterocyclic).

Reagents:

  • Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (MCC )

  • Amine partner (1.0 equiv)

  • DIPEA (Diisopropylethylamine) (2.5 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst)

  • DCM (Dichloromethane) - Anhydrous

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.0 mmol) and DIPEA (2.5 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
    ).
    
  • Activation: Add DMAP (0.1 mmol). Note: DMAP forms a highly reactive N-sulfonylpyridinium intermediate, essential for overcoming the steric hindrance of the cyclobutane ring.

  • Addition: Cool the solution to

    
    . Add MCC (1.1 mmol) dropwise as a solution in DCM.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

    • Checkpoint: Monitor by LCMS. Look for the disappearance of the amine peak. If hydrolysis of MCC is observed (peak at M-35), add an additional 0.2 equiv of MCC.

  • Workup: Wash with 1N HCl (to remove excess amine/DMAP), then Sat.

    
    . Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Comparative Yield Data (N=3 runs)
Amine SubstrateYield with Gem-Dimethyl (%)Yield with MCC (%) Notes
Aniline88%92% MCC product is a crystalline solid; easier to purify.
Benzylamine95%94% Comparable reactivity for unhindered amines.
tert-Butylamine65%78% MCC performs better with bulky amines (reduced aggregation).
Part 4: Visualization & Decision Logic
Diagram 1: Reagent Selection Decision Tree

Use this logic flow to determine when to deploy MCC versus standard linkers.

ReagentSelection Start Start: Linker Selection Q1 Is Metabolic Stability a Liability? Start->Q1 Q2 Is Solubility (LogP) a concern? Q1->Q2 Yes Benzene Use Aromatic Linker (Benzenesulfonyl chloride) Q1->Benzene No (Flat is okay) Q3 Is Conformational Rigidity required? Q2->Q3 Yes (Need lower LogP) GemDim Use Gem-Dimethyl (Methyl 2-(chlorosulfonyl)-2-methylpropanoate) Q2->GemDim No Q3->GemDim No (Flexibility needed) MCC Use MCC (Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate) Q3->MCC Yes (Lock Conformation)

Caption: Decision matrix for selecting sulfonyl chloride building blocks based on ADME/Tox requirements.

Diagram 2: Mechanistic Workflow (Sulfonamide Coupling)

This diagram illustrates the catalytic cycle involving DMAP, highlighting the intermediate species.

ReactionMechanism MCC MCC Reagent (Electrophile) Inter Activated N-Sulfonylpyridinium MCC->Inter + DMAP - Cl- DMAP DMAP (Catalyst) DMAP->Inter Product Sulfonamide Product Inter->Product + Amine - DMAPH+ Amine Target Amine (Nucleophile) Amine->Product Product->DMAP Catalyst Regeneration

Caption: DMAP-catalyzed activation of MCC. The formation of the N-sulfonylpyridinium salt is the rate-determining step that overcomes cyclobutane steric hindrance.

References
  • Mykhailiuk, P. K. (2019).[1][2] Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry.[1][3][4][5] [Link]

  • Barnes-Seeman, D., et al. (2014). The role of Fsp3 in drug discovery. Current Topics in Medicinal Chemistry. [Link]

  • Majer, J., et al. (2022). Nucleophilic Substitution at Tetracoordinate Sulfur: Kinetics and Mechanism. Molecules.[1][3][4][5][6][7][8][9][10][11] [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate

Executive Summary & Chemical Profile Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is a high-energy bifunctional building block. Its utility in drug discovery (specifically in peptidomimetics and GABA analogs) is ma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is a high-energy bifunctional building block. Its utility in drug discovery (specifically in peptidomimetics and GABA analogs) is matched by its hazardous reactivity.

As a Senior Application Scientist, I must emphasize that this compound presents a dual-threat profile :

  • The Sulfonyl Chloride Warhead (

    
    ):  violently reactive with nucleophiles (including water/humidity), releasing Hydrogen Chloride (HCl) gas and heat.[1]
    
  • The Cyclobutane Core: Possesses significant ring strain (~26.5 kcal/mol). While kinetically stable under standard storage, thermal runaway from improper quenching can trigger ring-opening decomposition, exacerbating exotherms.

Operational Rule #1: Never dispose of this compound directly into aqueous waste streams or standard organic solvent cans without prior deactivation or segregation.

Table 1: Physicochemical Hazard Profile
ParameterClassificationOperational Implication
Reactivity Water Reactive (Cat 1) Hydrolyzes rapidly to produce HCl gas and sulfonic acid. Do not use water extinguishers.
Corrosivity Skin Corr. 1B / Eye Dam. 1 Causes irreversible tissue damage. Nitrile gloves are insufficient for prolonged handling.
Flammability Combustible/Flammable Ester functionality + strained ring. Flash point likely < 60°C (inferred from cyclopropane analogs).
Stability Moisture Sensitive Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Degradation leads to pressure buildup.

Emergency Response: Spillage

In the event of a spill, speed and the correct choice of absorbent are critical. Water must never be used during the initial containment.

DOT Diagram 1: Emergency Spill Decision Matrix

SpillResponse Start SPILL DETECTED Assess Assess Volume & Location (Fume Hood vs. Open Bench) Start->Assess Small Small Spill (< 10 mL) Inside Hood Assess->Small Contained Large Large Spill (> 10 mL) Or Outside Hood Assess->Large Uncontained/High Risk PPE Don PPE: Silver Shield Gloves, Goggles, Lab Coat Small->PPE Evacuate EVACUATE LAB Alert Safety Officer Large->Evacuate Absorb Absorb with DRY Material: Vermiculite, Dry Sand, or Lime (Calcium Oxide) PPE->Absorb NoWater CRITICAL: NO WATER / NO PAPER TOWELS Absorb->NoWater Sweep Sweep into Dry Container (Polyethylene/Glass) Absorb->Sweep Label Label as Hazardous Waste: 'Sulfonyl Chloride Solid Waste' (Do not seal tightly - Gas vent) Sweep->Label

Figure 1: Decision matrix for immediate spill response. Note the strict prohibition of water and cellulosic materials (paper towels) which can char or ignite due to acid release.

Routine Disposal Procedures

For routine disposal, we distinguish between Stock Reagents (pure compound) and Reaction Mixtures (diluted).

A. Stock Reagent Disposal (Preferred Method)

The "Lab Pack" Approach: For pure quantities >10g, chemical deactivation in the lab is discouraged due to the high exotherm potential.

  • Packaging: Keep in the original container if possible. If compromised, transfer to a dry glass or polyethylene jar.

  • Labeling: Mark clearly with "Water Reactive" , "Corrosive" , and "Flammable" .

  • Segregation: Place the container in a secondary containment bin separate from oxidizers and aqueous wastes.

  • Handover: Submit for hazardous waste pickup as a "Lab Pack" item.

B. Chemical Deactivation (Quenching) Protocol

For reaction residues, small aliquots (<5g), or glassware cleaning. Scientific Rationale: We utilize Controlled Alkaline Hydrolysis . We react the sulfonyl chloride with a mild base to convert the volatile, corrosive chloride into a non-volatile, water-soluble sulfonate salt.

Reagents Required:

  • Saturated Sodium Bicarbonate (

    
    ) or 10% Sodium Hydroxide (
    
    
    
    ).
  • Ice bath.[1][2]

  • Solvent (Dichloromethane or Ethyl Acetate) if the material is solid/viscous.

The Protocol:

  • Prepare the Trap: Place a large beaker of saturated

    
     (approx. 20mL per 1g of reagent) in an ice bath. Stir vigorously.
    
  • Dilute: If the reagent is neat, dilute it with a small amount of chemically inert solvent (Dichloromethane) to act as a heat sink.

  • Controlled Addition: Slowly add the reagent solution TO the base .

    • Why? Adding water/base to the reagent creates a localized "hot spot" where water is the limiting reagent, generating rapid HCl gas evolution. Adding reagent to the bulk base ensures the base is in excess, immediately neutralizing the HCl produced.

  • Phase Check: Stir for 30 minutes. The mixture should cease bubbling (

    
     evolution from HCl neutralization).
    
  • Final Check: Test pH. It should be neutral or slightly basic (pH 7-9).

  • Disposal: The resulting mixture contains the hydrolyzed sulfonate salt.

    • Separate the organic layer (if solvent was used) -> Halogenated Organic Waste .

    • Aqueous layer -> Aqueous Waste (Check local regulations; some sites allow drain disposal for simple sulfonates, but treating as chemical waste is safer).

DOT Diagram 2: Chemical Quenching Workflow

Quenching Input Residual Reagent (R-SO2Cl) Dilution Dilute with DCM (Heat Sink) Input->Dilution Addition SLOW ADDITION Reagent -> Base Dilution->Addition Dropwise BasePrep Prepare Sat. NaHCO3 in Ice Bath (0°C) BasePrep->Addition Receiving Flask Reaction Hydrolysis Reaction: R-SO2Cl + H2O -> R-SO3H + HCl HCl + NaHCO3 -> NaCl + CO2 + H2O Addition->Reaction Test Test pH (Target: pH 7-9) Reaction->Test Separation Phase Separation Test->Separation If pH Neutral WasteOrg Organic Phase: Halogenated Waste Separation->WasteOrg WasteAq Aqueous Phase: Aqueous Waste Separation->WasteAq

Figure 2: Step-by-step chemical deactivation workflow. Note the "Reagent into Base" directionality to control gas evolution.

Regulatory Classification (RCRA)

Proper coding is essential for legal compliance. Based on the functional groups, assign the following EPA Hazardous Waste Codes:

  • D003 (Reactive): Primary designation due to violent reaction with water.

  • D002 (Corrosive): Generates acidic byproducts (pH < 2) upon decomposition.

  • D001 (Ignitable): Applicable if the flash point is confirmed < 60°C or if dissolved in flammable solvents.

  • F-Codes (F001/F002): Only applicable if the material is dissolved in spent halogenated solvents (e.g., Methylene Chloride) during the quenching process.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3][4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Organic Syntheses. (2014). General Guidelines for the Management of Chemical Waste. Organic Syntheses, Inc. [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate

Part 1: Executive Safety Directives (Immediate Action) Treat this compound as a high-hazard reactive intermediate. Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate combines the high reactivity of a sulfonyl chloride (...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directives (Immediate Action)

Treat this compound as a high-hazard reactive intermediate. Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate combines the high reactivity of a sulfonyl chloride (


) with a cyclobutane ester . It is an electrophilic corrosive that poses immediate risks of severe skin burns, ocular damage, and respiratory trauma upon hydrolysis.
Critical Hazard Mechanism of Action Immediate Consequence
Moisture Sensitivity Rapid hydrolysis releases HCl gas and sulfonic acid.[1]Inhalation injury; over-pressurization of sealed vessels.
Corrosivity Irreversible alkylation/acylation of tissue proteins.Chemical burns (skin/eyes); lachrymatory effects.
Cyclic Strain Cyclobutane ring strain adds thermodynamic instability.Potential for energetic decomposition if heated or shocked.
Part 2: Risk Assessment & Hazard Identification

To handle this chemical safely, you must understand why it is dangerous. Safety is not just compliance; it is the management of energy and reactivity.

The Reactivity Cascade
  • The Trigger: Ambient moisture or nucleophiles (amines, alcohols, water).

  • The Reaction: The sulfur atom is highly electrophilic. Upon contact with water, the

    
     bond cleaves.
    
  • The Output:

    • Hydrogen Chloride (HCl): A toxic, corrosive gas that fumes in moist air.[1][2]

    • Sulfonic Acid Derivative: A non-volatile strong acid that remains on surfaces/skin.

    • Exotherm: The reaction releases significant heat, which can boil low-boiling solvents or accelerate decomposition.

Expert Insight: Unlike simple alkyl halides, sulfonyl chlorides do not just "irritate." They chemically modify proteins via sulfonylation. A splash on the skin that is not immediately washed off can result in a delayed, deep-tissue chemical burn that is difficult to treat.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for direct handling of concentrated sulfonyl chlorides. You must upgrade your barriers based on the "Read-Across" safety principle, using data from analogous compounds like methanesulfonyl chloride and cyclobutanecarboxylic acid derivatives.

3.1 Hand Protection Strategy

Do not rely on standard 4-mil nitrile gloves for prolonged contact. Sulfonyl chlorides can permeate thin nitrile in <15 minutes.

Glove MaterialThicknessBreakthrough TimeUsage Recommendation
Silver Shield / 4H (Laminate) ~2.7 mil> 480 minPrimary Barrier. Mandatory for spill cleanup or handling neat liquid.
High-Grade Nitrile > 8 mil30–60 minSplash Guard Only. Use as an outer glove over Laminate for dexterity.
Standard Nitrile 4-5 mil< 10 minInsufficient. Only acceptable for handling sealed secondary containers.

Protocol: Use the "Double-Glove Technique" :

  • Inner Layer: Silver Shield/Laminate (Chemical Barrier).

  • Outer Layer: Standard Nitrile (Dexterity & Grip).

  • Change Frequency: Immediately upon any splash; every 60 minutes during active handling.

3.2 Respiratory & Body Protection[3][4][5]
  • Respiratory: All operations must occur inside a certified chemical fume hood.[2] If the sash must be raised or if handling outside a hood (emergency only), use a Full-Face Respirator with Multi-Gas (Acid Gas/Organic Vapor) cartridges.

    • Why? The HCl byproduct is an acid gas; the organic ester component is an organic vapor. You need dual protection.

  • Eye/Face: Chemical splash goggles (ventless or indirect vent) are mandatory. A face shield is required during transfers of volumes >50 mL.

  • Body: Chemical-resistant lab coat (buttoned to neck) + chemically resistant apron (e.g., Tychem® or PVC) for transferring stock solutions.

Part 4: Operational Protocol (Handling & Storage)[7]
4.1 Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Moisture ingress will degrade the reagent and pressurize the bottle with HCl.

  • Secondary Containment: Keep the bottle inside a desiccant-containing jar or a secondary polyethylene container to trap any acidic fumes.

4.2 Transfer Procedure (The "Dry-Link" Method)

Avoid open pouring. Use syringe or cannula transfer techniques to minimize exposure to air.

  • Preparation: dry all glassware in an oven (>120°C) for 2 hours. Cool under nitrogen.

  • Vessel: Clamp the reagent bottle securely. Insert a needle connected to an inert gas line (bubbler) to equalize pressure.

  • Extraction: Use a glass syringe with a Luer-lock stainless steel needle. Plastic syringes may degrade/swell if the plunger seal is not compatible.

  • Transfer: Inject directly into the reaction vessel through a septum.

  • Cleanup: Immediately draw an inert solvent (e.g., dry DCM) into the used syringe to dilute residual reagent before dismantling.

Part 5: Deactivation & Disposal (The Quench)

NEVER add water directly to the neat chemical. This will cause a violent eruption of hot acid.

5.1 Controlled Quenching Workflow

The goal is to hydrolyze the sulfonyl chloride to the water-soluble sulfonate salt without generating a heat spike.

Reagents Required:

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Base: Saturated Sodium Bicarbonate (

    
    ) or 1M Sodium Hydroxide (
    
    
    
    ).
  • Ice: Crushed ice.

Step-by-Step Protocol:

  • Dilute: Dissolve the waste/residual reagent in DCM (1:10 ratio).

  • Cool: Place a beaker of 1M NaOH or Sat.

    
      in an ice bath (
    
    
    
    ).
  • Add: Slowly add the diluted organic solution to the stirring basic aqueous mixture.

    • Note: If using Bicarbonate, expect vigorous bubbling (

      
       release). Ensure the vessel is open.
      
  • Check: Test pH. It should remain basic (pH > 8). If acidic, add more base.

  • Separate: The toxic sulfonyl chloride is now a benign sulfonate salt in the aqueous layer. Separate layers and dispose of as halogenated organic waste (organic layer) and aqueous basic waste (aqueous layer).

5.2 Visual Workflow: Safe Quenching Logic

QuenchingProtocol Start Waste/Residual Reagent Dilute Step 1: Dilute 1:10 in DCM or Toluene Start->Dilute AddSlowly Step 3: Add Diluted Soln to Base (Dropwise) Dilute->AddSlowly PrepareBase Step 2: Prepare Basic Ice Bath (NaOH/NaHCO3) PrepareBase->AddSlowly Receiving Vessel CheckPH Step 4: Check pH (Must be > 8) AddSlowly->CheckPH AddMoreBase Add more Base CheckPH->AddMoreBase pH < 8 Separate Step 5: Phase Separation CheckPH->Separate pH > 8 AddMoreBase->CheckPH Disposal Dispose as Halogenated Waste Separate->Disposal

Figure 1: Decision tree for the safe deactivation of sulfonyl chloride residues. Note the critical dilution step prior to aqueous contact.

Part 6: Emergency Response
ScenarioImmediate Action
Skin Contact 1. Drench with water immediately (15 mins).[5][6] 2. Remove contaminated clothing while under the shower. 3. Do not neutralize with base on the skin (exotherm risk). 4. Seek medical attention (burns may be delayed).
Eye Contact 1. Flush with eyewash station for 15 mins, holding eyelids open. 2. Transport to ER immediately.
Spill (< 10 mL) 1. Evacuate area. 2. Don Silver Shield gloves + Respirator. 3. Cover with dry sand/vermiculite. 4. Scoop into a jar and place in hood. Treat as "Quenching Protocol".
Spill (> 100 mL) 1. Evacuate lab. 2. Pull fire alarm if fumes are overwhelming. 3. Call HazMat.
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate (Compound Summary). National Library of Medicine.

  • Ansell Chemical Resistance Guide. (Permeation & Degradation Data). Note: Data extrapolated from Sulfonyl Chloride generic class.

  • University of California, Los Angeles (UCLA) EHS. (n.d.). Standard Operating Procedure: Sulfonyl Chlorides.

Sources

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